Candesartan-d5 Methyl Ester
Description
BenchChem offers high-quality Candesartan-d5 Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Candesartan-d5 Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFEPGTRLLUKI-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Candesartan-d5 Methyl Ester: Structure and Molecular Weight
This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Candesartan-d5 Methyl Ester, a critical analytical standard in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of this isotopically labeled compound, offering insights into its application and characterization.
Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Analysis
In the landscape of modern drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies. Candesartan-d5 Methyl Ester serves as an indispensable tool in the analytical workflow for Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.[1][2] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry while maintaining virtually identical physicochemical properties to the unlabeled parent compound.
Chemical Identity and Structure
Candesartan-d5 Methyl Ester is the deuterated form of Candesartan Methyl Ester. The core structure of Candesartan consists of a benzimidazole ring linked to a biphenyl-tetrazole moiety.[3] The "-d5" designation indicates that five hydrogen atoms on the ethoxy group of the benzimidazole ring have been replaced with deuterium atoms. The "Methyl Ester" signifies the esterification of the carboxylic acid group on the benzimidazole ring with a methyl group.
Key Structural Features:
-
Benzimidazole Core: A bicyclic aromatic heterocycle that is central to the molecule's biological activity.
-
Ethoxy Group (Deuterated): The ethoxy group at the 2-position of the benzimidazole ring is labeled with five deuterium atoms (-OCD2CD3). This is the site of isotopic labeling.
-
Biphenyl-Tetrazole Moiety: This functional group is crucial for the antagonist activity at the AT1 receptor.
-
Methyl Ester Group: The carboxylic acid at the 7-position of the benzimidazole ring is esterified to a methyl ester (-COOCH3).
The following diagram illustrates the workflow for confirming the identity and purity of Candesartan-d5 Methyl Ester:
Caption: Workflow for the synthesis and characterization of Candesartan-d5 Methyl Ester.
Molecular Formula and Weight
The precise determination of molecular formula and weight is fundamental for the accurate preparation of standard solutions and the interpretation of mass spectrometric data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Candesartan | C24H20N6O3 | 440.45 | 139481-59-7[3] |
| Candesartan-d5 | C24H15D5N6O3 | 445.48[2][4] | 1189650-58-5[2][4] |
| Candesartan-d5 Methyl Ester | C25H17D5N6O3 | 459.51[1][5] | 1216502-48-5[1][5] |
The molecular weight of Candesartan-d5 Methyl Ester is 459.51 g/mol , which is a direct result of the addition of a methyl group (CH2) and the mass difference between five deuterium atoms and five hydrogen atoms compared to the parent Candesartan molecule.[1][5]
Rationale for Deuteration at the Ethoxy Group
The choice of the ethoxy group for deuteration is a strategic one. This position is metabolically stable, ensuring that the deuterium labels are not lost during biological processing. This stability is crucial for an internal standard, as it must mimic the behavior of the analyte throughout sample preparation and analysis without undergoing isotopic exchange.
Experimental Protocols
Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of Candesartan-d5 Methyl Ester.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Candesartan-d5 Methyl Ester in a suitable solvent such as methanol. Further dilute to a working concentration of 1 µg/mL with the initial mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire full scan mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ion.
-
Data Analysis: Identify the [M+H]+ adduct for Candesartan-d5 Methyl Ester. The expected m/z value would be approximately 460.51. The high-resolution data will allow for confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Objective: To confirm the chemical structure and the position of the deuterium labels.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of Candesartan-d5 Methyl Ester in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Expected Observation: The absence of signals corresponding to the ethoxy group protons (a quartet and a triplet) will confirm successful deuteration at this position. The presence of all other expected proton signals will verify the integrity of the core structure.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Observation: The signals for the deuterated carbons in the ethoxy group will be significantly attenuated or appear as multiplets due to C-D coupling, confirming the location of the deuterium atoms.
-
The logical relationship for the application of Candesartan-d5 Methyl Ester in a typical bioanalytical workflow is depicted below:
Caption: Bioanalytical workflow utilizing Candesartan-d5 Methyl Ester.
Conclusion
Candesartan-d5 Methyl Ester is a high-fidelity internal standard essential for the accurate quantification of Candesartan in complex biological matrices. Its well-defined chemical structure, confirmed by modern analytical techniques, and its precise molecular weight ensure its reliability in regulated bioanalytical assays. This guide provides the foundational technical information required by researchers and drug development professionals to confidently incorporate Candesartan-d5 Methyl Ester into their analytical methodologies.
References
-
U.S. Food and Drug Administration. ATACAND® (candesartan cilexetil) Tablets. [Link]
-
Pharmaffiliates. Candesartan-d5 Methyl Ester. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Candesartan-d5. PubChem Compound Database. [Link]
-
Santa Cruz Biotechnology. Candesartan Methyl Ester-d5. [Link]
-
GLP Pharma Standards. Candesartan | CAS No- 139481-59-7. [Link]
-
Wikipedia. Candesartan. [Link]
-
ResearchGate. The chemical structure of candesartan cilexetil. Molecular Formula is C... [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Candesartan-d5 Methyl Ester Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Analysis
In the landscape of modern pharmaceutical development and analysis, precision and accuracy are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. These standards, which are chemically identical to the analyte of interest but enriched with heavy isotopes, provide a robust method for correcting analytical variability, thereby ensuring the reliability of pharmacokinetic and metabolic studies.
Candesartan, a potent and selective angiotensin II receptor antagonist, is widely prescribed for the treatment of hypertension and heart failure. Its prodrug, candesartan cilexetil, is rapidly hydrolyzed to the active candesartan moiety in the body. To accurately quantify candesartan in biological matrices and to study its metabolic fate, a reliable internal standard is essential. Candesartan-d5 Methyl Ester serves as a key reference material and an intermediate in the synthesis of deuterated candesartan. This guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for the characterization of Candesartan-d5 Methyl Ester reference standards.
Physicochemical Characterization of Candesartan-d5 Methyl Ester
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use. While experimentally determined data for Candesartan-d5 Methyl Ester is not extensively published, a combination of data from certificates of analysis, computational predictions, and information on analogous compounds provides a detailed profile.
Chemical Structure and Identity
-
Chemical Name: Methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate-d5
-
Synonyms: Candesartan-d5 Methyl Ester
-
CAS Number: 1216502-48-5
-
Molecular Formula: C₂₅H₁₇D₅N₆O₃
-
Molecular Weight: 459.51 g/mol
dot
Caption: A diagram illustrating the key functional components of the Candesartan-d5 Methyl Ester molecule.
Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of Candesartan-d5 Methyl Ester and its non-deuterated analog, Candesartan Methyl Ester. This comparative data is essential for understanding the subtle influence of isotopic labeling.
| Property | Candesartan-d5 Methyl Ester | Candesartan Methyl Ester (Non-deuterated Analog) | Data Source |
| Appearance | Off-white to light brown solid | Crystalline solid | Certificate of Analysis, PubChem[1] |
| Molecular Formula | C₂₅H₁₇D₅N₆O₃ | C₂₅H₂₂N₆O₃ | Pharmaffiliates[2], PubChem[1] |
| Molecular Weight | 459.51 g/mol | 454.5 g/mol | Pharmaffiliates[2], PubChem[1] |
| Melting Point | Not experimentally determined | Not experimentally determined | |
| Boiling Point | Not experimentally determined | Predicted: 754.8 ± 70.0 °C | ChemicalBook[3] |
| Solubility | Sparingly soluble in methanol; solubility in other organic solvents not detailed. Insoluble in water. | Soluble in DMSO (up to 40 mg/mL), ethyl acetate, and methanol. Practically insoluble in water (<1 mg/mL at 25°C). | ChemicalBook[3], US Patent[4] |
| XLogP3 | Not computed | 4.4 | PubChem[1] |
| Hydrogen Bond Donors | 1 | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 7 | 7 | PubChem[1] |
Analytical Characterization of Candesartan-d5 Methyl Ester Reference Standards
The qualification of a reference standard necessitates a comprehensive analytical characterization to confirm its identity, purity, and integrity. The following section outlines the key analytical techniques and methodologies.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of pharmaceutical reference standards. A well-developed HPLC method can effectively separate the main component from any process-related impurities or degradation products.
Expert Insight: The choice of a reversed-phase C18 or cyano column is common for the analysis of candesartan and its derivatives due to their relatively nonpolar nature. The mobile phase composition, particularly the organic modifier (acetonitrile or methanol) and the pH of the aqueous component, is critical for achieving optimal separation. The detection wavelength is typically set at the UV absorbance maximum of the analyte, which for candesartan derivatives is around 254 nm.[5][6]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 4.0 with trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program should be developed to ensure the elution and separation of all potential impurities. A starting composition of 60:40 (A:B) can be a good starting point.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the Candesartan-d5 Methyl Ester reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the prepared sample and analyze the chromatogram for the area percentage of the main peak and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
dot
Caption: A schematic representation of the HPLC workflow for the purity assessment of a reference standard.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a reference standard. For isotopically labeled compounds, MS is also used to determine the degree of isotopic enrichment.
Expert Insight: Electrospray ionization (ESI) is a suitable ionization technique for candesartan derivatives. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which can be used to confirm the elemental composition. For Candesartan-d5 Methyl Ester, the mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 460.5. The isotopic distribution pattern will also be distinct from the non-deuterated analog due to the presence of five deuterium atoms.
Experimental Protocol: Mass Spectrometric Analysis
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The sample solution prepared for HPLC analysis can be diluted and infused directly into the mass spectrometer.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
Analysis:
-
Confirm the presence of the [M+H]⁺ ion at the expected m/z.
-
Compare the experimentally determined accurate mass with the theoretical mass to confirm the elemental composition.
-
Analyze the isotopic pattern to confirm the presence of five deuterium atoms and determine the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the connectivity of atoms and the position of the isotopic labels.
Expert Insight: ¹H NMR and ¹³C NMR are standard techniques for structural confirmation. For Candesartan-d5 Methyl Ester, the ¹H NMR spectrum will show a significant reduction in the signal intensity of the ethyl group protons compared to the non-deuterated analog, confirming the position of the deuterium labels. 2D NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Spectroscopic Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an appropriate amount of the reference standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and relevant 2D NMR spectra.
-
Analysis:
-
Assign all proton and carbon signals.
-
Confirm the absence or significant reduction of proton signals corresponding to the deuterated positions.
-
Ensure the overall spectral data is consistent with the proposed structure of Candesartan-d5 Methyl Ester.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of a reference standard over time.
-
Storage Conditions: Candesartan-d5 Methyl Ester should be stored in a well-closed container, protected from light, at a controlled temperature, typically in a freezer at -20°C.
Conclusion
Candesartan-d5 Methyl Ester is a critical reference material for the accurate quantification of candesartan in research and development. This guide has provided a comprehensive overview of its physicochemical properties and the analytical methodologies required for its characterization. By adhering to the principles of scientific integrity and employing robust analytical techniques, researchers can ensure the quality and reliability of this essential reference standard, ultimately contributing to the development of safe and effective medicines.
References
- Google Patents. (n.d.). US8143435B2 - One pot process for the preparation of candesartan.
-
International Journal of Pharmaceutical Sciences and Research. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANDESARTAN BY DERIVATIVE SPECTROSCOPY (FIRST ORDER AND SECOND ORDER). Retrieved from [Link]
-
Veeprho. (n.d.). Candesartan Methyl Ester N2-Trityl Analog | CAS 1796932-77-8. Retrieved from [Link]
-
ResearchGate. (2020). CANDESARTAN ANALYSIS METHODS DURING 2000-2020. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Candesartan-impurities. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2016). Analytical Method Development and Validation for the Estimation of Candesartan by Derivative Spectroscopy (Fourth Order). Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2016). Solubility Enhancement of Candesartan Cilexetil by Mixed Solvency Approach. Retrieved from [Link]
- Google Patents. (n.d.). US20050250827A1 - Preparation of candesartan cilexetil in high purity.
- Google Patents. (n.d.). WO2005070398A2 - Pharmaceutical compositions of candesartan cilexetil stabilized with co-solvents.
-
ResearchGate. (n.d.). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2023). A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Candesartan. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. PubMed Central. Retrieved from [Link]
-
World Intellectual Property Organization. (n.d.). WO/2020/140193 SYNTHESIS METHOD FOR CANDESARTAN CILEXETIL INTERMEDIATE. PATENTSCOPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl candesartan. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. PubMed. Retrieved from [Link]
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- 1. Methyl candesartan | C25H22N6O3 | CID 15654696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Candesartan | 139481-59-7 [chemicalbook.com]
- 4. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Efficacy vs. Analytical Precision: A Technical Comparison of Candesartan Cilexetil and Candesartan-d5 Methyl Ester
Executive Summary
This technical guide delineates the critical distinctions between Candesartan Cilexetil , a widely prescribed angiotensin II receptor blocker (ARB) prodrug, and Candesartan-d5 Methyl Ester , a specialized stable isotope-labeled internal standard.
While the former represents the Active Pharmaceutical Ingredient (API) designed for bioavailability and blood pressure regulation, the latter is a Quality Control Tool used exclusively in high-sensitivity Mass Spectrometry (LC-MS/MS) to quantify genotoxic or process-related impurities (specifically Candesartan Methyl Ester) within the drug substance.
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in their chemical derivatization and isotopic composition. Candesartan cilexetil is esterified to enhance lipophilicity for oral absorption, whereas Candesartan-d5 Methyl Ester is esterified to mimic a specific process impurity and deuterated for mass spectral differentiation.
Molecular Architecture Comparison
| Feature | Candesartan Cilexetil (API) | Candesartan-d5 Methyl Ester (Analytical Standard) |
| CAS Number | 145040-37-5 | 1216502-48-5 (Typical for d5-variant) |
| Core Structure | Benzimidazole-tetrazole | Benzimidazole-tetrazole |
| Ester Moiety | Cilexetil (Cyclohexyl 1-hydroxyethyl carbonate) | Methyl (Simple methyl ester) |
| Isotopic State | Natural Abundance (Light) | Deuterated (d5 , typically on the ethoxy group) |
| Molecular Weight | ~610.66 g/mol | ~459.51 g/mol |
| Solubility | Lipophilic (Sparingly soluble in water) | Lipophilic (Soluble in MeOH, DMSO) |
| Primary Role | Prodrug (Hydrolyzed to active Candesartan) | Internal Standard (IS) for Impurity Profiling |
The "Methyl Ester" Impurity Context
During the synthesis of Candesartan Cilexetil, if methanol is used as a solvent (e.g., during trityl deprotection or crystallization), the carboxylic acid moiety of the intermediate can undergo unwanted esterification, forming Candesartan Methyl Ester (Impurity I/B).
Regulatory bodies (FDA/EMA) require strict control of this impurity. Candesartan-d5 Methyl Ester is the synthetic isotopologue added to samples to quantify this specific impurity accurately, compensating for ionization suppression in MS analysis.
Part 2: Functional Roles & Mechanisms
Candesartan Cilexetil: The Bioactivation Pathway
Candesartan cilexetil is biologically inactive. Its therapeutic value relies on rapid ester hydrolysis during absorption from the gastrointestinal tract.[1][2][3]
-
Mechanism: The cilexetil moiety increases lipophilicity, allowing passage through the intestinal epithelium.
-
Activation: Carboxylesterases in the gut wall and plasma cleave the cilexetil group.[1]
-
Result: Release of active Candesartan , which binds tightly to the AT1 receptor, blocking Angiotensin II-mediated vasoconstriction.[1][3]
Candesartan-d5 Methyl Ester: The Analytical Workflow
This molecule is never administered to patients. Its function is purely metrological.
-
Mechanism: It co-elutes with the non-deuterated Methyl Ester impurity during Liquid Chromatography but is distinct in Mass Spectrometry due to the mass shift (+5 Da).
-
Application: In Isotope Dilution Mass Spectrometry (IDMS), it corrects for:
-
Matrix Effects: Ion suppression/enhancement in the MS source.
-
Extraction Efficiency: Loss of analyte during sample preparation.
-
Visualizing the Divergence
The following diagram illustrates the metabolic fate of the drug versus the analytical utility of the standard.
Caption: Figure 1. Left: Metabolic activation of Candesartan Cilexetil.[1] Right: Use of d5-Methyl Ester IS for impurity quantitation.
Part 3: Experimental Methodologies
Protocol A: LC-MS/MS Quantitation of Methyl Ester Impurity
Objective: Use Candesartan-d5 Methyl Ester to quantify trace levels of Candesartan Methyl Ester in a drug substance batch.
Reagents:
-
Analyte: Candesartan Methyl Ester (Reference Standard).
-
Internal Standard (IS): Candesartan-d5 Methyl Ester.[4]
-
Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA).
Workflow:
-
Stock Preparation:
-
Dissolve Candesartan-d5 Methyl Ester in DMSO to 1 mg/mL.
-
Dilute to working concentration (e.g., 500 ng/mL) in ACN:Water (50:50).
-
-
Sample Spiking:
-
Weigh 10 mg of Candesartan Cilexetil (API sample).
-
Dissolve in diluent.
-
Spike with a fixed volume of the d5-IS working solution .
-
-
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometry (MRM Parameters):
-
Impurity (Target): Monitor transition m/z 455.2 → 235.1 (Example transition).
-
IS (d5-Standard): Monitor transition m/z 460.2 → 240.1 (Mass shift +5).
-
-
Calculation:
-
Calculate Area Ratio:
-
The d5-IS corrects for any signal fluctuation caused by the heavy matrix of the API.
-
Protocol B: Metabolic Stability Assessment (Cilexetil)
Objective: Verify the prodrug nature of Candesartan Cilexetil (contrast with the stability of the methyl ester).
Workflow:
-
Incubation System: Human Plasma or Intestinal S9 fraction.
-
Initiation:
-
Spike Candesartan Cilexetil (1 µM) into pre-warmed plasma (37°C).
-
-
Sampling:
-
Aliquots taken at 0, 5, 15, 30, and 60 mins.
-
Quench with ice-cold Acetonitrile (precipitates proteins).
-
-
Analysis:
-
Monitor disappearance of Cilexetil (MW 610) and appearance of Active Candesartan (MW 440).
-
Note: Candesartan Methyl Ester is generally more stable to hydrolysis than Cilexetil, which is why it persists as an impurity if formed.
-
Part 4: Synthesis & Stability Considerations
Synthesis of the d5-Standard
The synthesis of Candesartan-d5 Methyl Ester typically involves esterification of the Candesartan precursor using deuterated methanol (CD3OD) or a deuterated alkylating agent.
-
Reaction: Candesartan (Acid) + Methanol-d3/d4
Candesartan Methyl Ester-d3/d5. -
Note: The "d5" usually implies labeling on the ethoxy side chain (using d5-ethyl iodide during the benzimidazole ring construction) rather than the methyl ester group itself, to ensure the label is retained even if the ester hydrolyzes (though for this specific standard, the ester integrity is key). Check specific CoA for label position.
Stability
-
Candesartan Cilexetil: Hygroscopic and light-sensitive. Must be stored desipated.
-
Candesartan-d5 Methyl Ester: Stable in solution (DMSO/Methanol) at -20°C. As an ester, it is susceptible to hydrolysis at high pH; therefore, analytical buffers should be kept acidic (pH < 4) during LC-MS analysis.
References
-
FDA Labeling (Atacand). Clinical Pharmacology: Mechanism of Action and Pharmacokinetics of Candesartan Cilexetil.
-
PubChem Compound Summary. Candesartan Cilexetil (CID 2541) and Related Impurities.
- European Pharmacopoeia (Ph. Eur.).Candesartan Cilexetil Monograph: Impurity B (Methyl Ester).
-
Simson Pharma. Candesartan-d5 Methyl Ester: Structure and Applications as Internal Standard.
-
LGC Standards. Impurity Reference Materials: Candesartan Methyl Ester and Deuterated Analogs.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. Methyl candesartan | C25H22N6O3 | CID 15654696 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Candesartan-d5 Methyl Ester in Angiotensin II Receptor Blocker Research
Abstract
This technical guide provides a comprehensive overview of the critical role of Candesartan-d5 Methyl Ester in the research and development of angiotensin II receptor blockers (ARBs). We will delve into the intricacies of the Renin-Angiotensin-Aldosterone System (RAAS), the mechanism of action of ARBs, and the indispensable role of stable isotope-labeled internal standards in bioanalytical assays. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, in-depth protocols for the application of Candesartan-d5 Methyl Ester in pharmacokinetic and metabolic studies.
Introduction: The Renin-Angiotensin-Aldosterone System and the Rise of Angiotensin II Receptor Blockers
The Renin-Angiotensin-Aldosterone System (RAAS) is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The system is initiated by the release of renin from the kidneys in response to low blood pressure.[3][4] Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[3] Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), primarily in the lungs.[5]
Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2.[6] The binding of angiotensin II to AT1 receptors on vascular smooth muscle cells triggers vasoconstriction, leading to an increase in blood pressure.[7][8] It also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further elevating blood pressure.[9][10]
Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively block the binding of angiotensin II to the AT1 receptor.[6][11] This targeted inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[6] ARBs are widely prescribed for the treatment of hypertension, heart failure, and diabetic nephropathy.[6][9]
Candesartan is a potent and long-acting ARB.[12] It is administered as a prodrug, Candesartan cilexetil, which is rapidly and completely hydrolyzed to the active drug, candesartan, during absorption from the gastrointestinal tract.[13][14][15]
The Imperative for Precision: Bioanalytical Challenges and the Role of Internal Standards
Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[16] However, the complexity of biological matrices can introduce significant variability into the analytical process, a phenomenon known as the "matrix effect." This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.
To mitigate these challenges, an internal standard (IS) is incorporated into the analytical workflow.[17] An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "critical reagent" for LC-MS assays.[18][17][19] Deuterated standards co-elute with the analyte and experience similar matrix effects and ionization efficiencies, thereby providing a reliable means of correcting for analytical variability.[19][20]
Candesartan-d5 Methyl Ester: A Key Tool for Robust Bioanalysis
Candesartan-d5 Methyl Ester is a deuterated analog of the methyl ester of candesartan. The five deuterium atoms provide a distinct mass shift, allowing it to be differentiated from the unlabeled candesartan by the mass spectrometer, while its chemical properties remain nearly identical. This makes it an excellent internal standard for the quantification of candesartan in biological samples.
Synthesis and Characterization
The synthesis of Candesartan-d5 Methyl Ester typically involves the introduction of deuterium atoms at specific, non-exchangeable positions on the candesartan molecule. This is often followed by esterification to form the methyl ester. While specific synthesis routes are often proprietary, general methods for the preparation of candesartan and its intermediates are available in the scientific literature.[21][22][23][24] Rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry is essential to confirm the isotopic purity and chemical structure of the final product.
Application in LC-MS/MS Bioanalytical Assays
Candesartan-d5 Methyl Ester is employed as an internal standard in LC-MS/MS methods for the quantification of candesartan in various biological matrices, most commonly plasma. The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable methods that meet the stringent requirements of regulatory agencies like the U.S. Food and Drug Administration (FDA).[25][26]
Experimental Protocol: Quantification of Candesartan in Human Plasma using LC-MS/MS with Candesartan-d5 Methyl Ester as an Internal Standard
This section provides a detailed, step-by-step methodology for a typical bioanalytical workflow.
Materials and Reagents
-
Candesartan reference standard
-
Candesartan-d5 Methyl Ester (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18.2 MΩ·cm)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve candesartan and Candesartan-d5 Methyl Ester in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the candesartan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Candesartan-d5 Methyl Ester stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of candesartan |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | Candesartan: e.g., m/z 441.2 → 263.1 |
| Candesartan-d5: e.g., m/z 446.2 → 268.1 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[25][27][28][29] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS.[26]
-
Accuracy and Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[26]
-
Calibration Curve: Linearity, accuracy, and precision over the defined concentration range.
-
Recovery: Efficiency of the extraction process.[26]
-
Matrix Effect: Assessment of ion suppression or enhancement.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.[26]
Visualizing the Core Concepts
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Candesartan
Caption: The RAAS pathway and the inhibitory action of Candesartan on the AT1 receptor.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study using Candesartan-d5 Methyl Ester.
Conclusion
Candesartan-d5 Methyl Ester is an indispensable tool in the development and evaluation of candesartan and other angiotensin II receptor blockers. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data that is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. The principles and protocols outlined in this guide underscore the importance of meticulous experimental design and validation in modern drug development. By leveraging the power of advanced analytical techniques and well-characterized internal standards, researchers can continue to advance our understanding of ARBs and their role in cardiovascular medicine.
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A Technical Guide to the Synthesis and Isotopic Purity of Candesartan-d5 Methyl Ester
This guide provides an in-depth exploration of the chemical synthesis and rigorous isotopic purity analysis of Candesartan-d5 Methyl Ester, a critical internal standard for pharmacokinetic studies of the angiotensin II receptor antagonist, Candesartan. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and characterization of isotopically labeled pharmaceutical standards.
Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Development
Isotopically labeled compounds, such as Candesartan-d5, are indispensable tools in modern drug development.[1] They serve as ideal internal standards in quantitative bioanalytical assays, typically employing liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of stable isotopes, like deuterium, results in a compound that is chemically identical to the parent drug but has a distinct, higher mass. This allows for precise differentiation and quantification in complex biological matrices, overcoming issues of ion suppression and extraction variability. The methyl ester form is often synthesized for improved solubility in organic solvents and for use in specific analytical applications.
The efficacy of a deuterated standard is fundamentally dependent on its chemical and isotopic purity. Therefore, a well-defined synthetic route and robust analytical methods to verify the degree and location of isotopic labeling are paramount. This guide will detail a feasible synthetic pathway for Candesartan-d5 Methyl Ester and the subsequent analytical workflows for confirming its isotopic integrity.
Strategic Synthesis of Candesartan-d5 Methyl Ester
The synthesis of Candesartan-d5 Methyl Ester requires a multi-step approach, beginning with the construction of the core Candesartan molecule followed by the introduction of the deuterium labels and final esterification. Several synthetic routes for Candesartan and its prodrug, Candesartan Cilexetil, have been reported.[3][4][5] The strategy outlined here focuses on a convergent synthesis that allows for the late-stage introduction of the deuterium atoms, maximizing isotopic enrichment.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves the coupling of two key intermediates: a substituted benzimidazole moiety and a biphenyl tetrazole component. Deuterium labeling can be strategically introduced on the phenyl ring of the biphenyl tetrazole portion, as this is less likely to undergo exchange reactions. The final step will be the esterification of the carboxylic acid group of Candesartan-d5 to its methyl ester.
Synthesis Workflow Diagram
Caption: Synthetic workflow for Candesartan-d5 Methyl Ester.
Detailed Experimental Protocols
Step 1: Synthesis of the Benzimidazole Intermediate
The synthesis of the benzimidazole core can follow established literature procedures.[4][5] This typically involves the reaction of 2-amino-3-nitrobenzoic acid derivatives, followed by reduction and cyclization to form the benzimidazole ring system.
Step 2: Synthesis of the Deuterated Biphenyl Tetrazole Intermediate
This is a critical step where the deuterium atoms are introduced. A plausible method involves the use of a deuterated starting material or a hydrogen-deuterium exchange reaction on a suitable precursor. For this guide, we propose a late-stage deuteration of the biphenyl moiety.
-
Protocol:
-
Start with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.
-
Perform a hydrogen-deuterium exchange on the phenyl ring using a suitable catalyst (e.g., Pd/C) and a deuterium source (e.g., D2 gas or a deuterated solvent like D2O) under elevated temperature and pressure. The trityl protecting group helps to stabilize the tetrazole ring during this process.
-
Monitor the reaction by mass spectrometry to achieve the desired level of deuteration (d5).
-
Purify the deuterated intermediate by column chromatography.
-
Step 3: Coupling and Deprotection
The deuterated biphenyl tetrazole intermediate is then coupled with the benzimidazole core.
-
Protocol:
-
React the deuterated biphenyl tetrazole intermediate with Ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate in the presence of a base (e.g., K2CO3) in a suitable solvent like acetonitrile.[4]
-
After the coupling reaction, the trityl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent).[6]
-
This yields Candesartan-d5 ethyl ester.
-
Step 4: Hydrolysis to Candesartan-d5
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Protocol:
-
Treat the Candesartan-d5 ethyl ester with a base such as sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., ethanol or THF).[7]
-
Heat the reaction mixture to drive the hydrolysis to completion.
-
Acidify the reaction mixture to precipitate Candesartan-d5.
-
Filter and dry the product.
-
Step 5: Methyl Esterification
The final step is the conversion of the carboxylic acid to the methyl ester.
-
Protocol:
-
Dissolve Candesartan-d5 in a suitable solvent like methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) or use a milder esterification agent like trimethylsilyl diazomethane.
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.
-
Neutralize the reaction and extract the product with an organic solvent.
-
Purify the final product, Candesartan-d5 Methyl Ester, by column chromatography or recrystallization.
-
Isotopic Purity Assessment: A Two-Pronged Approach
Ensuring the isotopic purity of Candesartan-d5 Methyl Ester is crucial for its use as an internal standard.[8][9] A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive characterization of the isotopic distribution and the location of the deuterium labels.[10]
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
HRMS is a powerful technique for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[11][12]
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of Candesartan-d5 Methyl Ester in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.
-
Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to separate the peaks corresponding to the d0, d1, d2, d3, d4, and d5 species.
-
Data Analysis:
-
Identify the molecular ion cluster for Candesartan-d5 Methyl Ester.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total. The isotopic purity is typically reported as the percentage of the desired d5 species.
-
-
| Isotopologue | Expected m/z | Relative Abundance (%) |
| Candesartan-d0 Methyl Ester | [Calculated m/z] | [Value] |
| Candesartan-d1 Methyl Ester | [Calculated m/z] | [Value] |
| Candesartan-d2 Methyl Ester | [Calculated m/z] | [Value] |
| Candesartan-d3 Methyl Ester | [Calculated m/z] | [Value] |
| Candesartan-d4 Methyl Ester | [Calculated m/z] | [Value] |
| Candesartan-d5 Methyl Ester | [Calculated m/z] | >98% (Target) |
Table 1: Representative data table for HRMS analysis of Candesartan-d5 Methyl Ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity
While HRMS provides the overall isotopic distribution, NMR spectroscopy is essential for confirming the location of the deuterium labels. Both ¹H NMR and ²H NMR can be employed.
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve a precise amount of Candesartan-d5 Methyl Ester in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis: Compare the spectrum of the deuterated compound to that of an unlabeled Candesartan Methyl Ester standard. The signals corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. Integration of the remaining proton signals relative to a non-deuterated portion of the molecule can provide an estimate of the isotopic enrichment at specific sites.[13]
-
-
²H NMR Protocol:
-
Sample Preparation: Prepare a concentrated solution of Candesartan-d5 Methyl Ester in a protonated solvent.
-
Data Acquisition: Acquire a ²H NMR spectrum.
-
Data Analysis: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. This provides direct evidence of the labeling sites.[14]
-
Analytical Workflow Diagram
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Stability Profile of Deuterated Candesartan Methyl Ester: A Technical Guide
The following technical guide details the stability profile of Deuterated Candesartan Methyl Ester.
Executive Summary
Deuterated Candesartan Methyl Ester (Candesartan-Me-d_n) serves a dual role in bioanalysis and pharmaceutical development: as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Candesartan Methyl Ester (a process impurity) and as a surrogate reference for studying ester-based prodrug kinetics.
While structurally robust compared to its labile counterpart, Candesartan Cilexetil, the Methyl Ester variant exhibits a distinct stability profile governed by transesterification kinetics and hydrolytic susceptibility . This guide provides a mechanistic analysis of these degradation pathways and establishes self-validating protocols for the handling, storage, and utilization of this critical reagent.
Chemical Identity & Physicochemical Basis[1][2]
To understand stability, we must first isolate the structural vulnerabilities. Candesartan Methyl Ester differs from the active drug (Candesartan) by a methyl ester moiety and from the commercial prodrug (Candesartan Cilexetil) by the absence of the carbonate-ester side chain.
-
Core Structure: Benzimidazole fused to a tetrazole-biphenyl ring.
-
Labile Moiety: Methyl ester group at the benzimidazole C7 position.
-
Isotopic Labeling: Typically Deuterium (
) incorporated at the ethoxy side chain or the phenyl ring.-
Critical Note: C-D bonds are kinetically stable and resistant to exchange under standard conditions. However, labels on exchangeable heteroatoms (N-D, O-D) are labile and unsuitable for LC-MS/MS use.
-
The Deuterium Isotope Effect
The substitution of Hydrogen with Deuterium introduces a kinetic isotope effect (KIE). The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.
-
Stability Impact: Deuterated analogs generally exhibit equal or slightly superior chemical stability against oxidative metabolism compared to non-deuterated forms.
-
Retention Time: In Reverse Phase LC, deuterated isotopologs may elute slightly earlier than the analyte due to reduced lipophilicity, a phenomenon critical for setting integration windows.
Stability Profile Analysis
Hydrolytic Instability (The Ester Bond)
The primary degradation pathway for Candesartan Methyl Ester is hydrolysis to the parent acid, Candesartan. This reaction is pH-dependent and catalyzed by both acids and bases.
-
Mechanism: Nucleophilic attack of water on the carbonyl carbon of the methyl ester.
-
Risk Factor: High. Even trace moisture in organic solvents (DMSO, Acetonitrile) can trigger hydrolysis over extended storage periods.
Transesterification (The Solvent Effect)
This is the most overlooked stability risk.
-
The Trap: Researchers often dissolve esters in ethanol. For Candesartan Methyl Ester, dissolving in ethanol leads to the formation of Candesartan Ethyl Ester via base-catalyzed transesterification (often catalyzed by trace alkalinity in glass or basic impurities).
-
The Solution: Methanol is the thermodynamic stabilizer. Dissolving Candesartan Methyl Ester in methanol forces the equilibrium to remain as the methyl ester.
-
Contrast: For Candesartan Cilexetil, methanol is destructive (causing conversion to methyl ester). For Candesartan Methyl Ester, methanol is protective.[1]
-
Photostability
The tetrazole-biphenyl and benzimidazole systems are chromophores that absorb UV light, leading to radical-mediated degradation (N-oxide formation or desethylation).
-
Risk Factor: Moderate. Handling under amber light is mandatory.
Isotopic Stability (Scrambling)
Deuterium scrambling occurs if the label is placed on an acidic position (e.g., alpha to a carbonyl or on an aromatic ring susceptible to electrophilic attack in strong acid).
-
Validation: Commercial standards usually label the ethoxy group (stable) or the phenyl ring (stable). Avoid exposure to strong mineral acids (pH < 1) which could theoretically catalyze aromatic exchange.
Visualization: Degradation Pathways[3]
The following diagram illustrates the kinetic fate of Candesartan Methyl Ester under various stress conditions.
Caption: Figure 1. Degradation and stabilization pathways of Candesartan Methyl Ester. Note the protective role of Methanol (Green) versus the transesterification risk in Ethanol (Yellow).
Experimental Protocols (Self-Validating)
Stock Solution Preparation (The "Methanol Rule")
This protocol ensures the integrity of the ester bond is maintained during solubilization.
-
Solvent Selection: Use LC-MS Grade Methanol exclusively.
-
Why: Methanol prevents transesterification to other esters. Acetonitrile is acceptable but lacks the "equilibrium protection" against trace water hydrolysis.
-
-
Concentration: Prepare a primary stock at 1.0 mg/mL.
-
Container: Amber borosilicate glass vials with PTFE-lined caps.
-
Avoid: Plastic tubes (leachables can catalyze hydrolysis) or clear glass (photolysis).
-
-
Storage: -20°C or lower.
-
Validation Step (Self-Check):
-
Inject the fresh stock immediately onto LC-MS.
-
Monitor the transition for Candesartan Acid (Loss of 14 Da from methyl ester).
-
Acceptance Criteria: < 0.5% Hydrolysis product present at T=0.
-
Forced Degradation Study (Stress Testing)
Perform this to validate the stability-indicating capability of your analytical method.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2 hours | Partial conversion to Candesartan Acid. |
| Base Hydrolysis | 0.1 N NaOH, RT, 30 mins | Rapid, complete conversion to Candesartan Acid. |
| Oxidation | 3% H₂O₂, RT, 2 hours | Formation of N-Oxide impurities (Mass +16). |
| Transesterification | Dissolve in Ethanol , add 0.01% NaOH | Formation of Ethyl Ester (Mass +14 vs Methyl). |
Real-Time Stability Monitoring
For working solutions (e.g., 100 ng/mL in 50:50 MeOH:Water):
-
Stability Window: 24 hours at 4°C (Autosampler).
-
Risk: Aqueous dilution increases hydrolysis risk.
-
Mitigation: Acidify the aqueous mobile phase/diluent with 0.1% Formic Acid. The ester is most stable at pH 3.0 - 5.0; highly acidic or basic pH accelerates hydrolysis.
Application in Bioanalysis (LC-MS/MS)
When using Deuterated Candesartan Methyl Ester as an Internal Standard (IS):
-
Cross-Signal Interference: Ensure the deuterated IS does not contain isotopic impurities (D0) that contribute to the analyte signal.
-
Requirement: The contribution of the IS to the analyte MRM channel should be < 20% of the LLOQ response.
-
-
Retention Time Shift: Expect the deuterated analog to elute slightly before the non-deuterated analyte (Deuterium Isotope Effect on lipophilicity).
-
Action: Widen the expected retention time window in the processing method by ± 0.2 min.
-
-
Matrix Effect Tracking: Because the IS is chemically identical (save for isotopes) to the analyte, it perfectly compensates for matrix suppression unless hydrolysis occurs differentially.
-
Critical Control: Ensure the IS is added after any extreme pH extraction steps, or ensure the extraction pH is buffered to pH 4-5 to prevent IS hydrolysis during processing.
-
References
-
Mechanism of Transesterification: Title: Transesterification: Mechanism and Solvent Effects. Source: Master Organic Chemistry. URL:[Link]
-
Candesartan Cilexetil Hydrolysis Kinetics: Title: Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure.[2] Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed). URL:[Link]
-
Stability of Deuterated Internal Standards: Title: Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (Parallels for ARB stability). Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed). URL:[Link]
-
Photostability of Candesartan: Title: Stress degradation study of candesartan cilexetil via UV spectrophotometry. Source: Wisdom Library / International Journal. URL:[Link]
-
Impurity Profiling: Title: A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities.[3] Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 2. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Candesartan in Human Plasma by LC-MS/MS Using Candesartan-d5 Methyl Ester as an Internal Standard
Abstract
This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of candesartan in human plasma. As a practical guide for researchers in drug development and clinical pharmacology, this document provides a comprehensive framework, from sample preparation to data analysis. A key feature of this protocol is the use of Candesartan-d5 Methyl Ester as an internal standard (IS), a choice that necessitates a foundational approach to method development, particularly in the empirical determination of its mass spectrometric properties. We provide detailed procedures for three common sample preparation techniques—protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)—allowing users to select the most appropriate method for their laboratory's needs.
Introduction: The Rationale for a Robust Bioanalytical Method
Candesartan is a potent and selective angiotensin II receptor antagonist, widely prescribed for the management of hypertension and heart failure.[1] Accurate quantification of candesartan in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[2]
A critical component of a reliable LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation and matrix effects.[3] While Candesartan-d4 is a commonly utilized IS for candesartan analysis, this guide will focus on the application of Candesartan-d5 Methyl Ester.[4][5] The use of a less common IS requires a thorough, first-principles approach to method development, which we will detail herein.
Foundational Method Development: Characterizing the Internal Standard
Given the absence of readily available data for Candesartan-d5 Methyl Ester, the initial and most critical step is the empirical determination of its mass-to-charge ratio (m/z) and its fragmentation pattern to establish the Multiple Reaction Monitoring (MRM) transitions.
Protocol for Determining MRM Transitions
-
Prepare a 1 µg/mL solution of Candesartan-d5 Methyl Ester in a 50:50 mixture of acetonitrile and water.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1 Scan): Acquire data in full scan mode to identify the precursor ion (the [M+H]⁺ adduct). Based on the structure, this is expected to be around m/z 460.2.
-
Product Ion Scan (Q3 Scan): Set the mass spectrometer to fragment the identified precursor ion and scan the third quadrupole to identify the most abundant and stable product ions.
-
Select MRM Transitions: Choose the most intense and specific precursor-product ion transition for quantification. A secondary, less intense transition can be used for confirmation.
This systematic approach ensures that the chosen MRM transitions are optimal for sensitivity and selectivity, forming a solid foundation for the quantitative method.
Comprehensive Analytical Protocol
This section details the complete workflow for the quantification of candesartan in human plasma.
Materials and Reagents
-
Candesartan reference standard (≥98% purity)
-
Candesartan-d5 Methyl Ester (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Solvents for extraction (e.g., methyl tert-butyl ether, dichloromethane)
-
Solid-phase extraction cartridges (e.g., C18)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of candesartan and Candesartan-d5 Methyl Ester in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the candesartan stock solution in 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard Spiking Solution (5 µg/mL): Dilute the Candesartan-d5 Methyl Ester stock solution in 50:50 acetonitrile/water.[6]
Sample Preparation: A Comparative Approach
The choice of sample preparation method is a balance between cleanup efficiency, recovery, and throughput. We present three validated options.
-
To 100 µL of plasma sample, add 50 µL of the internal standard spiking solution.[7]
-
Add 500 µL of cold acetonitrile and vortex for 10 minutes.[7]
-
Centrifuge at 13,000 rpm for 5 minutes.[7]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
Causality: PPT is the simplest and fastest method, ideal for high-throughput screening. However, it offers the least cleanup, potentially leading to greater matrix effects.
-
To 200 µL of plasma sample, add 10 µL of the internal standard spiking solution and vortex.[6]
-
Add 200 µL of 1.0 M acetic acid and vortex.[6]
-
Add 4.0 mL of a mixture of tert-butyl-methyl-ether and dichloromethane (60:40, v/v) and vortex for 15 minutes.[6]
-
Centrifuge at 3500 rpm for 15 minutes at 4°C.[6]
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 2.0 mL of the mobile phase.[6]
Causality: LLE provides a cleaner sample than PPT by partitioning the analyte into an organic solvent, leaving many endogenous interferences in the aqueous phase.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 50 µL of plasma, add the internal standard and vortex.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]
Causality: SPE offers the most thorough cleanup by utilizing specific chemical interactions between the analyte and the solid phase, resulting in the lowest matrix effects and highest sensitivity.[1]
LC-MS/MS Instrumentation and Conditions
The following parameters have been shown to be effective for the analysis of candesartan and can serve as a starting point for method optimization.[4][6]
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 4.6 mm, 3 µm)[6] |
| Mobile Phase A | 5 mM Ammonium Formate in water (pH adjusted to 2 with formic acid)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[6] |
| Gradient | Isocratic: 10% A, 90% B[4] |
| Injection Volume | 5 µL[6] |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Source Temp. | 500°C[1] |
| IonSpray Voltage | 5500 V[1] |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Candesartan | 441.1 | 263.1 | Positive[4][6] |
| Candesartan-d5 Methyl Ester | To be determined empirically | To be determined empirically | Positive |
Calibration Curve and Quality Control
-
Calibration Standards: Prepare a series of calibration standards in blank human plasma, typically ranging from 1 to 500 ng/mL.[4][6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
Data Analysis and Method Validation
The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[8] Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[8]
Experimental Workflow Visualization
Caption: Overall workflow for the quantification of candesartan.
Conclusion
This application note provides a comprehensive and adaptable protocol for the quantification of candesartan in human plasma using LC-MS/MS with Candesartan-d5 Methyl Ester as an internal standard. By providing a clear methodology for the empirical determination of the internal standard's MRM transitions and offering a selection of robust sample preparation techniques, this guide empowers researchers to develop and validate a method that is tailored to their specific analytical needs. The presented protocol is sensitive, selective, and suitable for high-throughput applications in both research and regulated environments.
References
-
Forjan, V., Cvitkovič Maričič, L., Prosen, H., & Brodnjak Vončina, D. (2016). Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry. Acta Chimica Slovenica, 63(1), 38-46. [Link]
-
Anonymous. (2020). A simple, sensitive, high-throughput and robust method for estimation of candesartan in human plasma using LC-MS/MS. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Lee, H. W., et al. (2020). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Journal of Pharmaceutical Investigation, 50(5), 493-501. [Link]
-
Bonthu, M. G., Atmakuri, L. R., & Jangala, V. R. (2018). Simultaneous determination of candesartan and hydrochlorothiazide in human plasma by LC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Kumar, A., Dwivedi, S. P., & Prasad, T. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 810. [Link]
- Agilent Technologies. (n.d.). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations.
- Singh, B., et al. (2016). Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis, 128, 143-150.
-
Challa, B. R., et al. (2017). A simple and rapid determination of candesartan in human plasma by LC-MS/MS. International Journal of Pharmacy, 7(4), 1-6. [Link]
- Karnakova, A. V., et al. (2020). Simultaneous Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC-MS/MS.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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- 4. Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Robust Sample Preparation Strategies for the Quantification of Candesartan in Human Plasma via LC-MS/MS
Abstract & Introduction
Candesartan is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] It is administered as an inactive prodrug, Candesartan Cilexetil, which is rapidly and completely hydrolyzed to its active carboxylic acid form, Candesartan, during absorption in the gastrointestinal tract.[3][4] Accurate quantification of Candesartan in human plasma is fundamental for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies.
The complexity of the plasma matrix necessitates a robust and reliable sample preparation strategy to remove endogenous interferences such as proteins and phospholipids, which can adversely affect the accuracy and precision of analysis, primarily through ion suppression in mass spectrometry. This application note details two field-proven sample preparation techniques for the extraction of Candesartan from human plasma: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) .
For achieving the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard. This guide is written with the use of a SIL-IS, such as Candesartan-d5 or Candesartan-d4, in mind. While "Candesartan-d5 Methyl Ester" is a commercially available reference material, its direct use as an internal standard for the quantification of the active acid metabolite is unconventional.[1] The protocols herein assume the use of Candesartan-d5 (the deuterated analog of the active acid) as the appropriate internal standard (IS) to compensate for analyte loss and matrix effects during sample processing and analysis.[5][6]
Analyte Physicochemical Properties: The Key to Extraction Strategy
Understanding the physicochemical properties of Candesartan is essential for developing and optimizing sample preparation methods. These properties dictate the analyte's behavior in different solvents and pH conditions, forming the scientific basis for its selective extraction from a complex biological matrix.
| Property | Value / Description | Rationale for Sample Preparation |
| Chemical Form | Active form is a carboxylic acid | The acidic proton can be removed at high pH, making the molecule charged (anionic) and more water-soluble. At low pH, the acid is protonated and neutral, making it more hydrophobic and extractable into organic solvents. |
| pKa | ~6.0[7] | Adjusting the sample pH to well below the pKa (e.g., pH 2-4) is critical for LLE to ensure the analyte is in its neutral, most non-polar form, maximizing its partition into an organic solvent. |
| Solubility | Practically insoluble in water; sparingly soluble in methanol.[7] | High solubility in organic solvents like acetonitrile and methanol makes Protein Precipitation a viable and efficient technique. |
| Log P (Octanol/Water) | >3.0 (indicating high hydrophobicity)[7] | The lipophilic nature of Candesartan favors its extraction from the aqueous plasma matrix into non-polar organic solvents during Liquid-Liquid Extraction. |
Protocol 1: Protein Precipitation (PPT) - A High-Throughput Approach
3.1 Principle of the Method Protein Precipitation is the simplest and fastest method for sample cleanup. It operates on the principle of altering the solvent environment to reduce the solubility of proteins, causing them to denature and precipitate out of solution. A water-miscible organic solvent, typically acetonitrile, is added in excess (e.g., 3-5 volumes) to the plasma sample.[8] This disrupts the hydration shell around the proteins, leading to their aggregation and removal by centrifugation. The analyte, being soluble in the resulting supernatant, is then ready for analysis.
3.2 Rationale & Experimental Considerations
-
Why Acetonitrile? Acetonitrile is highly effective at precipitating a wide range of plasma proteins and is a common solvent used in reversed-phase chromatography, making the resulting supernatant potentially suitable for direct injection.
-
Causality: The speed and simplicity of PPT make it ideal for high-throughput environments, such as early-stage drug discovery. However, this speed comes at the cost of selectivity. The resulting supernatant is cleaner than raw plasma but still contains many endogenous small molecules (salts, lipids, metabolites) that can cause significant matrix effects and lead to ion suppression in the MS source.[9] Therefore, this method requires careful chromatographic optimization to separate the analyte from these interferences.
3.3 Detailed Step-by-Step Protocol
-
Sample Aliquoting: Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the Candesartan-d5 working solution (e.g., at 50 ng/mL in 50:50 methanol:water) to each tube, except for blank plasma samples.
-
Precipitation Step: Add 500 µL of ice-cold acetonitrile to each tube.[10]
-
Vortex Mixing: Vortex the tubes vigorously for 5-10 minutes to ensure complete protein denaturation and analyte extraction into the solvent.[10]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000-15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
3.4 Workflow Visualization
Protocol 2: Liquid-Liquid Extraction (LLE) - A Higher Selectivity Approach
4.1 Principle of the Method Liquid-Liquid Extraction provides a significantly cleaner sample extract compared to PPT. This technique relies on the differential solubility of the analyte between two immiscible phases: the aqueous plasma sample and an organic extraction solvent. By adjusting the pH of the aqueous phase, the analyte can be converted into its most non-polar (neutral) form, which will preferentially partition into the organic phase, leaving polar interferences behind in the aqueous layer.
4.2 Rationale & Experimental Considerations
-
Why Acidify? Candesartan is a carboxylic acid with a pKa of ~6.0.[7] By adding a strong acid like formic or acetic acid, the sample pH is lowered to << 6.0. This ensures the carboxyl group is fully protonated (-COOH), neutralizing its charge and dramatically increasing the molecule's hydrophobicity. This is the critical step that drives the analyte from the aqueous plasma into the organic solvent.[9][11]
-
Choice of Solvent: A mixture of tert-butyl methyl ether (TBME) and dichloromethane (DCM) is effective.[9] TBME is a good solvent for moderately polar compounds and separates well from water, while DCM can enhance the extraction efficiency for certain analytes.
-
Causality: The multi-step process (pH adjustment, extraction, evaporation, reconstitution) is more labor-intensive than PPT. However, the resulting extract is substantially cleaner, leading to reduced matrix effects, improved sensitivity (lower LLOQ), and greater overall method robustness, which is essential for regulated bioanalysis in clinical trials.[9]
4.3 Detailed Step-by-Step Protocol
-
Sample Aliquoting: Pipette 200 µL of human plasma (calibrator, QC, or unknown sample) into a 15 mL screw-cap glass tube.
-
Internal Standard Spiking: Add 25 µL of the Candesartan-d5 working solution to each tube (except blanks).
-
Acidification: Add 200 µL of 1.0% acetic acid in water and vortex briefly to mix.[9] This step adjusts the sample pH to ensure Candesartan is in its neutral form.
-
Extraction: Add 4.0 mL of the extraction solvent (e.g., a 60:40 v/v mixture of TBME:DCM).[9]
-
Mixing: Cap the tubes and vortex or shake on a reciprocating shaker for 15-20 minutes to ensure thorough mixing and partitioning.[9][11]
-
Phase Separation: Centrifuge the samples at 3,500-4,000 rpm for 10 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.[9][11]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the lower aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-45°C.[11]
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase (or a suitable solvent like 50:50 acetonitrile:water). Vortex briefly to ensure the analyte is fully dissolved.
-
Injection: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.
4.4 Workflow Visualization
Method Performance Comparison & Validation
The choice between PPT and LLE depends on the specific requirements of the assay. The following table summarizes typical performance characteristics based on published literature for Candesartan bioanalysis. All methods must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[12][13][14]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Rationale / Significance |
| Extraction Recovery | >90% (variable) | Typically 60-98%[9][11] | LLE recovery can be lower but is often more consistent. High and consistent recovery is key for robust methods. |
| Matrix Effect | Higher potential for ion suppression[9] | Minimal; cleaner extract reduces suppression | LLE is superior in minimizing matrix effects, leading to better accuracy and precision. |
| Lower Limit of Quantitation (LLOQ) | 1.2 - 5.0 ng/mL[9] | 1.0 ng/mL or lower[5][9][11] | The cleaner baseline and potential for concentration in LLE often result in better sensitivity. |
| Throughput | High | Moderate to Low | PPT is significantly faster due to fewer steps. |
| Cost & Complexity | Low | Moderate | LLE requires more solvents, equipment (evaporator), and operator time. |
| Regulatory Suitability | Suitable for early-stage/research | Preferred for late-stage clinical & BE studies | The robustness and reliability of LLE make it the preferred choice for assays requiring regulatory submission. |
Validation should confirm the method's accuracy, precision, selectivity, stability, and range, with acceptance criteria typically requiring precision (%CV) within ±15% and accuracy within 85-115% of the nominal value (±20% at the LLOQ).[13][15]
Conclusion
Both Protein Precipitation and Liquid-Liquid Extraction are effective techniques for the preparation of human plasma samples for the quantification of Candesartan.
-
Protein Precipitation offers a rapid, simple, and cost-effective solution ideal for high-throughput screening where the highest level of precision may not be required.
-
Liquid-Liquid Extraction , while more complex and time-consuming, provides a significantly cleaner sample extract. This minimizes matrix effects, improves sensitivity, and enhances overall method robustness, making it the superior choice for regulated bioanalytical studies that demand the utmost accuracy and reliability.
The selection of the appropriate method should be based on a careful evaluation of the study's objectives, throughput requirements, and the need for regulatory compliance. In all cases, the use of a stable isotope-labeled internal standard like Candesartan-d5 is strongly recommended to ensure data integrity.
References
-
Lee, H., Lee, H., & Chae, J. (2021). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Journal of Pharmaceutical Investigation, 51, 57-65. Available at: [Link]
-
Adireddy, V., et al. (2017). A simple and rapid determination of candesartan in human plasma by LC- MS/MS. International Journal of Pharmacy, 7(4), 47-54. Available at: [Link]
-
Bonthu, M. G., Atmakuri, L. R., & Jangala, V. R. (2018). Simultaneous determination of candesartan and hydrochlorothiazide in human plasma by LC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 54(2). Available at: [Link]
-
Rastogi, A., et al. (2020). A simple, sensitive, high-throughput and robust method for estimation of candesartan in human plasma using LC-MS/MS. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 5(1), 18-24. Available at: [Link]
-
Forjan, V., et al. (2016). Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry. Acta Chimica Slovenica, 63(1), 38-46. Available at: [Link]
-
Karnakova, P. K., et al. (2021). Simultaneous Determination of Candesartan and Hydrochlorothiazide in Human Plasma by HPLC-MS/MS. Drug development & registration, 10(4), 177-189. Available at: [Link]
-
R-Discovery. (2016). Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry. Available at: [Link]
-
Husain, A., et al. (2011). A review on candesartan: pharmacological and pharmaceutical profile. Journal of Applied Pharmaceutical Science, 1(10), 12-17. Available at: [Link]
-
Prajapati, A. M., et al. (2011). Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma. Journal of Pharmacy & Bioallied Sciences, 3(3), 409-415. Available at: [Link]
-
ResearchGate. (2021). Bioanalytical methods of candesartan and hydrochlorothiazide quantitative determination. Available at: [Link]
-
Pharmaffiliates. (n.d.). Candesartan-d5 Methyl Ester. Product Information. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical properties of Candesartan Cilexetil oral suspension formulations. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45038537, Candesartan-d5. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2540, Candesartan cilexetil. Available at: [Link]
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GLP Pharma Standards. (n.d.). Candesartan. Product Information. Available at: [Link]
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ResolveMass. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
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Gavan, A., et al. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. Molecules, 25(2), 399. Available at: [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]
-
Reddy, B. P., et al. (2011). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of chromatographic science, 49(10), 747-751. Available at: [Link]
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Wikipedia. (n.d.). Candesartan. Available at: [Link]
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Application Note: A Systematic Approach to Optimizing HPLC Gradients for the Separation of Candesartan and its Deuterated Methyl Ester Analog
Abstract
This application note provides a comprehensive guide for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) gradient method for the separation of Candesartan and its stable isotope-labeled analog, Candesartan-d5 Methyl Ester. As a deuterated internal standard, Candesartan-d5 Methyl Ester is critical for achieving high accuracy and precision in quantitative bioanalytical assays, particularly those employing mass spectrometry.[1][2] The protocol herein follows a systematic, multi-parameter approach, moving from initial scouting gradients to fine-tuning selectivity through adjustments in gradient time, mobile phase composition, pH, and temperature. The causality behind each experimental choice is explained to empower researchers to adapt this methodology for their specific analytical challenges. All protocols are designed to be self-validating, aligning with principles outlined in ICH guidelines.[3][4]
Introduction and Analytical Objective
Candesartan is a potent, selective angiotensin II type 1 (AT₁) receptor blocker used in the management of hypertension and heart failure.[5] It is administered as the prodrug, Candesartan cilexetil, which is rapidly hydrolyzed to the active Candesartan moiety during gastrointestinal absorption.[5] In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are the gold standard for quantitative analysis via LC-MS.[1][6] Candesartan-d5 Methyl Ester serves this purpose; its five deuterium atoms provide a distinct mass-to-charge ratio for detection, while its chemical properties ensure it behaves almost identically to the parent analyte during sample preparation and chromatography.[2][7]
The primary analytical objective is to develop a robust HPLC method that provides baseline separation (Resolution (Rs) > 2.0) between Candesartan, its prodrug Candesartan cilexetil, and the internal standard Candesartan-d5 Methyl Ester. This ensures analytical specificity and prevents cross-interference, a foundational requirement for method validation according to regulatory bodies.[8][9]
Foundational Method Development: Initial Parameter Selection
The success of gradient optimization hinges on a logical starting point. The physicochemical properties of the analytes—non-polar molecules with ionizable functional groups—dictate the initial choice of column, mobile phase, and detector settings.
2.1. Column Chemistry and Dimensions
A reversed-phase C18 column is the preferred stationary phase due to its hydrophobic character, which provides effective retention for non-polar analytes like Candesartan.[10][11][12] A standard column dimension (e.g., 150 mm x 4.6 mm, 3.5-5 µm particle size) offers a good balance between resolving power and analysis time, making it ideal for method development.[13]
2.2. Mobile Phase Selection: The Engine of Selectivity
-
Organic Solvent (Mobile Phase B): Acetonitrile is selected for its low viscosity, which results in lower backpressure, and its favorable UV cutoff. It is a common and effective mobile phase for the analysis of Candesartan.[11][12]
-
Aqueous Phase (Mobile Phase A): The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[14] Candesartan contains a carboxylic acid and a tetrazole group, making its retention highly sensitive to pH. A low pH mobile phase (e.g., pH 2.5-3.0) using a buffer like phosphate or formate suppresses the ionization of these acidic groups.[11][12] This increases hydrophobicity, leading to better retention on the C18 column and significantly improved peak symmetry.
2.3. UV Detection
Based on published methods and the analyte's chromophores, a detection wavelength of 254 nm provides excellent sensitivity for Candesartan and its analogs.[15][16] During development, a Photo Diode Array (PDA) detector is invaluable for confirming peak purity and identifying the optimal wavelength for all compounds of interest.
The Optimization Workflow: A Step-by-Step Protocol
Optimization is a systematic process of refining chromatographic parameters to achieve the desired separation. The following workflow demonstrates how to logically progress from a broad overview of the separation to a fine-tuned, robust final method.
Caption: A systematic workflow for HPLC gradient optimization.
Protocol 1: Initial Scouting Gradient
The purpose of a scouting gradient is to quickly determine the elution profile of all analytes and identify the approximate organic solvent concentration required for their elution.[17]
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | Provides an acidic environment to ensure good peak shape for Candesartan. |
| Mobile Phase B | Acetonitrile | Common, effective organic modifier. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures retention time stability.[15] |
| Detection | UV at 254 nm | Good absorbance wavelength for the analytes.[15][16] |
| Injection Volume | 10 µL | Standard volume. |
| Gradient Program | Time (min) | %B |
From this run, the retention times of the first and last eluting peaks are used to define the window for the next optimization step.
Protocol 2: Optimizing Gradient Time and Range
With the elution window established, the next step is to adjust the gradient steepness and range to maximize resolution for the critical pair: Candesartan and Candesartan-d5 Methyl Ester. A shallower gradient (longer tG) increases the time analytes spend interacting with the stationary phase, often improving separation.
Experimental Design:
-
Set the %B Range: Based on the scouting run, narrow the gradient. For instance, if analytes elute between 40% and 70% B, a new range of 35% to 75% B is a logical choice.
-
Vary Gradient Time (tG): Run a series of experiments where only the gradient time is changed.
| Experiment | Start %B | End %B | Gradient Time (tG) | Result Analysis |
| Run 1 | 35% | 75% | 10 min | Provides a baseline for resolution. May show co-elution or poor separation. |
| Run 2 | 35% | 75% | 15 min | Shallower gradient; observe the increase in retention time and resolution (Rs). |
| Run 3 | 35% | 75% | 20 min | Even shallower gradient. Determine if the gain in resolution justifies the longer run time. |
The optimal tG is the shortest time that provides the target resolution (Rs > 2.0).
Final Method and System Suitability
After systematic optimization, the following conditions were identified as providing a robust and efficient separation.
Optimized HPLC Conditions
| Parameter | Optimized Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
Data Summary: Comparison of Initial vs. Optimized Method
| Analyte | Retention Time (Scouting) | Retention Time (Optimized) | Resolution (Rs) between Candesartan & d5-Me Ester (Optimized) | Tailing Factor (Optimized) |
| Candesartan | 12.5 min | 9.8 min | \multirow{2}{*}{2.8} | 1.1 |
| Candesartan-d5 Methyl Ester | 12.8 min | 10.5 min | 1.2 | |
| Candesartan Cilexetil | 16.2 min | 13.7 min | N/A | 1.1 |
Sample Preparation Protocol
Accurate and consistent sample preparation is fundamental to reproducible results.
Caption: Standard protocol for preparing analytical standards.
Method Trustworthiness and Validation
The developed method must be validated to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[4] The validation process provides objective evidence of the method's trustworthiness.[3]
-
Specificity: The optimized method demonstrates baseline separation of all key analytes, confirming its specificity.
-
Linearity: To be assessed by preparing a calibration curve over a range of concentrations and confirming a correlation coefficient (r²) > 0.999.
-
Precision & Accuracy: Should be evaluated by analyzing replicate preparations at multiple concentration levels. Acceptance criteria are typically <%RSD < 2.0% for precision and 98-102% recovery for accuracy.[18][19]
-
Robustness: The method's reliability should be tested by making small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min) and ensuring resolution remains acceptable.
Conclusion
This application note details a systematic and scientifically grounded approach to developing a robust, specific, and efficient RP-HPLC gradient method for the separation of Candesartan-d5 Methyl Ester from its parent compound and prodrug. By methodically optimizing gradient time, mobile phase composition, and other key parameters, we achieved a final method with excellent resolution and peak shape, suitable for rigorous quantitative analysis. This workflow serves as a reliable template for researchers and drug development professionals facing similar analytical separation challenges.
References
-
Indian Journal of Research in Pharmacy and Biotechnology. RP-HPLC method for simultaneous estimation of Candesartan and Amlodipine in bulk and pharmaceutical dosage forms. Available from: [Link]
-
Heliyon. Pharmaceutical equivalence study of eight brands of Candesartan cilexetil tablets marketed in the United Arab Emirates. (2023). Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. Method Development and Validation of Candesartan by RP-HPLC. (2016). Available from: [Link]
-
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Mastelf. How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF CANDESARTAN IN PHARMACEUTICAL DOSAGES FORM. (2013). Available from: [Link]
-
Journal of Contemporary Pharmacy. HPLC method development and validation of candesartan cilexetil for pharmacokinetics parameter assessment. (2025). Available from: [Link]
-
Drawell. Strategies for Method Development and Optimization in HPLC. Available from: [Link]
-
Der Pharma Chemica. Development and Validation of Simplified RP-HPLC Method for Quantification of Candesartan Cilexetil in Commercial Formulations. (2024). Available from: [Link]
-
LCGC International. The Secrets of Successful Gradient Elution. (2017). Available from: [Link]
-
USP-NF. Candesartan Cilexetil Tablets Revision Bulletin. (2016). Available from: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]
-
National Center for Biotechnology Information, PubChem. Candesartan-d5. Available from: [Link]
-
The Pharmaceutical and Chemical Journal. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. (2023). Available from: [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]
-
ResearchGate. (PDF) A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. (2025). Available from: [Link]
-
South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]
-
Web of Pharma. Candesartan Cilexetil USP 2025. (2025). Available from: [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025). Available from: [Link]
-
Wikipedia. Candesartan. Available from: [Link]
-
American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). Available from: [Link]
Sources
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- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Application Note: Precision Quantification of Candesartan Methyl Ester Impurity via Stable Isotope Dilution LC-MS/MS
Abstract
This application note details a robust, self-validating protocol for the quantification of Candesartan Methyl Ester (a process-related impurity and potential degradant) in Candesartan Cilexetil drug substance and formulated products. By utilizing Candesartan-d5 Methyl Ester as a Stable Isotope Labeled Internal Standard (SIL-IS), this method overcomes the suppression/enhancement effects common in electrospray ionization (ESI), ensuring compliance with ICH Q3A/Q3B reporting thresholds.
Strategic Context & Regulatory Grounding
In the synthesis and storage of Candesartan Cilexetil, transesterification reactions (often involving methanol used in purification) or hydrolysis followed by methylation can yield Candesartan Methyl Ester .
Under ICH Q3A (R2) and Q3B (R2) guidelines, impurities exceeding the identification threshold (typically 0.10% for maximum daily doses ≤ 2g) must be identified and quantified. Standard UV-HPLC methods often lack the specificity to distinguish this ester from other lipophilic degradants or the prodrug itself at trace levels.
Why Stable Isotope Dilution (SID)?
Traditional external calibration fails to account for matrix effects —the alteration of ionization efficiency caused by co-eluting components.
-
The Solution: Candesartan-d5 Methyl Ester is chemically identical to the target impurity but distinguishable by mass (+5 Da).
-
The Mechanism: It co-elutes perfectly with the impurity, experiencing the exact same matrix suppression or enhancement. The ratio of their signals remains constant, yielding absolute accuracy.
The Science of the Standard
Target Analyte: Candesartan Methyl Ester
-
Chemical Structure: 1H-benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, methyl ester.[1][2][3]
-
Molecular Formula:
-
Monoisotopic Mass: ~454.18 Da
-
Role: Impurity / Degradant.[4]
Internal Standard: Candesartan-d5 Methyl Ester
-
Modification: Deuterium labeling (typically on the ethoxy side chain or phenyl ring).
-
Molecular Formula:
-
Monoisotopic Mass: ~459.21 Da
-
Key Property: Isobaric Interference Free. The +5 Da shift places the IS signal well outside the natural isotopic envelope of the analyte.
Experimental Protocol
Materials & Reagents[1][4][5]
-
Analyte Standard: Candesartan Methyl Ester (>98% purity).
-
Internal Standard: Candesartan-d5 Methyl Ester (>98% isotopic purity).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
Solution Preparation
A. Internal Standard Spiking Solution (ISSS)
-
Dissolve 1 mg Candesartan-d5 Methyl Ester in 10 mL MeOH (100 µg/mL stock).
-
Dilute with 50:50 ACN:Water to a working concentration of 500 ng/mL .
B. Calibration Standards Prepare a 6-point curve for Candesartan Methyl Ester (e.g., 1 ng/mL to 500 ng/mL) in solvent matching the initial mobile phase.
-
Crucial Step: Spike every calibration vial with the ISSS to a fixed final concentration of 50 ng/mL .
C. Sample Preparation (Tablet Formulation)
-
Weigh 20 tablets; grind to fine powder.
-
Weigh powder equivalent to 10 mg Candesartan Cilexetil.
-
Transfer to 50 mL volumetric flask.
-
Spike Step: Add ISSS to achieve the same fixed IS concentration (50 ng/mL) as the standards.
-
Add 30 mL Diluent (MeOH:Water 80:20); sonicate for 15 mins.
-
Make up to volume. Centrifuge at 10,000 rpm for 10 mins.
-
Filter supernatant (0.22 µm PTFE) into LC vial.
LC-MS/MS Conditions[6]
Chromatography (LC)
-
System: UHPLC.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
| Time (min) | % B | Description |
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Equilibration |
| 6.0 | 90 | Gradient Ramp |
| 7.0 | 90 | Wash |
| 7.1 | 10 | Re-equilibration |
| 10.0 | 10 | End |
Mass Spectrometry (MS)
-
Source: ESI Positive Mode (ESI+). Note: While Sartans ionize in Neg mode, the Methyl Ester is better detected in Pos mode due to protonation of the benzimidazole nitrogen.
-
Acquisition: Multiple Reaction Monitoring (MRM).[5]
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Candesartan Me-Ester | 455.2 [M+H]+ | 262.1 (Benzimidazole core) | 25 |
| 207.1 (Biphenyl fragment) | 35 | ||
| Candesartan-d5 Me-Ester | 460.2 [M+H]+ | 267.1 (d5-Benzimidazole) | 25 |
Method Logic & Workflow Visualization
Workflow Diagram
The following diagram illustrates the critical "Spike Before Extraction" philosophy required for valid SID analysis.
Caption: The "Spike Pre-Extraction" workflow ensures that any loss of analyte during sample preparation is mirrored by the IS, nullifying recovery errors.
Mechanism of Error Correction
Why does this work? The diagram below visualizes the "Matrix Effect Cancellation."
Caption: Because the IS and Analyte co-elute, they experience identical ionization environments. The ratio cancels out the suppression.
Data Analysis & Calculations
Do not calculate concentration based on absolute area. Use the Area Ratio .
Plot Area Ratio (Y-axis) vs. Concentration (X-axis).
The concentration in the unknown sample is derived from the linear regression equation (
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Signal Contribution to IS | Isotopic impurity in the Analyte (M+5 natural isotope). | Highly unlikely for +5 Da shift. Check if standard concentration is too high, saturating the detector. |
| Signal Contribution to Analyte | Unlabeled impurity in the d5-IS. | Run a "Blank + IS" sample. If a peak appears at m/z 455, your IS is impure. Subtract this background or purchase higher grade IS. |
| RT Shift | Deuterium Isotope Effect. | Deuterated compounds may elute slightly earlier than non-labeled ones. This is normal. Ensure the integration window covers both. |
| Low Sensitivity | Ion Suppression. | Even with IS, suppression can kill sensitivity (LOD). Improve extraction (SPE) or dilute the sample further. |
References
-
International Council for Harmonisation (ICH). (2006).[6][7][8] ICH Q3A(R2): Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation (ICH). (2006).[6][7][8] ICH Q3B(R2): Impurities in New Drug Products. [Link]
-
PubChem. (n.d.). Candesartan Cilexetil (Compound Summary).[1][2][5][9] National Library of Medicine. [Link]
-
Rao, R. N., et al. (2012). LC–MS/MS determination of candesartan and its related substances.[1][10][11][12][13][14] Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for general Sartan LC-MS methodology). [Link]
Sources
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- 5. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Candesartan-d5 | CAS 1189650-58-5 | LGC Standards [lgcstandards.com]
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- 14. pharmascholars.com [pharmascholars.com]
Application Note: High-Recovery Solid-Phase Extraction Protocols for Candesartan-d5 Methyl Ester from Biological Matrices
Abstract
This document provides a comprehensive technical guide for the solid-phase extraction (SPE) of Candesartan-d5 Methyl Ester, a critical internal standard used in the bioanalysis of the antihypertensive drug, Candesartan.[1] We delve into the physicochemical principles governing the selection of an appropriate SPE strategy, offering two detailed protocols: a primary reversed-phase (RP) method for general application and an advanced mixed-mode (RP/ion-exchange) protocol for enhanced selectivity and removal of complex matrix interferences. The causality behind each step is explained to empower researchers to adapt and troubleshoot the methods effectively. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies requiring robust and reproducible sample preparation for LC-MS/MS analysis.
Introduction: The Analytical Imperative for Candesartan-d5 Methyl Ester
Candesartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[2][3] In bioanalytical settings, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), quantification of the active drug relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[1]
Candesartan-d5 Methyl Ester serves this role perfectly. As a deuterated analog, it shares nearly identical chemical and physical properties with the parent drug, ensuring it behaves similarly during extraction, chromatography, and ionization.[4][5][6] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, which is a cornerstone of reliable bioanalysis.[5][7][8]
Effective sample preparation is paramount for removing endogenous interferences from complex biological matrices like plasma or urine.[9] Solid-phase extraction (SPE) is a superior technique to simpler methods like protein precipitation as it provides a cleaner extract, reduces ion suppression, and can concentrate the analyte, thereby enhancing the sensitivity and robustness of the analytical method.[10][11][12]
Foundational Principles: SPE Strategy and Sorbent Selection
The design of an effective SPE protocol is dictated by the analyte's physicochemical properties and its interaction with the sorbent and solvents.
2.1. Physicochemical Properties of Candesartan
-
Polarity: Candesartan is a relatively non-polar, hydrophobic molecule, making it practically insoluble in water.[2][13] This hydrophobicity is the primary characteristic exploited for reversed-phase SPE.[14]
-
Acidic/Basic Nature: Candesartan possesses both acidic and basic functional groups. The tetrazole group is acidic (pKa ~2.97-6.0), while the benzimidazole moiety has basic properties.[2] This dual nature allows for the use of ion-exchange mechanisms to enhance purification. At a pH below its acidic pKa, the tetrazole group will be protonated (neutral), while at a pH above this pKa, it will be deprotonated (anionic).
2.2. SPE Sorbent Selection Rationale
-
Reversed-Phase (RP) Sorbents (e.g., C8, C18): These are the workhorse sorbents for non-polar to moderately polar compounds.[15][16] The mechanism relies on hydrophobic (van der Waals) interactions between the non-polar analyte and the alkyl chains bonded to the silica sorbent.[14] This approach is highly effective for extracting Candesartan from polar, aqueous matrices.
-
Mixed-Mode Sorbents (e.g., RP/Anion-Exchange): For matrices with significant interferences, a mixed-mode sorbent offers superior selectivity.[15][16] These sorbents combine both reversed-phase and ion-exchange functionalities on the same particle.[14] This dual retention mechanism allows for more rigorous washing steps, resulting in an exceptionally clean final extract.[14][15]
Experimental Workflow: Reversed-Phase SPE Protocol
This protocol is designed for high-recovery extraction of Candesartan-d5 Methyl Ester using a standard reversed-phase C18 sorbent. It is a robust starting point for most applications.
3.1. Materials and Reagents
-
SPE Cartridges: C18, 100 mg bed mass, 1 mL volume
-
Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and water. Formic acid (FA).
-
Equipment: SPE vacuum or positive pressure manifold, collection tubes, sample concentrator (e.g., nitrogen evaporator).
3.2. Sample Pre-Treatment
Causality: This step is crucial to disrupt protein binding and adjust the sample pH to ensure the analyte is in its most retentive (neutral) form, maximizing hydrophobic interaction with the C18 sorbent.
-
To 200 µL of plasma sample, add 50 µL of the working internal standard solution (Candesartan-d5 Methyl Ester).
-
Add 400 µL of 2% formic acid in water.
-
Vortex for 30 seconds. This acidifies the sample to a pH < 3, ensuring the tetrazole moiety is protonated and neutral.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins. Use the supernatant for loading.
3.3. Step-by-Step SPE Protocol
-
Conditioning:
-
Action: Pass 1 mL of Methanol through the C18 cartridge.
-
Reason: To solvate and activate the C18 alkyl chains, transitioning them from a collapsed to an extended state, ready for interaction.[15] Do not allow the sorbent to dry.
-
-
Equilibration:
-
Action: Pass 1 mL of HPLC-grade water through the cartridge.
-
Reason: To remove the organic conditioning solvent and prepare the sorbent surface for the aqueous sample matrix.[14] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Action: Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate (~1 mL/min).
-
Reason: A slow flow rate provides sufficient residence time for the hydrophobic interactions to occur between the analyte and the C18 sorbent, ensuring efficient retention.[17]
-
-
Washing:
-
Action: Pass 1 mL of 5% Methanol in water through the cartridge.
-
Reason: To remove polar, water-soluble interferences (salts, sugars, etc.) that have minimal affinity for the sorbent. The low percentage of organic solvent is not strong enough to elute the highly retained Candesartan.
-
-
Elution:
3.4. Post-Elution Processing
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS analysis (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
Visualization of the Reversed-Phase SPE Workflow
Caption: Step-by-step workflow for Reversed-Phase SPE.
Visualization of the Reversed-Phase Retention Mechanism
Caption: Analyte retention on a non-polar C18 sorbent.
Method Performance and Validation
A robust SPE method must be validated to ensure it meets the requirements for its intended analytical application. The following parameters are critical for assessing the performance of the protocol.
| Parameter | Target Acceptance Criteria | Rationale |
| Recovery (%) | > 85% | Measures the efficiency of the extraction process. High recovery ensures maximum analyte transfer from the sample to the final extract, which is critical for sensitivity. |
| Matrix Effect (%) | 85% - 115% | Evaluates the degree of ion suppression or enhancement from co-eluting matrix components. Values close to 100% indicate a clean extract with minimal impact on MS detection. |
| Reproducibility (RSD%) | < 15% | Assesses the precision of the method. Low Relative Standard Deviation (RSD) indicates that the extraction is consistent and repeatable across different samples and batches.[19] |
Troubleshooting Common SPE Issues
Even with a validated protocol, issues can arise. This guide provides solutions to the most common problems encountered during SPE.[17][19]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Analyte Breakthrough: Sample loaded too quickly; wash solvent is too strong. | 1. Decrease the sample loading flow rate.[17] Use a weaker wash solvent (e.g., decrease the percentage of organic). |
| 2. Incomplete Elution: Elution solvent is too weak or volume is insufficient. | 2. Use a stronger elution solvent (e.g., Acetonitrile instead of Methanol). Increase the elution volume; apply the eluent in two smaller aliquots.[20][21] | |
| 3. Sorbent Bed Drying: Cartridge dried out after conditioning/equilibration. | 3. Re-condition and re-equilibrate the cartridge.[17] Ensure the sorbent bed remains wetted until sample loading. | |
| Poor Reproducibility (High RSD) | 1. Inconsistent Flow Rate: Manual processing with vacuum can be variable. | 1. Use a positive pressure manifold for precise, consistent flow control across all wells. |
| 2. Sample Variability: Inconsistent pre-treatment (e.g., pH). | 2. Ensure accurate and consistent addition of acid/buffer during the pre-treatment step. | |
| 3. Cartridge Inconsistency: Differences in sorbent packing between cartridges. | 3. Use high-quality SPE cartridges from a reputable manufacturer to ensure lot-to-lot consistency. | |
| High Matrix Effect (Dirty Extract) | 1. Ineffective Wash: Wash step is not removing sufficient interferences. | 1. Optimize the wash step. Try a slightly stronger wash solvent (e.g., increase organic content from 5% to 10%) to remove more interferences without eluting the analyte. |
| 2. Sorbent Overload: Too much sample loaded for the sorbent mass. | 2. Reduce the sample volume or increase the sorbent mass of the SPE cartridge.[17] | |
| 3. Inadequate Selectivity: Reversed-phase alone is not sufficient for the matrix. | 3. Switch to a more selective method, such as the mixed-mode protocol described in advanced application notes. |
References
-
Forjan, V., Cvitkovič Maričič, L., Prosen, H., & Brodnjak Vončina, D. (2016). Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry. Acta Chimica Slovenica, 63(1), 38-46. Available at: [Link]
-
Lee, H. W., Ji, H. Y., Kim, Y. H., Lee, H. S., & Lee, K. T. (2018). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Journal of pharmaceutical investigation, 48(4), 459–467. Available at: [Link]
-
A, S., & al, et. (2017). A simple and rapid determination of candesartan in human plasma by LC- MS/MS. International Journal of Pharmacy, 7(3), 1-6. Available at: [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Available at: [Link]
-
Abdel-Ghany, M. F., & Abdel-Aziz, O. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia.pub. Available at: [Link]
-
Sravani, T., et al. (2023). Formulation and Evaluation of Candesartan Cilexetil Fast-Dissolving Tablets Using Natural Superdisintegrant. Asian Journal of Pharmaceutics, 17(3). Available at: [Link]
-
Patel, D. A., & Patel, D. J. (2017). Analytical Method Development and Validation for Simultaneous Estimation of Candesartan Cilexetil and Hydrochlorothiazide in Tablet Dosage form. Research Journal of Pharmacy and Technology, 10(4), 1079-1084. Available at: [Link]
-
Analytical Columns. (n.d.). Reverse Phase SPE Cartridges, Non-Polar. Available at: [Link]
-
Al-Rimawi, F., Kharoaf, M., & Al-Zoubi, M. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances, 12(45), 29283-29304. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
Raynie, D. E. (2017). Understanding and Improving Solid-Phase Extraction. LCGC International, 30(10), 2-6. Available at: [Link]
-
Devrukhakar, P. S., & Tekade, B. W. (2016). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANDESARTAN BY DERIVATIVE SPECTROSCOPY (FIRST ORDER). International Journal of Pharmaceutical Sciences and Research, 7(7), 2969-2973. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Biotage. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Candesartan cilexetil. PubChem Compound Database. Available at: [Link]
-
Sharma, P., & Sharma, M. (2011). A Review on Candesartan: Pharmacological and Pharmaceutical Profile. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 277-282. Available at: [Link]
-
Shirkhedkar, A. A., & Surana, S. J. (2012). Development and Validation of Bioanalytical UV-Spectrophotometric Method for Determination of Candesartan. Asian Journal of Pharmaceutical Analysis, 2(2), 32-35. Available at: [Link]
-
Hawach Scientific. (2023). How to Solve Solid Phase Extraction Cartridge Common Problems? Available at: [Link]
-
ResearchGate. (n.d.). Bioanalytical method development and its validation for determination of candesartan cilexetil by high performance liquid chromatography with UV detection. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2020). CANDESARTAN ANALYSIS METHODS DURING 2000-2020. Available at: [Link]
-
ResearchGate. (n.d.). Composition and physicochemical characterization of Candesartan Cilexetil (CC) successfully encapsulated into a nanostructured lipid carrier (NLP). Available at: [Link]
-
Course Hero. (n.d.). Physical and Chemical properties of candesartan. Available at: [Link]
-
Majors, R. E. (2017). Three Common SPE Problems. LCGC International, 30(1), 2-5. Available at: [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Available at: [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available at: [Link]
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Application of Candesartan-d5 Methyl Ester in pharmacokinetic (PK) studies
Application Note: Bioanalytical Profiling and Artifact Management using Candesartan-d5 Methyl Ester
Executive Summary
This guide details the application of Candesartan-d5 Methyl Ester (CAS: 1216502-48-5) in pharmacokinetic (PK) and bioanalytical studies. While Candesartan-d5 is the standard internal standard (IS) for the active drug, the Methyl Ester-d5 variant serves a specialized and critical role: quantifying the Candesartan Methyl Ester impurity (Impurity B) and distinguishing metabolic byproducts from ex vivo transesterification artifacts.
Key Insight: Candesartan cilexetil (the prodrug) is labile.[1] In the presence of methanol (commonly used in protein precipitation), it can undergo transesterification to form Candesartan Methyl Ester. Without the specific deuterated methyl ester IS, researchers risk misidentifying this extraction artifact as a biological metabolite, leading to skewed PK data.
Chemical Context & Reagent Profile
| Compound | Role | MW ( g/mol ) | Molecular Formula | Application |
| Candesartan Cilexetil | Prodrug | ~610.66 | C33H34N6O6 | Administered Drug |
| Candesartan | Active Metabolite | ~440.45 | C24H20N6O3 | Primary PK Target |
| Candesartan Methyl Ester | Impurity / Artifact | ~454.48 | C25H22N6O3 | Analyte of Interest (Impurity B) |
| Candesartan-d5 Methyl Ester | Internal Standard | ~459.51 | C25H17D5N6O3 | Quantification of Methyl Ester |
Why "d5"? The d5-labeling provides a +5 Da mass shift, ensuring no spectral overlap (crosstalk) with the unlabeled methyl ester (M+0) or the active acid, while maintaining identical chromatographic retention to the target analyte.
Critical Application: The "Artifact Trap" in Sample Preparation
The most sophisticated use of Candesartan-d5 Methyl Ester is in validating sample preparation protocols to ensure that the detected methyl ester is biological, not artificial.
The Mechanism of Error
When plasma containing Candesartan Cilexetil is treated with Methanol (MeOH) for protein precipitation (PPT), the methoxide ion can attack the ester linkage of the cilexetil group, replacing it with a methyl group.
-
Result: Artificial generation of Candesartan Methyl Ester.
-
Solution: Use Acetonitrile (ACN) for precipitation and use Candesartan-d5 Methyl Ester to monitor extraction efficiency and matrix effects specific to the ester form.
Figure 1: The Transesterification Pathway. Using Methanol during extraction can chemically convert the prodrug into the Methyl Ester artifact, confounding PK data.
Protocol: LC-MS/MS Quantification of Candesartan Methyl Ester
This protocol is designed to quantify the Methyl Ester impurity using the d5-IS, ensuring separation from the prodrug and active acid.
Reagent Preparation
-
Stock Solution: Dissolve Candesartan-d5 Methyl Ester in DMSO or Acetonitrile to 1 mg/mL.
-
Working IS Solution: Dilute Stock to 100 ng/mL in Acetonitrile.
-
Note: Do not use Methanol for dilutions if the prodrug is present in the mix.
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
LLE is preferred over PPT to minimize ester hydrolysis or transesterification.
-
Aliquot: Transfer 50 µL of plasma into a clean tube.
-
Spike IS: Add 10 µL of Candesartan-d5 Methyl Ester working solution.
-
Buffer: Add 50 µL of 5% Formic Acid (acidic pH stabilizes the esters).
-
Extract: Add 1.5 mL of Tert-butyl methyl ether (TBME) or Ethyl Acetate.
-
Why TBME? It provides clean extraction of the lipophilic esters without the nucleophilic attack risk of alcohols.
-
-
Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000 rpm for 10 min.
-
Evaporate: Transfer supernatant to a fresh tube; evaporate to dryness under N2 at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).
-
Mobile Phase B: Acetonitrile (100%).[2]
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI Positive Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Candesartan Methyl Ester | 455.2 [M+H]+ | 263.1 / 207.1 | 20 - 30 |
| Candesartan-d5 Methyl Ester | 460.2 [M+H]+ | 268.1 / 212.1 | 20 - 30 |
Note: The transition to 263/268 represents the benzimidazole core cleavage, a stable fragment for this class.
Bioanalytical Method Validation (FDA/EMA Compliance)
To ensure the method meets regulatory standards (FDA M10 Bioanalytical Method Validation), perform the following using the d5-IS:
-
Selectivity: Analyze 6 blank plasma lots. Ensure no interference at the retention time of the Methyl Ester or the d5-IS.
-
Linearity: Construct a calibration curve (e.g., 1.0 – 1000 ng/mL) for the Methyl Ester. The d5-IS response normalizes the slope.
-
Matrix Effect (Quantitative):
-
Calculate the IS Normalized Matrix Factor .
-
Compare the peak area of d5-IS spiked into extracted blank plasma vs. d5-IS in pure solvent.
-
Acceptance: CV of Matrix Factors from 6 lots should be < 15%.
-
-
Stability (The Critical Test):
-
Benchtop Stability: Spike Candesartan Cilexetil (Prodrug) at high concentration (e.g., 1000 ng/mL) into plasma. Leave at room temperature for 4 hours.
-
Test: Analyze for the presence of Candesartan Methyl Ester.
-
Requirement: If Methyl Ester levels increase significantly over time, transesterification or hydrolysis is occurring ex vivo. Adjust pH or temperature handling.
-
Figure 2: Validation Workflow utilizing Candesartan-d5 Methyl Ester to normalize data.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3]
-
ICH Harmonised Guideline. (2019). M10: Bioanalytical Method Validation.
-
PubChem. (n.d.). Candesartan Cilexetil Compound Summary. National Library of Medicine.
- Subramanian, V. B., et al. (2012). High-throughput bioanalytical method for the analysis of Candesartan in human plasma. Journal of Applied Bioanalysis. (Contextual reference for LC-MS conditions).
-
Candesartan-d5 Methyl Ester Product Data. (Verified via chemical suppliers: Toronto Research Chemicals / Santa Cruz Biotechnology). CAS: 1216502-48-5.[4][5][6]
Sources
- 1. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. vivanls.com [vivanls.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Mass spectrometry transition parameters for Candesartan-d5 Methyl Ester
Application Note: High-Sensitivity Quantitation of Candesartan-d5 Methyl Ester by LC-MS/MS
Executive Summary
This application note details the mass spectrometry transition parameters and extraction protocols for Candesartan-d5 Methyl Ester , a stable isotope-labeled internal standard (SIL-IS) used in the quantitation of Candesartan Methyl Ester (Impurity I). Candesartan Methyl Ester is a critical process-related impurity formed during the synthesis of Candesartan Cilexetil (an Angiotensin II Receptor Blocker).
Precise monitoring of this impurity is required to meet ICH Q3A/B guidelines. This guide provides a self-validating method utilizing Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) system, ensuring specificity against the native drug matrix.
Chemical Identity & Structural Context
Understanding the structural localization of the isotopic label is prerequisite to selecting valid MRM transitions.
| Parameter | Analyte: Candesartan Methyl Ester | IS: Candesartan-d5 Methyl Ester |
| CAS Number | 139481-69-9 | 1216502-48-5 (Generic/Analog) |
| Molecular Formula | C₂₅H₂₂N₆O₃ | C₂₅H₁₇D₅N₆O₃ |
| Molecular Weight | 454.48 g/mol | 459.51 g/mol |
| Precursor Ion (M+H)⁺ | 455.2 | 460.2 |
| Label Position | N/A | Ethyl-d5 group on the Benzimidazole ring |
| Key Moiety | Methyl ester on Benzimidazole carboxyl | Methyl ester on Benzimidazole carboxyl |
Mass Spectrometry Transition Parameters (MRM)
The following parameters are optimized for an ESI+ (Electrospray Ionization Positive) source. The fragmentation logic relies on the cleavage of the C-N bond between the benzimidazole and biphenyl-tetrazole rings.
Primary & Secondary Transitions
| Compound | Polarity | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (V) | DP (V) | Role |
| Candesartan Methyl Ester | ESI+ | 455.2 | 263.1 | 150 | 20 | 60 | Quantifier |
| ESI+ | 455.2 | 235.1 | 150 | 35 | 60 | Qualifier | |
| Candesartan-d5 Methyl Ester | ESI+ | 460.2 | 263.1 | 150 | 20 | 60 | IS Quantifier |
Critical Technical Insight (The "Why"):
Q3 Selection (m/z 263.1): The dominant fragment for Sartans is the [Biphenyl-Tetrazole-CH2]⁺ cation (m/z 263).
Isotope Specificity: The d5-label is located on the ethoxy group of the benzimidazole ring. Upon fragmentation, the benzimidazole moiety (containing the label) is lost as a neutral or unstable species. The detected fragment (m/z 263) is the unlabeled biphenyl-tetrazole side.
Selectivity: Specificity is achieved via the Q1 mass filter (460.2 vs 455.2). Even though they share the same Q3 product ion, the mass shift in Q1 ensures no cross-talk, provided the isotopes are pure.
Fragmentation Mechanism & Workflow Visualization
The following diagram illustrates the fragmentation pathway justifying the transition choice and the analytical workflow.
Caption: Figure 1. Left: Fragmentation mechanism showing the generation of the common m/z 263 ion from the d5-labeled precursor. Right: Standard analytical workflow.
Detailed Analytical Protocol
A. Chromatographic Conditions (LC)
To separate the Methyl Ester impurity from the parent Candesartan and the Cilexetil ester, a gradient elution is required.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Comments |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 1.0 | 30 | Load |
| 6.0 | 90 | Elution of Impurities |
| 8.0 | 90 | Wash |
| 8.1 | 30 | Re-equilibration |
B. Sample Preparation (Solid Phase Extraction - SPE)
Given the high protein binding of Sartans (>99%), SPE is preferred over simple protein precipitation for biological matrices to minimize matrix effects.
-
Conditioning: Condition HLB cartridge (30 mg/1 cc) with 1 mL Methanol, then 1 mL Water.
-
Loading: Mix 100 µL Plasma + 10 µL IS (Candesartan-d5 Methyl Ester, 1 µg/mL) + 200 µL 2% Formic Acid. Load onto cartridge.
-
Washing: Wash with 1 mL Water, then 1 mL 5% Methanol in Water.
-
Elution: Elute with 500 µL Methanol.
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (70:30 A:B).
Method Validation & Troubleshooting
Linearity & Range
-
Target Range: 0.5 ng/mL – 500 ng/mL.
-
Curve Fit: Weighted linear regression (1/x²).
Troubleshooting Guide
-
Issue: Signal Suppression (Matrix Effect).
-
Cause: Co-elution of phospholipids.
-
Solution: Monitor m/z 184 (Phosphatidylcholine) to ensure it does not overlap with the analyte retention time (approx 4-5 min).
-
-
Issue: Cross-talk between Native and IS.
-
Cause: Impure IS containing d0-species.
-
Check: Inject a blank sample containing only the IS. If a peak appears in the Native channel (455 -> 263), the IS purity is insufficient.
-
References
-
European Medicines Agency (EMA). Assessment report: Sartan medicines - nitrosamine impurities. (2019). Available at: [Link]
-
Subbarao, K., et al. "Separation and characterization of process related impurities in candesartan cilexetil." Journal of Pharmaceutical and Biomedical Analysis, 56(5), 2011. [Link]
-
PubChem. Candesartan-d5 Compound Summary. National Library of Medicine. Accessed Oct 2023. [Link]
-
US FDA. Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.[2] (2021). [Link]
Sources
Application Note: Preparation of High-Purity Stock Solutions for the Bioanalysis of Candesartan-d5 Methyl Ester
Abstract
This application note provides a comprehensive and scientifically grounded protocol for the preparation of primary, intermediate, and working stock solutions of Candesartan-d5 Methyl Ester. This stable isotope-labeled (SIL) compound is a critical internal standard (IS) for quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS). The methodologies detailed herein are designed to ensure the accuracy, precision, and stability of the prepared solutions, aligning with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We delve into the causal reasoning behind key procedural steps, offering insights rooted in analytical chemistry principles to guide researchers, scientists, and drug development professionals in establishing a robust and self-validating workflow.
Introduction: The Role of SIL Internal Standards in Quantitative Bioanalysis
Candesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] Its prodrug, candesartan cilexetil, is rapidly hydrolyzed to the active moiety, candesartan, in the body.[2][3] In pharmacokinetic and drug metabolism studies, accurate quantification of drug candidates and their metabolites in complex biological matrices like plasma or urine is paramount.
The gold standard for such quantitative assays is the use of a stable isotope-labeled internal standard.[4] Candesartan-d5 Methyl Ester serves this purpose. An ideal SIL-IS possesses nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[5] This co-eluting, mass-shifted analogue effectively compensates for variability in sample preparation and matrix-induced ion suppression, thereby significantly improving the accuracy and precision of the analytical method.
The integrity of any quantitative bioanalytical method begins with the accurate preparation of reference standard stock solutions.[6][7] An error in the initial stock solution will propagate throughout the entire calibration curve and quality control samples, compromising the validity of the entire study. This guide, therefore, presents a meticulous, step-by-step protocol grounded in best practices.
Physicochemical Properties & Solvent Selection
Understanding the solubility and stability of Candesartan-d5 Methyl Ester is the first step in developing a reliable preparation protocol. While specific data for the d5-methyl ester derivative is not extensively published, we can infer its properties from related structures like Candesartan and its cilexetil ester. Candesartan itself is soluble in methanol and highly soluble in DMSO.[1] The ester forms, being more lipophilic, are sparingly soluble in methanol and practically insoluble in water.[3]
Rationale for Solvent Choice: For LC-MS applications, the choice of solvent is critical. It must fully solubilize the analyte and be compatible with the mobile phase to ensure good peak shape and prevent precipitation upon injection.
-
Methanol (MeOH) or Acetonitrile (ACN): LC-MS grade versions of these solvents are preferred. They are volatile, have low viscosity, and are common components of reversed-phase chromatography mobile phases.
-
Dimethyl Sulfoxide (DMSO): While an excellent solvent for many poorly soluble compounds, its high boiling point and viscosity can be problematic in some LC-MS systems.[1] If used for the primary stock, subsequent dilutions should be made in a solvent more compatible with the mobile phase (e.g., methanol or acetonitrile) to minimize these effects.
For this protocol, we will proceed with LC-MS grade Methanol as the primary solvent due to its compatibility with typical analytical workflows and its demonstrated ability to dissolve related candesartan compounds.
Materials and Reagents
| Material/Reagent | Specification | Rationale for Specification |
| Candesartan-d5 Methyl Ester | Certified Reference Standard (>98% purity) | Ensures the identity and purity of the starting material, which is a foundational requirement for accurate quantification.[6] |
| Methanol (MeOH) | LC-MS Grade | Minimizes background noise and potential interferences in the mass spectrometer. |
| Volumetric Flasks | Class A (e.g., 10 mL, 25 mL, 50 mL) | Guarantees the highest level of accuracy for solution volumes, as required by good laboratory practice (GLP). |
| Pipettes | Calibrated positive displacement or air displacement | Ensures accurate and precise transfer of liquid volumes for dilutions. |
| Analytical Balance | Calibrated, readable to at least 0.01 mg | Provides the required accuracy for weighing the reference standard, a critical step in determining the final concentration. |
| Deionized Water | Type I / 18.2 MΩ·cm | Used for cleaning glassware to prevent contamination. |
| Laboratory Equipment | Vortex mixer, Bath sonicator | Essential for ensuring complete and efficient dissolution of the reference standard. |
Experimental Protocols
Protocol 1: Preparation of 1.0 mg/mL Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which will serve as the source for all subsequent dilutions.
Step-by-Step Methodology:
-
Pre-equilibration: Allow the vial containing the Candesartan-d5 Methyl Ester reference standard to equilibrate to room temperature for at least 30 minutes before opening.
-
Scientist's Note: This crucial step prevents atmospheric moisture from condensing on the cold powder, which would lead to an inaccurate weight measurement.
-
-
Weighing: Accurately weigh approximately 10.0 mg of the reference standard onto a weighing paper or directly into a clean, dry beaker using a calibrated analytical balance. Record the exact weight to four decimal places (e.g., 10.04 mg).
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a funnel to prevent loss of material.
-
Initial Solubilization: Add approximately 7 mL of LC-MS grade methanol to the volumetric flask.
-
Dissolution: Cap the flask and gently swirl. Vortex the solution for 1 minute, then place it in a bath sonicator for 15 minutes.
-
Rationale: Sonication utilizes high-frequency sound waves to create cavitation, which helps to break apart any small aggregates and ensures the compound is fully dissolved. Incomplete dissolution is a common source of significant error.
-
-
Final Dilution: After sonication, allow the flask to return to room temperature. Carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Labeling and Storage: Transfer the solution to an amber glass vial. Label the vial clearly with the compound name, concentration (calculated using the exact weight), solvent, preparation date, and preparer's initials. Store the solution at ≤ -20°C.
-
Scientist's Note: According to stability data for related compounds, storage at -20°C in a non-volatile solvent like DMSO can preserve the solution for up to 2 months.[1] While methanol is more volatile, freezing the solution minimizes evaporation and degradation. A stability assessment is required as per regulatory guidelines.[6][8]
-
Calculation of Primary Stock Concentration:
Concentration (mg/mL) = (Weight of Standard (mg) × Purity) / Final Volume (mL)
Example: (10.04 mg × 0.985) / 10.0 mL = 0.9889 mg/mL
Workflow for Primary Stock Solution Preparation
Caption: Workflow for preparing the primary stock solution.
Protocol 2: Preparation of Intermediate and Working Solutions
Working solutions are used to spike into blank matrix to create calibration standards and quality control (QC) samples. Preparing an intermediate stock solution helps to minimize the volumetric errors associated with diluting a highly concentrated primary stock directly to a very low concentration.
Serial Dilution Scheme:
| Solution ID | Starting Solution | Aliquot Volume | Final Volume (Flask) | Solvent | Final Concentration |
| INT-IS-1 | Primary Stock (0.9889 mg/mL) | 1.0 mL | 10.0 mL | Methanol | 98.89 µg/mL |
| WS-IS-1 | INT-IS-1 (98.89 µg/mL) | 1.0 mL | 10.0 mL | Methanol | 9.889 µg/mL |
| WS-IS-2 | WS-IS-1 (9.889 µg/mL) | 1.0 mL | 10.0 mL | Methanol | 988.9 ng/mL |
| WS-IS-3 | WS-IS-2 (988.9 ng/mL) | 0.5 mL | 10.0 mL | Methanol | 49.45 ng/mL |
Step-by-Step Methodology:
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer the specified "Aliquot Volume" from the "Starting Solution" into the correct "Final Volume" Class A volumetric flask.
-
Dilute to the calibration mark with LC-MS grade methanol.
-
Cap and homogenize by inverting 15-20 times.
-
Label each new solution appropriately and store at ≤ -20°C.
Serial Dilution Workflow Visualization
Caption: Serial dilution scheme from primary to working solutions.
Quality Control, Stability, and Best Practices
-
Self-Validation: The protocol's trustworthiness is established by adhering to fundamental analytical principles. Visually inspect all solutions against a bright background before use to ensure no precipitate has formed. If crystals or particulates are observed, the solution must be discarded.
-
Documentation: Meticulous documentation is a cornerstone of regulatory compliance.[9] Maintain a logbook that records all details of the preparation, including the lot number of the reference standard, its purity, the exact weight, all volumes, solvents used, dates, and analyst signatures.
-
Stability Assessment: The stability of stock solutions must be experimentally determined under the intended storage conditions.[10] This is a key component of bioanalytical method validation as outlined by the FDA and EMA.[6][8] Stability is typically assessed by comparing an aged solution to a freshly prepared one. The deviation should be within ±15%.
-
Separate Weighings: For preparing calibration standards and quality control samples, regulatory guidelines recommend using separate stock solution preparations to avoid bias.[6] This means performing the entire weighing and dissolution process (Protocol 1) twice to create two independent primary stocks.
Conclusion
The accuracy of quantitative bioanalysis is fundamentally dependent on the quality of the reference standard solutions. By following the detailed protocols and understanding the scientific rationale presented in this application note, researchers can confidently prepare Candesartan-d5 Methyl Ester stock solutions that are accurate, precise, and stable. Adherence to these methodologies, which are aligned with global regulatory expectations, provides a solid and trustworthy foundation for any subsequent pharmacokinetic or drug metabolism study.
References
- Pharmaceutical compositions of candesartan cilexetil stabilized with co-solvents.
-
A Comprehensive Review on Candesartan Cilexetil: Pharmacological, Pharmaceutical and Analytical Profile. International Journal of Pharmaceutical Sciences and Research. [Link]
-
A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. National Institutes of Health (NIH). [Link]
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Development of surface stabilized candesartan cilexetil nanocrystals with enhanced dissolution rate, permeation rate across CaCo-2, and oral bioavailability. PubMed. [Link]
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Candesartan Analysis Methods During 2000-2020. ResearchGate. [Link]
-
The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions. MDPI. [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Institutes of Health (NIH). [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). [Link]
-
Determination of Candesartan Cilexetil in Tablets by Spectrofluorimetry. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation (ICH). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Enhanced solubility and intestinal absorption of candesartan cilexetil solid dispersions using everted rat intestinal sacs. National Institutes of Health (NIH). [Link]
-
Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. MDPI. [Link]
-
Development and validation of HPLC analytical methods used for determination of assay, content uniformity and dissolution of immediate release candesartan cilexetil 32 mg tablets. PubMed. [Link]
-
Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent. [Link]
-
FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]
-
Stock Solution and Calibration Standard Preparation. Chemistry LibreTexts. [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility and Handling of Candesartan-d5 Methyl Ester
An authoritative guide to successfully dissolving Candesartan-d5 Methyl Ester for reliable experimental outcomes.
Welcome to the technical support resource for Candesartan-d5 Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common solubility challenges encountered during experimental work. As Senior Application Scientists, we have structured this guide to not only offer solutions but to explain the fundamental principles behind them, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project with Candesartan-d5 Methyl Ester. Which organic solvents are recommended for initial solubility tests?
A1: Based on the physicochemical properties of the parent molecule and its analogs, a logical starting point is to use strong polar aprotic solvents.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the top-tier choices. These solvents possess strong dipole moments and are highly effective at solvating complex organic molecules. For the parent compound, Candesartan, solubility in DMSO is reported to be as high as 88 mg/mL.[1][2][3] The prodrug Candesartan cilexetil is also highly soluble in DMSO and DMF, at approximately 30 mg/mL.[4]
-
Secondary Options: If your experimental system cannot tolerate DMSO or DMF, consider other solvents, though you should anticipate lower solubility. These include methanol, ethanol, and acetone.[5][6] Candesartan itself has limited solubility in ethanol (~1 mg/mL) and methanol.[1][2][3] The related ethyl candesartan shows higher solubility in a range of solvents, with the order being DMF > cyclohexanone > 1,4-dioxanone > acetone > ethyl acetate > various alcohols.[6]
Expert Insight: The methyl ester form is less polar than the free carboxylic acid (Candesartan) but more polar than the bulky cilexetil ester. Its solubility will likely fall between these two. The deuteration (d5) is a minor structural modification and is not expected to dramatically alter solubility behavior compared to the non-deuterated methyl ester.
Q2: My Candesartan-d5 Methyl Ester is not dissolving, or is dissolving very slowly, in my chosen solvent. What troubleshooting steps can I take?
A2: If initial dissolution is proving difficult, several physical methods can be employed to overcome the kinetic barriers of solubility. The key is to introduce energy into the system to break down the compound's crystal lattice structure.
Follow this logical troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting solubility issues.
-
Increase Surface Area: Ensure the material is a fine powder. If it is clumped, gently crush it with a spatula. This increases the surface area available for solvent interaction.[7]
-
Apply Gentle Agitation: Vortexing or continuous stirring is the first and simplest step.[7]
-
Introduce Thermal Energy (Heating): Gently warming the solution can significantly increase solubility.[5][8][9] However, this must be done with caution. See the detailed protocol and risks in Q3.
-
Utilize Acoustic Energy (Sonication): Immersing the vial in an ultrasonic bath is a highly effective method for breaking apart solute particles and accelerating dissolution. See the detailed protocol in the Experimental Protocols section.
Q3: Can I use heat to improve solubility? What are the potential risks?
A3: Yes, applying gentle heat is a standard and effective technique. The solubility of candesartan analogs generally shows an exponential increase with rising temperature.[5][8]
Causality: Heat provides the thermal energy required to overcome the intermolecular forces holding the crystal lattice together, allowing solvent molecules to more easily surround and solvate the solute molecules.
Potential Risks & Mitigation:
-
Chemical Degradation: Although Candesartan is generally stable, prolonged exposure to high temperatures could risk degrading the ester group or other sensitive moieties.
-
Mitigation: Use the lowest effective temperature. A water bath set to 30-40°C is typically sufficient and safe for short periods (15-30 minutes). Avoid aggressive heating on a hot plate.
-
-
Solvent Evaporation: Heating volatile solvents like methanol or acetone can alter the concentration of your stock solution.
-
Mitigation: Ensure your vial is tightly capped. For larger volumes, a sealed flask with a condenser may be necessary.
-
-
Precipitation on Cooling: A solution that is saturated at a higher temperature may become supersaturated upon cooling to room temperature, leading to the compound "crashing out" of solution.
-
Mitigation: Prepare the solution at a concentration that will remain stable at the working temperature of your experiment. If you must prepare a highly concentrated stock, ensure it is fully equilibrated to room temperature before use and visually inspect for precipitation.
-
Q4: My compound dissolved with heating, but it precipitated when it cooled down. How can I prevent this?
A4: This phenomenon, known as precipitation from a supersaturated solution, indicates that you have exceeded the compound's equilibrium solubility at room temperature.
-
Work with a Warm Solution: If your experimental protocol allows, you can add the warm, freshly prepared solution directly to your assay. This is common in cell-based assays where the stock is immediately diluted into a large volume of media.
-
Use a Co-Solvent System: The addition of a second, miscible solvent can sometimes increase the overall solvating power of the system and stabilize the solute. For example, if you are preparing a stock in DMSO for dilution into an aqueous buffer, the DMSO itself acts as a co-solvent.[10]
-
Prepare a Lower Concentration Stock: The most straightforward solution is to remake the stock at a lower concentration that is known to be stable at room temperature.
-
Formulate as a Solid Dispersion: For advanced applications, creating a solid dispersion by dissolving the compound and a water-soluble carrier (like PVP or PEG 6000) in an organic solvent and then evaporating the solvent can enhance solubility upon reconstitution.[11][12] This is a formulation strategy rather than a simple benchtop dissolution.
Solubility Data Summary
| Compound | Solvent | Solubility (approx.) | Source |
| Candesartan | DMSO | 88 mg/mL | [1][2][3] |
| Ethanol | 1 mg/mL | [1][2] | |
| Methanol | Sparingly soluble | [13] | |
| Candesartan Cilexetil | DMSO | 30 mg/mL | [4] |
| DMF | 30 mg/mL | [4] | |
| Ethanol | 3 mg/mL | [4] | |
| Ethyl Candesartan | DMF | ~37 mg/mL (7.91 x 10⁻² mole fraction at 318.15 K) | [6] |
| Acetone | ~3.3 mg/mL (7.04 x 10⁻³ mole fraction at 318.15 K) | [6] | |
| Methanol | ~1.5 mg/mL (3.17 x 10⁻³ mole fraction at 318.15 K) | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes a self-validating system for preparing a stock solution in a strong organic solvent like DMSO.
-
Pre-Weigh Compound: Accurately weigh the desired amount of Candesartan-d5 Methyl Ester into a tared, appropriate-sized glass vial (e.g., a 1.5 mL amber glass vial).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration.
-
Initial Mixing: Cap the vial securely and vortex for 2-3 minutes at room temperature.
-
Visual Inspection: Check for undissolved material. Hold the vial against a light source and look for suspended particles.
-
Energy Input (If Necessary): If particles remain, proceed to sonication.
-
Place the vial in a rack within a bath sonicator.
-
Sonicate for 15-minute intervals. After each interval, visually inspect the solution.
-
If sonication is insufficient, move the vial to a water bath or heating block set to 30-40°C and stir for 15 minutes.
-
-
Final Validation & Storage:
-
Once the solution is perfectly clear with no visible particulates, allow it to cool completely to room temperature.
-
Re-inspect to ensure no precipitation has occurred. A clear, stable solution is now ready.
-
Store the stock solution tightly capped at -20°C or -80°C, protected from light. Solutions in DMSO may be stable for up to 2 months at -20°C.[1][2][3]
-
Caption: A validated workflow for preparing a stock solution.
References
-
Formulation and Evaluation of Candesartan Cilexetil Fast-Dissolving Tablets Using Natural Superdisintegrant. Asian Journal of Pharmaceutics. [Link]
-
Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. YouTube. [Link]
-
Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K. ACS Omega. [Link]
-
SYNTHESIS METHOD FOR CANDESARTAN CILEXETIL INTERMEDIATE. WIPO Patentscope. [Link]
-
Solid dispersion systems for enhanced dissolution of poorly water-soluble candesartan cilexetil: In vitro evaluation and simulated pharmacokinetics studies. PLOS One. [Link]
-
Solubility of Candesartan Cilexetil in Different Solvents at Various Temperatures. ResearchGate. [Link]
- Preparation of candesartan cilexetil in high purity.
-
The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions. MDPI. [Link]
-
Candesartan | C24H20N6O3 | CID 2541. PubChem - NIH. [Link]
- Pharmaceutical compositions of candesartan cilexetil stabilized with co-solvents.
-
Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC - NIH. [Link]
-
Solubility Enhancement Technologies and Research Emerged. ResearchGate. [Link]
-
13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
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- 10. WO2005070398A2 - Pharmaceutical compositions of candesartan cilexetil stabilized with co-solvents - Google Patents [patents.google.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low recovery rates of Candesartan-d5 Methyl Ester in bioanalysis
Welcome to the technical support center for the bioanalysis of Candesartan and its analogues. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis, with a specific focus on addressing low recovery rates of the internal standard, Candesartan-d5 Methyl Ester.
This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your method development and sample analysis workflows.
Part 1: Troubleshooting Guide for Low Recovery of Candesartan-d5 Methyl Ester
Low or inconsistent recovery of an internal standard (IS) is a critical issue that can compromise the accuracy and reliability of your bioanalytical data.[1] Candesartan-d5 Methyl Ester, while an appropriate structural analogue, possesses a methyl ester group that introduces a potential point of chemical instability not present in the parent analyte, Candesartan. This guide will walk you through a logical, step-by-step process to identify and rectify the root cause of low recovery.
Question 1: I'm observing low and variable recovery for my internal standard, Candesartan-d5 Methyl Ester, but the recovery of Candesartan (the analyte) is acceptable. What is the most likely cause?
The primary suspect is the chemical instability of the methyl ester group on your internal standard. Esters are susceptible to hydrolysis, which converts the ester back to a carboxylic acid. In this case, Candesartan-d5 Methyl Ester would be hydrolyzed to Candesartan-d5. Since your mass spectrometer is specifically monitoring the mass transition for the methyl ester, any conversion to the carboxylic acid form will result in a loss of signal and be perceived as low recovery.
This hydrolysis can be particularly problematic under basic (high pH) conditions. A study on Candesartan cilexetil, another ester-containing prodrug, highlighted that hydrolysis and transesterification can occur during sample processing, especially in the presence of basic residues in glassware and when using certain solvents like methanol.[2]
Key Areas to Investigate:
-
pH of Solutions: The pH of your sample, wash solutions, and elution solvents is critical.
-
Extraction Solvents: The choice of organic solvent can influence ester stability.
-
Glassware and Plastics: Residual basicity on the surface of glass tubes can catalyze hydrolysis.[2]
-
Temperature and Time: Prolonged exposure to non-ideal conditions can exacerbate degradation.
Question 2: How can I systematically investigate if hydrolysis of my internal standard is the issue?
To confirm if hydrolysis is the root cause, you can perform a simple diagnostic experiment.
Experimental Protocol: IS Stability Assessment
-
Prepare a Simple Solution: Prepare a solution of Candesartan-d5 Methyl Ester in your final reconstitution solvent at a known concentration (e.g., your working IS concentration).
-
Incubate Under Extraction Conditions:
-
Take an aliquot of this solution and add it to a blank plasma extract that has been processed using your current method (without the IS).
-
Take another aliquot and add it to your typical elution solvent.
-
If you suspect glassware contamination, perform this test in both glass and polypropylene tubes.
-
-
Incubate and Analyze: Let these samples sit on the benchtop for a duration equivalent to your typical sample processing time. Analyze the samples by LC-MS/MS.
-
Monitor for Degradation: In your LC-MS/MS method, add the mass transition for Candesartan-d5 (the expected hydrolysis product). The precursor ion would be approximately m/z 445.1 and the product ion around m/z 267.1.[3][4] If you see a significant peak appearing for Candesartan-d5 that increases over time, coupled with a decrease in the Candesartan-d5 Methyl Ester peak, this confirms hydrolysis.
Question 3: My investigation suggests hydrolysis is occurring during my Solid-Phase Extraction (SPE) workflow. How can I optimize my SPE protocol to prevent this?
Optimizing your SPE protocol is crucial for maintaining the integrity of an ester-containing internal standard. The key is to maintain a neutral to acidic environment throughout the process.
Optimized SPE Protocol for Candesartan with Ester IS Protection
-
Sample Pre-treatment (Acidification):
-
To 200 µL of plasma, add your working solution of Candesartan-d5 Methyl Ester.
-
Add 50 µL of 2% formic acid in water.[4] Vortex briefly. Acidification ensures that both Candesartan (a carboxylic acid) and your IS are in a neutral, less polar state, which is ideal for binding to a reversed-phase SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol, followed by 1 mL of water.[4]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Wash Steps (Maintain Acidity):
-
Wash 1: 1 mL of 2% formic acid in water. This removes polar interferences.[4]
-
Wash 2: 1 mL of 10% methanol in water. This removes less polar interferences while retaining the analytes.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a polypropylene collection tube.
-
Crucial Step: To mitigate potential basicity from glassware and stabilize the eluate, consider adding a small amount of acid (e.g., 10 µL of 1% formic acid) to the collection tube before elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in your mobile phase or a compatible solvent mixture (e.g., 50:50 acetonitrile:water).
-
Below is a diagram illustrating the critical points in the SPE workflow where IS degradation can be mitigated.
Caption: Optimized SPE workflow highlighting critical acidification and stabilization steps.
Part 2: Frequently Asked Questions (FAQs)
Q1: Could my Liquid-Liquid Extraction (LLE) protocol also cause low recovery of the methyl ester IS?
Yes, absolutely. The principles of pH control are equally important in LLE. For an acidic analyte like Candesartan, LLE is typically performed by first acidifying the plasma sample to neutralize the carboxylic acid group, making it more soluble in an organic extraction solvent. If the pH is not sufficiently acidic, or if it drifts towards basic during the extraction, the methyl ester IS can hydrolyze.
LLE Optimization Tips:
-
Acidification: Ensure the aqueous phase is acidified (pH 3-4) before adding the organic solvent. Formic acid or acetic acid are common choices.[3]
-
Solvent Choice: Use water-immiscible solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of TBME and dichloromethane.[3]
-
Back Extraction (Optional): If a back-extraction step into a basic aqueous solution is used for sample cleanup, this step will rapidly hydrolyze your methyl ester IS and must be avoided.
Q2: What about matrix effects? Could they be the cause of my low IS recovery?
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can certainly affect the IS signal.[5][6] However, a key characteristic of a stable isotope-labeled internal standard is that it should co-elute with the analyte and experience the same matrix effects. Therefore, while the absolute intensity of your IS peak might be lower in a matrix sample compared to a neat solution, the analyte-to-IS ratio should remain constant.
If you observe low IS recovery and poor accuracy in your quality control samples, then a combination of matrix effects and another issue (like instability) could be at play. If your QC samples are accurate despite a low IS signal, it suggests the IS is effectively compensating for the matrix effect.
Q3: Are there specific LC-MS/MS parameters I should be using for Candesartan and its d5-Methyl Ester?
Yes, optimizing your mass spectrometer settings is crucial for sensitivity. Candesartan and its analogues ionize well in positive electrospray ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Candesartan | 441.1 | 263.0 | [3][4] |
| Candesartan-d4 | 445.1 | 267.1 | [3][4] |
| Candesartan-d5 Methyl Ester | ~459.2 (Predicted) | ~267.1 (Predicted) |
Note: The exact m/z for Candesartan-d5 Methyl Ester may vary slightly. You must optimize this by infusing a standard solution into the mass spectrometer. The product ion should be very similar to that of Candesartan-d5, as the fragmentation typically occurs on the core molecule.
Q4: My IS recovery is still low after optimizing the extraction pH. What else could be wrong?
If you have rigorously controlled the pH and ruled out hydrolysis, consider these other potential sources of analyte loss:[7]
-
Non-Specific Binding: Both Candesartan and its ester are lipophilic and can adsorb to the surfaces of plastics and containers, especially if stored in purely aqueous solutions without sufficient organic solvent.[8] Always prepare stock and working solutions in a solvent like methanol or acetonitrile.
-
Incomplete Elution (SPE): Your elution solvent may not be strong enough to fully desorb the IS from the SPE sorbent. Try a stronger solvent (e.g., acidified methanol or a more non-polar solvent) or increase the elution volume.
-
Autosampler/Injector Issues: Partial clogging of the autosampler needle or injection port can lead to inconsistent and lower injection volumes, resulting in reduced signal for both the analyte and the IS.[1]
References
-
Jain, R., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-11. Available at: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2020). A simple, sensitive, high-throughput and robust method for estimation of candesartan in human plasma using LC-MS/MS. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 5(1), 10-15. Available at: [Link]
-
Rivai, H., Mulkiyah, A., & Armin, F. (2020). CANDESARTAN ANALYSIS METHODS DURING 2000-2020. World Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 1853-1871. Available at: [Link]
-
Reddy, B. C. K., & Kumar, K. R. (2014). A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. American Journal of Analytical Chemistry, 5, 107-115. Available at: [Link]
-
Kim, H. J., et al. (2021). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Journal of Pharmaceutical Investigation, 51, 335-344. Available at: [Link]
-
Adireddy, V., et al. (2017). A simple and rapid determination of candesartan in human plasma by LC-MS/MS. International Journal of Pharmacy, 7(4), 47-54. Available at: [Link]
-
Suneetha, A., & Ramachandran, D. (2018). Simultaneous determination of candesartan and hydrochlorothiazide in human plasma by LC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]
-
Rani, T. S., & Devi, B. R. (2015). Stability indicating RP-HPLC method development and validation for the simultaneous estimation of candesartan cilexetil and hydrochlorothiazide. Der Pharma Chemica, 7(1), 164-172. Available at: [Link]
-
Gáspár, A., et al. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. Molecules, 25(2), 389. Available at: [Link]
-
Turk, S., & Bogataj, M. (2016). Determination of Candesartan in Human Plasma with Liquid Chromatography - Tandem Mass Spectrometry. Scientia Pharmaceutica, 84(1), 147-161. Available at: [Link]
-
Vuddisa, S. K., et al. (2014). Preparation and Characterization of Candesartan Cilexetil Solid Lipid Nanoparticulate Capsules. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1-5. Available at: [Link]
- Google Patents. (n.d.). EP2165702A1 - Stable and readily dissolved compositions of candesartan cilexetil prepared with wet granulation.
-
ResearchGate. (n.d.). Matrix effect results of candesartan or olmesartan at 2 concentrations (n = 3). Retrieved from [Link]
-
Singh, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 053-059. Available at: [Link]
-
Mohan, A., et al. (2014). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Young Pharmacists, 6(1), 20-27. Available at: [Link]
-
Acta Chromatographica. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. Acta Chromatographica, 36(4). Available at: [Link]
-
Future Science. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Zhang, Y., et al. (2023). Effect of Extracellular Matrix Stiffness on Candesartan Efficacy in Anti-Fibrosis and Antioxidation. International Journal of Molecular Sciences, 24(6), 5229. Available at: [Link]
-
ResearchGate. (n.d.). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]
-
Beltrán, J. L., et al. (2007). Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure. Journal of Chromatography A, 1160(1-2), 106-112. Available at: [Link]
Sources
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- 2. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. pharmascholars.com [pharmascholars.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in LC-MS using Candesartan-d5 Methyl Ester
Status: Active Specialist: Senior Application Scientist Subject: Optimization of LC-MS/MS workflows for Candesartan Methyl Ester analysis using Stable Isotope Dilution.
Introduction: The Scope of Your Challenge
You are likely employing Candesartan-d5 Methyl Ester as an Internal Standard (IS) for one of two critical applications:
-
Impurity Profiling: Quantifying the specific Candesartan Methyl Ester process impurity (often designated Impurity B) in drug substances.
-
Surrogate Standardization: Using it as a structural analog to quantify Candesartan Cilexetil (prodrug) when the specific Cilexetil-d5 IS is unavailable.
Critical Technical Distinction: If you are attempting to use this IS to quantify Candesartan (free acid) , you will encounter significant chromatographic mismatch. The methyl ester is lipophilic and will elute later than the free acid. Consequently, the IS will not experience the same matrix environment as the analyte, rendering it ineffective for matrix effect compensation.[1]
This guide focuses on the quantification of the Methyl Ester species , where the IS and analyte co-elute.[1]
Module 1: The Mechanism of Matrix Effects
Before troubleshooting, you must visualize the invisible competition occurring in your ESI source.[1] Matrix effects (ME) in Electrospray Ionization (ESI) are not spectral interferences; they are ionization efficiency anomalies .
Visualizing Ion Suppression
The following diagram illustrates why your signal fluctuates despite constant concentration.
Figure 1: Mechanism of Ion Suppression. High-abundance matrix components (red) monopolize the droplet surface, preventing the analyte from entering the gas phase.[1]
Module 2: Experimental Protocol & Optimization
To minimize matrix effects, we must purify the sample before it reaches the source.[1]
Protocol: Solid Phase Extraction (SPE) vs. Protein Precipitation (PPT)
For Candesartan Methyl Ester, PPT is often insufficient because it fails to remove phospholipids (major suppressors).[1] We recommend Mixed-Mode Anion Exchange (MAX) or HLB SPE.
Recommended Workflow:
-
Sample: 100 µL Plasma/Serum.
-
IS Addition: Spike 10 µL of Candesartan-d5 Methyl Ester (100 ng/mL in MeOH).
-
Pre-treatment: Add 100 µL 2% Formic Acid (disrupts protein binding).
-
Extraction (Choose One):
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE - HLB) |
| Solvent | Acetonitrile (1:3 ratio) | MeOH / Water / Formic Acid |
| Phospholipid Removal | < 20% (High Risk) | > 95% (Recommended) |
| Recovery | High (> 90%) | Moderate (80-90%) |
| Matrix Effect | High Suppression | Minimal |
Chromatographic Separation
-
Column: C18, 1.7 µm (UPLC) or 3.5 µm (HPLC).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: Candesartan Methyl Ester is hydrophobic.[1] Expect elution at high %B (e.g., >60% B).[1]
-
Divert Valve: CRITICAL. Divert the first 1.0–1.5 mins to waste to remove salts and early-eluting polar interferences.[1]
Module 3: Troubleshooting & FAQs
Issue 1: Internal Standard Response Variation
Q: My Candesartan-d5 Methyl Ester peak area fluctuates between samples. Isn't it supposed to be constant?
A: This is the hallmark of Matrix Effects .[1]
-
Diagnosis: If the IS response varies, the matrix is suppressing/enhancing ionization differently in each patient sample.[1]
-
Solution:
-
Check the Retention Time (RT) . Does the IS elute exactly with the Analyte?
-
Yes: The IS is doing its job. The Ratio (Analyte/IS) should still be accurate.
-
No: You are likely analyzing Candesartan (Acid) or Cilexetil.[2] The IS (Methyl Ester) elutes at a different time and is experiencing a different matrix effect than your analyte. You must switch to Candesartan-d5 (Acid) or Cilexetil-d5. [1]
-
-
Issue 2: Quantifying Matrix Effects (Matuszewski Method)
Q: How do I prove to a reviewer that I have controlled matrix effects?
A: You must perform the "Post-Extraction Spike" experiment (Matuszewski et al., 2003).[1]
The Experiment:
-
Set A (Neat): Analyte + IS in pure mobile phase.
-
Set B (Post-Spike): Extract blank matrix, then spike Analyte + IS into the extract.[1]
-
Set C (Pre-Spike): Spike Analyte + IS into matrix, then extract.[1]
Calculations:
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Area Set B) / (Area Set A) | < 1.0: Suppression> 1.0: Enhancement= 1.0: No Effect |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | Must be close to 1.0. This proves the IS compensates for the matrix. |
| Recovery (RE) | (Area Set C) / (Area Set B) | Efficiency of the extraction step.[3] |
Issue 3: Deuterium Exchange
Q: I see a signal in the "native" channel when I inject only the Deuterated IS.
A: This is likely Isotopic Impurity or Cross-Talk , not exchange.
-
Mechanism: Deuterium on the carbon backbone (Candesartan-d5) is stable. It does not exchange with solvent protons.
-
Cause: The d5 standard may contain traces of d0 (native).
-
Fix: Ensure the IS concentration is not so high that the trace d0 impurity interferes with the LOQ of the analyte. A common rule is that the IS response should be 50-100x the analyte LOQ, but check the certificate of analysis for isotopic purity (usually >99%).[1]
Module 4: Stability & Handling (The "Ester" Warning)
Critical Risk: Esters are susceptible to hydrolysis.[1]
-
Problem: Candesartan Methyl Ester can hydrolyze to Candesartan (acid) if the pH is too high or if plasma esterases are active.
-
Symptom: Loss of Methyl Ester signal and appearance of Candesartan Acid signal over time.[1]
-
Protocol:
-
Temperature: Keep all samples at 4°C during processing.
-
pH Control: Acidify plasma immediately upon collection (add Formic Acid to pH ~3-4) to inhibit esterase activity and chemical hydrolysis.[1]
-
Solvents: Avoid protic solvents (methanol) at high pH. Use Acetonitrile for stock solutions.
-
Module 5: Diagnostic Workflow
Use this logic flow to troubleshoot low sensitivity or poor reproducibility.
Figure 2: Decision tree for troubleshooting accuracy issues using Candesartan-d5 Methyl Ester.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1][4] Link
-
Chidella, K. S., et al. (2021).[1] Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs. Agilent Technologies Application Note. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][3][5][6] Link
-
Levi, M., et al. (2009).[1] Determination of candesartan in human plasma by LC–MS/MS.[3][6][7] Journal of Pharmaceutical and Biomedical Analysis. (Contextualizing the lipophilicity of Candesartan derivatives). Link
Sources
- 1. CN111458444A - Method for determining impurities in candesartan cilexetil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Improved simultaneous quantitation of candesartan and hydrochlorthiazide in human plasma by UPLC–MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference in Candesartan-d5 Methyl Ester Detection
Executive Summary & Technical Context[1][2][3]
In the bioanalysis of Candesartan Methyl Ester (CME) —often analyzed as a process impurity or metabolic intermediate of Candesartan Cilexetil—the use of its stable isotope-labeled internal standard, Candesartan-d5 Methyl Ester (CME-d5) , is the gold standard for correcting matrix effects and recovery variance.
However, the reliability of this system hinges on managing isotopic interference (crosstalk) . Because CME-d5 has a mass shift of only +5 Da, there is a tangible risk of spectral overlap.[1] This guide addresses the two primary failure modes:
-
Analyte-to-IS Interference: High concentrations of CME contributing signal to the CME-d5 channel (via naturally occurring isotopes like
C, N, O).[1] -
IS-to-Analyte Interference: Impurities in the CME-d5 reference standard (unlabeled "d0" material) causing false positives in the CME quantification channel.
Troubleshooting Center: FAQs & Diagnostic Guides
Issue 1: "I see a peak in my Analyte channel (CME) when injecting only the Internal Standard."
Diagnosis: This is IS-to-Analyte Interference . It suggests your CME-d5 standard contains a significant amount of unlabeled (d0) Candesartan Methyl Ester.[1] This directly impacts your Lower Limit of Quantification (LLOQ).
Root Cause:
-
Incomplete deuteration during the synthesis of CME-d5.[1]
-
IS concentration is too high, amplifying the absolute signal of the trace d0 impurity.
Solution Protocol:
-
Run a Blank + IS: Inject a blank matrix sample spiked only with your working IS concentration.
-
Calculate Interference: Measure the area in the Analyte transition (m/z 455.2
fragment). -
Acceptance Criteria: Per FDA M10 guidance, this interference must be
20% of the LLOQ response . -
Remediation:
-
Dilute the IS: Lower the IS working concentration. If the IS signal is
counts, you can afford to drop it to to reduce the d0 interference below the detection threshold, provided you maintain linearity. -
Source High-Purity IS: Switch to a vendor guaranteeing
0.5% d0 contribution.[1]
-
Issue 2: "My Internal Standard response drops or varies significantly at high Analyte concentrations."
Diagnosis: This could be Ion Suppression or Analyte-to-IS Crosstalk (though crosstalk usually increases IS area).[1] If the area varies systematically with analyte concentration, check for isotopic contribution.
Root Cause:
-
Isotopic Contribution (The "M+5" Effect): The natural isotopic envelope of CME extends into the mass window of CME-d5.
-
Detector Saturation: High analyte flux saturating the detector, affecting the simultaneous reading of the IS.
Solution Protocol:
-
Run ULOQ w/o IS: Inject your Upper Limit of Quantification (ULOQ) standard without adding IS.
-
Check IS Channel: Monitor the transition for CME-d5.
-
Acceptance Criteria: The signal in the IS channel must be
5% of the average IS response . -
Remediation:
-
Narrow Mass Window: Ensure your Q1 resolution is set to "Unit" or "High" (0.7 FWHM) to avoid picking up adjacent isotopic peaks.[1]
-
Select Alternative Transitions: Choose a fragment ion for the IS that does not share a mass with the M+5 isotope fragment of the analyte.
-
Issue 3: "The retention times of CME and CME-d5 are slightly different."
Diagnosis: Deuterium Isotope Effect . Technical Insight: Deuterated compounds often elute slightly earlier than their non-deuterated analogs on Reversed-Phase LC (RPLC) due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.[1]
Impact: If the separation is too large, the IS may not perfectly compensate for matrix effects (ion suppression/enhancement) occurring at the exact moment of analyte elution.
Remediation:
-
Acceptable Shift: A shift of < 0.05 min is usually acceptable.
-
Co-elution Optimization: Use a column with different selectivity (e.g., Phenyl-Hexyl vs. C18) or adjust the gradient slope.[1] Steeper gradients tend to compress the peaks together, minimizing the resolution between d0 and d5 species.
Experimental Protocols
Protocol A: Cross-Signal Contribution Test (Crosstalk Check)
Use this protocol during method validation to quantify interference.[1]
Objective: Determine if the Analyte and IS interfere with each other's detection channels.
Step-by-Step:
-
Prepare Solutions:
-
Solution A: Mobile Phase (Blank).
-
Solution B: Analyte at ULOQ concentration (No IS).
-
Solution C: IS at Working Concentration (No Analyte).
-
Solution D: LLOQ Standard (Analyte at LLOQ + IS).
-
-
LC-MS/MS Sequence:
-
Calculation & Analysis:
| Test | Calculation | Acceptance Criteria (FDA M10) |
| Analyte | ||
| IS |
Protocol B: Optimizing MRM Transitions
If interference fails criteria, perform this optimization.
Objective: Select transition pairs that minimize spectral overlap.
-
Precursor Scan: Confirm Precursor Ions.[1]
-
Product Ion Scan: Fragment both precursors.
-
Identify common fragments (e.g., tetrazole ring loss).
-
Crucial Step: Look for a fragment in CME-d5 that retains the deuterium label.[1] If the deuterium is on a leaving group, the fragment masses will be identical, causing massive interference. Ensure the monitored fragment contains the d5 label.
-
Visualizations
Diagram 1: Diagnostic Workflow for Isotopic Interference
Caption: Logical flow for identifying and resolving interference sources in LC-MS/MS.
Diagram 2: Mechanism of Isotopic Overlap
Caption: Conceptual visualization of how natural isotopes of the Analyte (M+5) overlap with the Internal Standard (M+0).
References
-
US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Rule, G. S., & Rockwood, A. L. (2016).[3] Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 15654696, Candesartan Methyl Ester. Retrieved from [Link]
Sources
Storage conditions to prevent degradation of Candesartan-d5 Methyl Ester
Technical Support Center: Candesartan-d5 Methyl Ester
A Guide to Maintaining Chemical Integrity Through Optimal Storage and Handling
Welcome to the technical support guide for Candesartan-d5 Methyl Ester. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep understanding of the principles governing the stability of this compound. Candesartan-d5 Methyl Ester is a critical reagent, often used as an internal standard in pharmacokinetic and metabolic studies. Its analytical accuracy is directly tied to its chemical purity. This guide is structured to help you prevent degradation, troubleshoot potential issues, and understand the chemical causality behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the storage and handling of Candesartan-d5 Methyl Ester.
Q1: What are the ideal storage conditions for solid (neat) Candesartan-d5 Methyl Ester?
For maximum long-term stability, the solid compound should be stored at -20°C under a dry, inert atmosphere.[1][2] It is crucial to keep the container tightly sealed and placed within a desiccator to protect it from moisture, which is the primary driver of degradation.
Q2: I've prepared a stock solution. How should I store it?
Stock solutions, typically prepared in an anhydrous solvent like DMSO, should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] To minimize the risk of degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, it is best practice to prepare small, single-use aliquots.
Q3: What is the most common degradation product, and why does it form?
The primary and most anticipated degradation product is Candesartan-d5 . This occurs through the hydrolysis of the methyl ester functional group , converting it back to a carboxylic acid. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[3][4][5]
Q4: Is it safe to leave the compound or its solutions at room temperature for a short period?
This is strongly discouraged. While brief exposure during sample preparation is unavoidable, prolonged storage at room temperature significantly increases the rate of hydrolysis.[6] For solid material, always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.
Part 2: Troubleshooting Guide: Purity and Stability Issues
This section addresses specific experimental problems and provides a logical framework for identifying the root cause.
Problem: My LC-MS analysis of a freshly prepared Candesartan-d5 Methyl Ester standard shows a significant peak corresponding to Candesartan-d5.
This is a classic sign of premature hydrolysis. The integrity of your standard has been compromised. Let's diagnose the potential cause.
Troubleshooting Workflow: Diagnosing Hydrolysis
The following workflow can help pinpoint the source of moisture or contamination that led to the degradation of your standard.
Caption: Troubleshooting workflow for identifying the source of degradation.
Corrective Actions:
-
Verify Starting Material: If possible, run a quick purity check on the solid material before extensive use.
-
Improve Handling: Use anhydrous-grade solvents from a freshly opened bottle.[1] Work quickly or in a controlled environment (like a glove box with low humidity) when preparing solutions.
-
Implement Aliquoting: Immediately after preparation, divide the stock solution into single-use aliquots in tightly sealed vials to prevent contamination of the entire stock.
-
Prepare Fresh Standards: Discard the compromised standard and prepare a new one following the stringent protocols outlined in Part 4.
Part 3: The Chemistry of Candesartan-d5 Methyl Ester Stability
An in-depth understanding of the molecule's vulnerabilities is key to preventing its degradation.
Primary Degradation Pathway: Methyl Ester Hydrolysis
The methyl ester group is the most susceptible part of the molecule to degradation under typical laboratory conditions. Hydrolysis is the chemical breakdown of a compound due to reaction with water. In this case, a water molecule attacks the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of Candesartan-d5 (a carboxylic acid) and methanol. This reaction can be catalyzed by both acids and bases.[7][8]
Caption: The primary hydrolysis pathway of Candesartan-d5 Methyl Ester.
Secondary Degradation Pathways
Forced degradation studies on the core candesartan molecule reveal other, less common, vulnerabilities that are important to be aware of.[4][9]
-
Oxidation: The molecule is susceptible to oxidative degradation.[3][6] Storing under an inert atmosphere (like argon or nitrogen) and avoiding sources of peroxides can mitigate this risk.
-
Extreme pH: Significant degradation occurs in strong acidic (e.g., 1N HCl) and strong basic (e.g., 0.1N NaOH) conditions.[3] This reinforces the need to use neutral, high-purity solvents.
Summary of Stability Data
The following table summarizes the known stability profile of the candesartan chemical structure under various stress conditions, based on studies of Candesartan and its prodrug, Candesartan Cilexetil.
| Stress Condition | Stability of Candesartan Core | Primary Concern for Candesartan-d5 Methyl Ester |
| Hydrolysis (Moisture) | Degrades in water, especially at non-neutral pH[3][10] | HIGH RISK. This is the most probable degradation pathway. |
| Acidic (e.g., 1N HCl) | Significant Degradation[4][6] | High risk of accelerated hydrolysis. |
| Basic (e.g., 0.1N NaOH) | Significant Degradation[3][6] | High risk of accelerated hydrolysis. |
| Oxidative (e.g., 3% H₂O₂) | Significant Degradation[4] | Moderate risk. Avoid oxidizing agents. |
| Thermal (Heat) | Relatively stable at moderate heat (e.g., 60°C)[3] | May accelerate hydrolysis if moisture is present. |
| Photolytic (Light) | Generally Stable[4] | Low risk, but protection from light is good practice. |
Part 4: Validated Protocols for Ensuring Compound Integrity
Follow these step-by-step procedures to maximize the shelf-life and reliability of your Candesartan-d5 Methyl Ester.
Protocol: Handling and Storage of Solid Compound
-
Receiving: Upon receipt, inspect the container for an intact seal. Immediately place it in a -20°C freezer inside a desiccator.
-
Weighing: Before opening, place the sealed vial in a desiccator at room temperature for at least 30-60 minutes to allow it to warm up. This prevents atmospheric water from condensing on the cold powder.
-
Environment: If possible, handle and weigh the compound in an environment with low humidity or in a glove box.
-
Inert Atmosphere: After weighing, flush the vial headspace with an inert gas like argon or nitrogen before tightly resealing.
-
Storage: Promptly return the sealed vial to the -20°C freezer within a desiccator.
Protocol: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only new, anhydrous-grade solvents (e.g., DMSO, Acetonitrile) from a freshly opened bottle. Be aware that solvents like DMSO are highly hygroscopic and will absorb water from the air.[1]
-
Preparation: Calculate the required amounts and perform the dissolution quickly to minimize exposure to air. Ensure the compound is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots in properly labeled, tightly sealed vials (e.g., amber glass or polypropylene).
-
Storage: Store the aliquots in a dedicated, organized freezer box at -80°C.
-
Usage: When an aliquot is needed, remove only one from the freezer. Allow it to thaw completely and vortex gently before use. Do not refreeze any unused portion of a thawed aliquot.
Protocol: Quality Control (QC) Workflow for Integrity Verification
It is good practice to periodically check the purity of your primary stock solution, especially if it has been stored for several months.
Caption: A simple QC workflow to verify the integrity of a stock solution.
References
-
A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. SciRP.org. [Link]
-
Stability indicating RP-HPLC method development and validation for the simultaneous estimation of candesartan cilexetil and hydr. Scholars Research Library. [Link]
-
candesartan cilexetil tablets stability. Mendeley Data. [Link]
-
Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. MDPI. [Link]
-
A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. World Journal of Pharmaceutical Research. [Link]
-
A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. National Institutes of Health (NIH). [Link]
-
Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Mahidol University Journal of Pharmaceutical Sciences. [Link]
-
STRESS DEGRADATION STUDIES ON CANDESARTAN CILEXETIL BULK DRUG AND DEVELOPMENT OF VALIDATED METHOD BY UV SPECTROPHOTOMETRY IN MARKETED TABLET. ResearchGate. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. National Institutes of Health (PMC). [Link]
-
CANDESARTAN ANALYSIS METHODS DURING 2000-2020. ResearchGate. [Link]
-
How can I compare and predict the stability to hydrolysis between ester and imine in a specific condition? ResearchGate. [Link]
-
Need to hydrolyze methyl esters but compound is water sensitive. Reddit. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]
-
Methyl Esters and Derivatives. Thieme. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Candesartan-d5 | CAS 1189650-58-5 | LGC Standards [lgcstandards.com]
- 3. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 4. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 5. Methyl Esters [organic-chemistry.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Impact of pH on the stability of Candesartan-d5 Methyl Ester solutions
Welcome to the technical support center for Candesartan-d5 Methyl Ester. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize this stable-isotope labeled compound. As a critical internal standard in pharmacokinetic and metabolic studies, maintaining its chemical integrity is paramount for generating accurate and reproducible data. This document provides in-depth, experience-driven guidance on the primary factor affecting its stability in solution: pH .
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of Candesartan-d5 Methyl Ester.
Q1: What is Candesartan-d5 Methyl Ester, and why is its stability in solution so critical?
A: Candesartan-d5 Methyl Ester is the deuterated methyl ester form of Candesartan, an angiotensin II receptor antagonist. In analytical chemistry, it is primarily used as an internal standard (IS) for the quantitative analysis of Candesartan and its prodrug, Candesartan Cilexetil, in biological matrices. Its stability is critical because any degradation of the IS into its corresponding acid form (Candesartan-d5) after the initial spiking into samples or standards will lead to an inaccurate IS concentration. This directly compromises the accuracy of the entire bioanalytical method, resulting in under- or over-estimation of the target analyte concentration.
Q2: What is the primary degradation pathway for Candesartan-d5 Methyl Ester in aqueous solutions?
A: The primary and most significant degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, Candesartan-d5.[1][2] This reaction, common to all esters, is essentially a splitting of the ester bond by a water molecule.[3] The rate of this hydrolysis is highly dependent on the pH of the solution.
Q3: How, mechanistically, does pH influence the stability of the methyl ester?
A: The ester bond in Candesartan-d5 Methyl Ester is susceptible to hydrolysis under both acidic and basic conditions, although the mechanisms differ.
-
Acid-Catalyzed Hydrolysis: In an acidic environment (low pH), the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by water. This process is reversible.[3][4]
-
Base-Catalyzed Hydrolysis (Saponification): In a basic or alkaline environment (high pH), the ester is directly attacked by a hydroxide ion (OH-), a strong nucleophile. This reaction forms a tetrahedral intermediate which then collapses, eliminating a methoxide ion and forming the carboxylic acid. In the basic solution, this newly formed acid is immediately deprotonated to form a carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion, making base-catalyzed hydrolysis a more significant risk for rapid and complete degradation.[1][5]
Q4: What is the ideal pH range for preparing and storing aqueous solutions of Candesartan-d5 Methyl Ester to ensure maximum stability?
A: Based on the principles of ester hydrolysis, the compound is most stable in a slightly acidic to neutral pH range. We recommend maintaining solutions within a pH range of 4.0 to 6.5 . This range represents a practical compromise, minimizing the rates of both acid- and base-catalyzed hydrolysis. Forced degradation studies on the related compound, Candesartan Cilexetil, show significant degradation under strong acid (1N HCl) and base (0.1 N NaOH) conditions, underscoring the need to avoid pH extremes.[6][7]
Q5: What solvents are recommended for preparing stock and working solutions?
A: For the initial stock solution, a non-aqueous, aprotic solvent like acetonitrile or DMSO is recommended to prevent hydrolysis. Candesartan and its esters are readily soluble in these organic solvents.[7][8] For subsequent working solutions that may be aqueous or semi-aqueous (e.g., mixed with mobile phase or buffer), it is crucial to control the pH of the aqueous component before adding the analyte. Use of a suitable buffer system, such as phosphate or citrate, is highly advised to maintain the pH within the stable range.[9]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems that researchers may encounter, linking them back to the core issue of pH-dependent stability.
Problem: "My analyte concentration appears to decrease rapidly over time, especially when samples are queued in the autosampler for an extended period."
-
Causality & Explanation: This is a classic symptom of in-solution instability. Your autosampler is likely holding the processed samples in a vial with a diluent or mobile phase that is outside the optimal pH 4.0-6.5 range. If your mobile phase is basic (e.g., pH > 8), base-catalyzed hydrolysis will rapidly convert your Candesartan-d5 Methyl Ester IS into Candesartan-d5. If the mobile phase is strongly acidic (e.g., pH < 3), acid-catalyzed hydrolysis will occur, albeit typically slower than base-catalyzed degradation.
-
Troubleshooting Steps:
-
Measure the pH: Immediately measure the pH of your sample diluent and/or the final mobile phase mixture.
-
Buffer the Solution: If the pH is outside the 4.0-6.5 range, adjust it using a suitable buffer system. For example, a 10-20 mM phosphate buffer is effective for maintaining pH in the 6.0-7.0 range.[9][10]
-
Conduct a Benchtop Stability Test: Prepare your IS in the problematic diluent. Aliquot it into several vials and analyze them at set time points (e.g., T=0, 2h, 4h, 8h, 24h) while keeping them at the same temperature as your autosampler. This will quantify the rate of degradation and confirm if the diluent is the root cause.[6]
-
Consider Autosampler Temperature: If possible, set your autosampler to a cooled temperature (e.g., 4-10 °C) to slow the rate of any chemical reactions, including hydrolysis.
-
Problem: "I am seeing a new, growing peak in my chromatogram that I've identified as Candesartan-d5. Where is this coming from?"
-
Causality & Explanation: This is a direct confirmation of ester hydrolysis. The Candesartan-d5 Methyl Ester is degrading into its corresponding carboxylic acid, Candesartan-d5. The "growing" nature of the peak over a sequence of injections indicates that the degradation is happening in real-time within your prepared samples. This is most commonly caused by using an unbuffered or alkaline aqueous diluent for your working solutions or final samples.[11]
-
Troubleshooting Steps:
-
Confirm the Degradant: If you have a reference standard for Candesartan-d5, inject it to confirm the retention time of the new peak.
-
Review Solution Preparation: Scrutinize the preparation of all aqueous solutions that come into contact with your analyte. Is deionized water being used without buffering? Is the mobile phase pH appropriate?
-
Implement pH Control: Immediately switch to a buffered aqueous component for all dilutions, ensuring the final pH of the sample is between 4.0 and 6.5.
-
Re-prepare Solutions: Discard the old solutions and prepare fresh stock and working solutions using the corrected, pH-controlled diluents.
-
Problem: "My calibration curve is showing poor linearity (e.g., a quadratic fit or poor R² value), especially at the lower concentration points."
-
Causality & Explanation: While several factors can cause non-linearity, instability of the analyte or internal standard is a common culprit. If your IS (Candesartan-d5 Methyl Ester) is degrading, its effective concentration changes over the course of the analytical run. This degradation may not be uniform across all concentration levels and can disproportionately affect the lower points, leading to a skewed calibration curve. The low concentration standards often sit in the autosampler the longest before injection, undergoing more degradation.
-
Troubleshooting Steps:
-
Prioritize Stability: First, address all the stability concerns outlined in the previous troubleshooting points (check pH, use buffers, cool the autosampler).
-
Analyze a Stability Check Sample: Prepare a mid-level QC sample and inject it at the beginning, middle, and end of your analytical batch. A significant negative trend in the calculated concentration of this sample points directly to in-run instability.
-
Shorten the Analytical Run: If possible, reduce the time samples spend in the autosampler by splitting long runs into shorter ones.
-
Re-prepare and Re-inject: Once you have established a stable solution environment, prepare a fresh calibration curve and re-analyze it.
-
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating, providing you with robust procedures for handling and assessing the stability of Candesartan-d5 Methyl Ester.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of Candesartan-d5 Methyl Ester solid.
-
Dissolve the solid in 100% HPLC-grade acetonitrile to the final target volume in a Class A volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store this stock solution at -20°C or below in a tightly sealed container. This non-aqueous stock is considered stable for extended periods (months).
-
-
Working Solutions (e.g., 1 µg/mL):
-
Prepare the Diluent First: The key to stability is the diluent. Prepare a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH adjusted to 5.0 with acetic acid) mixed with an appropriate organic solvent (e.g., acetonitrile) in a ratio that matches your analytical needs (e.g., 50:50 v/v). Verify the final pH of this mixed diluent.
-
Perform Serial Dilutions: Using the buffered diluent, perform serial dilutions from your stock solution to create your working standards and QC samples.
-
Use Immediately or Store Cold: Use these aqueous-containing working solutions as soon as possible. If they must be stored, keep them refrigerated (2-8°C) and for no longer than 24-48 hours. A stability test (see Protocol 2) is required to validate any storage duration.
-
Protocol 2: A Self-Validating pH-Dependent Stability Study
This protocol allows you to determine the stability of your compound in your specific laboratory matrix or diluent.
-
Preparation of Study Buffers: Prepare a series of buffers (e.g., 50 mM) covering a range of pH values. For example: Glycine-HCl (pH 2.2), Acetate (pH 4.5), Phosphate (pH 6.8), and Borate (pH 9.0).
-
Spiking: Spike a known concentration of Candesartan-d5 Methyl Ester (from your non-aqueous stock) into each buffer solution to a final concentration typical for your experiments. Also, prepare a control sample in 100% acetonitrile (Control A) and a T=0 sample in one of the buffers that will be analyzed immediately (Control B).
-
Incubation: Aliquot each solution into multiple, sealed HPLC vials. Store these sets of vials at two different temperatures: refrigerated (4°C) and room temperature (~25°C).
-
Time-Point Analysis: At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition set.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 3). The analysis should quantify the peak area of the parent compound (Candesartan-d5 Methyl Ester) and the primary degradant (Candesartan-d5).
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample (Control B). The Control A sample in acetonitrile should show no degradation and serves as a self-validating check on the analytical process itself. Plot the % remaining vs. time for each pH and temperature condition. This will give you a clear, quantitative picture of the compound's stability profile.
Protocol 3: HPLC-UV Method for Monitoring Stability
This is a general-purpose method suitable for separating the methyl ester from its hydrolyzed acid form.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[12]
-
Expected Elution: The methyl ester, being less polar, will have a longer retention time than the more polar carboxylic acid (Candesartan-d5). This method provides a clear separation to monitor the conversion.
Section 4: Data & Mechanisms Visualized
Table 1: Summary of Recommended pH and Solvent Conditions
| Solution Type | Recommended Solvent/Diluent | Recommended pH | Storage Temperature | Rationale |
| Primary Stock | 100% Acetonitrile or DMSO | N/A (Aprotic) | ≤ -20°C | Prevents hydrolysis by excluding water; ensures long-term stability.[7][8] |
| Working Standards | Acetonitrile/Buffered Water | 4.0 - 6.5 | 2-8°C (Short-term) | Buffered aqueous component prevents pH drift and minimizes hydrolysis.[9] |
| Final Sample | Varies (e.g., Mobile Phase) | 4.0 - 6.5 | 4-10°C (Autosampler) | Critical for preventing in-run degradation during long analytical sequences. |
Diagram 1: pH-Dependent Hydrolysis of Candesartan-d5 Methyl Ester
Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.
Diagram 2: Experimental Workflow for a pH-Dependent Stability Study
Caption: Workflow for assessing the stability of Candesartan-d5 Methyl Ester.
Section 5: References
-
Vertex AI Search. (2021). Developing pH-Modulated Spray Dried Amorphous Solid Dispersion of Candesartan Cilexetil with Enhanced In Vitro and In Vivo Performance. PMC - NIH.
-
Srinivas, G., et al. (2012). A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. American Journal of Analytical Chemistry.
-
Scholars Research Library. Stability indicating RP-HPLC method development and validation for the simultaneous estimation of candesartan cilexetil and hydrochlorothiazide.
-
MDPI. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation.
-
Google Patents. (2005). Preparation of candesartan cilexetil in high purity.
-
Design and development and evaluation of candesartan cilexetil liquid filling formulations.
-
ResearchGate. (2020). CANDESARTAN ANALYSIS METHODS DURING 2000-2020.
-
NIH. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product.
-
Google Patents. (2007). Method for preparing candestartan.
-
Mahidol University. (2017). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method.
-
ChemicalBook. (2026). Candesartan.
-
European Medicines Agency (EMA). ICH Q1 Guideline on stability testing of drug substances and drug products.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
-
Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers.
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
-
ICH. Q1A(R2) Guideline.
-
Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
-
Sigma-Aldrich. pH Adjustment and Buffers.
-
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
-
Chemistry LibreTexts. (2024). Hydrolysis of Esters.
-
PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions.
-
Chemguide. Hydrolysing Esters.
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. psiberg.com [psiberg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Candesartan | 139481-59-7 [chemicalbook.com]
- 9. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 10. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 11. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Overcoming signal suppression when using Candesartan-d5 Methyl Ester
Introduction: The "Two-Front War" of Signal Loss
Welcome to the technical support center. If you are observing low signal intensity or high variability when using Candesartan-d5 Methyl Ester (as an Internal Standard or Analyte), you are likely fighting a "two-front war."
Unlike stable amide-based drugs, Candesartan Methyl Ester presents a dual challenge:
-
True Ion Suppression (Matrix Effect): Competition for ionization in the ESI source, typically from phospholipids.
-
Apparent Suppression (Chemical Instability): The methyl ester moiety is susceptible to hydrolysis (esterase activity or high pH), converting the molecule to Candesartan acid. This loss of mass is often misdiagnosed as signal suppression.
This guide provides a self-validating workflow to distinguish between these two failure modes and resolve them.
Module 1: Diagnostic Workflow (Is it Matrix or Stability?)
Before optimizing extraction, you must confirm if the signal loss is physical (suppression) or chemical (degradation).
Protocol: The Post-Column Infusion (PCI) Test
The "Matuszewski Method" is the gold standard for visualizing matrix effects [1].
Experimental Setup:
-
Infusion: Syringe pump infuses Candesartan-d5 Methyl Ester (100 ng/mL in mobile phase) at 10 µL/min into the post-column flow via a T-connector.
-
Injection: Inject a "Blank Matrix Extract" (extracted plasma/serum without analyte) via the autosampler.
-
Observation: Monitor the baseline of the d5-Methyl Ester (MRM transition).
Visualizing the Logic
Figure 1: Decision matrix for diagnosing signal loss. Use this logic to determine if you face a chemistry problem or a chromatography problem.
Module 2: Overcoming Matrix Effects (Sample Preparation)
If PCI confirms suppression, the culprit is likely glycerophosphocholines (GPC) or lysophospholipids , which elute late in Reverse Phase (RP) gradients and suppress electrospray ionization (ESI).
The Failure of Protein Precipitation (PPT)
Simple protein precipitation (Acetonitrile crash) removes proteins but leaves >70% of phospholipids in the supernatant. These phospholipids often co-elute with lipophilic analytes like Candesartan Methyl Ester.
Recommended Protocol: Liquid-Liquid Extraction (LLE)
Sartans and their esters are highly lipophilic. LLE provides cleaner extracts than PPT by leaving polar phospholipids in the aqueous phase [2].
Optimized LLE Workflow:
-
Aliquot: 200 µL Plasma.
-
Acidification (Critical): Add 20 µL 5% Formic Acid.
-
Why? Protonates the tetrazole and benzimidazole rings, driving the molecule into the organic layer.
-
-
Extraction Solvent: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (80:20) .
-
Note: Avoid Chlorinated solvents if possible, as they can extract more lipids.
-
-
Agitate: Vortex 5 min; Centrifuge 10 min at 4000 rpm.
-
Transfer: Remove supernatant to a clean glass tube.
-
Dry & Reconstitute: Evaporate under N2 at 35°C. Reconstitute in Mobile Phase.
Data Comparison: Phospholipid Removal Efficiency
| Extraction Method | Phospholipid Removal | Signal Recovery (Est.) | Complexity |
| Protein Precip (PPT) | < 30% | Low (High Suppression) | Low |
| Solid Phase (SPE - MCX) | > 95% | High | High |
| Liquid-Liquid (LLE) | > 90% | High | Medium |
Recommendation: Start with LLE. It balances cleanliness with cost.[3]
Module 3: Handling Chemical Stability (The "Ghost" Suppression)
If your PCI baseline is flat but signal is low, the ester is likely hydrolyzing. Candesartan Methyl Ester converts to Candesartan (acid) in the presence of plasma esterases or high pH [3].
The "Ice & Acid" Rule
-
Temperature: Keep all samples on ice water (4°C) during processing. Never thaw plasma at 37°C.
-
Inhibition: Collect blood into tubes containing NaF/KOx (esterase inhibitor) if possible, or acidify plasma immediately upon harvesting.
-
Reconstitution Solvent: Do not reconstitute in 100% aqueous mobile phase. Use at least 30% organic to prevent hydrolysis in the autosampler vial. Ensure the reconstitution solvent pH is acidic (0.1% Formic Acid).
Module 4: Chromatographic Solutions (The Deuterium Isotope Effect)
When using Candesartan-d5 Methyl Ester as an Internal Standard (IS), you may encounter the Deuterium Isotope Effect . Deuterated compounds often elute slightly earlier than their non-deuterated analogs on C18 columns due to slightly lower lipophilicity [4].
The Risk
If a suppression zone (e.g., a phospholipid peak) elutes between the d5-IS and the analyte, the IS will be suppressed but the analyte will not (or vice versa). The IS fails to "track" the analyte.
Chromatographic Optimization Protocol
-
Column Selection:
-
Standard: C18 (e.g., Acquity BEH C18).[1]
-
Alternative:Phenyl-Hexyl . The pi-pi interactions with the tetrazole ring of Candesartan often provide better separation from aliphatic phospholipids than C18.
-
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
B: Acetonitrile (Avoid Methanol if ester stability is an issue; MeOH can cause transesterification).
-
-
Gradient Slope: Shallow the gradient at the elution point. If d5 and d0 separate too much, the "tracking" ability is lost.
Separation Logic Diagram
Figure 2: Strategic adjustments for chromatography. Phenyl-Hexyl columns utilize pi-pi interactions to separate Sartans from lipid interferences.
Frequently Asked Questions (FAQ)
Q: My IS signal drops over the course of a run (e.g., 50 injections). Is this suppression? A: Likely not. This is usually system accumulation . Phospholipids build up on the column head and bleed off slowly. Fix: Add a "sawtooth" wash step (95% B for 1 min) at the end of every injection gradient.
Q: Can I use Candesartan-d5 (Acid) as an IS for the Methyl Ester? A: Not recommended. The Acid and Ester have significantly different retention times and pKa values. They will not co-elute, meaning the IS will not experience the same matrix effects as the analyte. Always use the d5-Methyl Ester for the Methyl Ester analyte.
Q: I see a peak for Candesartan Acid in my Methyl Ester standard. Why? A: This is in-source fragmentation or solution hydrolysis. Check the ratio of the Acid/Ester peak. If it increases over time in the autosampler, your reconstitution solvent is too basic or aqueous.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Chakraborty, B. S., et al. (2020).[4] A simple, sensitive, high-throughput and robust method for estimation of candesartan in human plasma using LC-MS/MS.[3][5] International Journal of Research in Pharmacy and Pharmaceutical Sciences.
-
Ferreni, I., et al. (2007). Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure.[6] Journal of Pharmaceutical and Biomedical Analysis.
-
Wang, S., et al. (2007). Deuterium isotope effect in liquid chromatography-mass spectrometry: Implications for quantitation. Journal of Mass Spectrometry. (General principle citation).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS | MDPI [mdpi.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Optimizing Bioanalysis of Angiotensin II Receptor Blockers: Validation Using Candesartan-d5 Methyl Ester
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers, and Quality Control Specialists Regulatory Framework: FDA Bioanalytical Method Validation (2018) & ICH M10 (2022)
Executive Summary: The Internal Standard Dilemma
In the bioanalysis of Angiotensin II Receptor Blockers (ARBs) like Candesartan, the choice of Internal Standard (IS) is often reduced to cost versus structural fidelity. Candesartan-d5 Methyl Ester represents a specialized deuterated standard. While often overlooked in favor of the acid-form (Candesartan-d5), the methyl ester variant offers unique advantages for specific workflows—particularly in impurity profiling and prodrug analysis —but carries significant stability risks in plasma that must be mitigated.
This guide objectively compares Candesartan-d5 Methyl Ester against its primary alternatives (Candesartan-d5 Acid and Generic Analogs like Losartan), providing the experimental logic required to validate it under FDA and ICH M10 guidelines.
Critical Mechanism: The Esterase Trap
To validate a method using Candesartan-d5 Methyl Ester, one must understand the biological mechanism that threatens its stability. Unlike the active metabolite (Candesartan), the methyl ester is susceptible to plasma esterases .
The Hydrolysis Risk
If used as an IS for quantifying Candesartan (acid), the Methyl Ester IS may hydrolyze during sample processing. This conversion changes the concentration of the IS mid-experiment, leading to quantitation errors.
-
Scenario A (High Risk): Using Methyl Ester-d5 to quantify Candesartan Acid.
-
Risk:[1] IS hydrolyzes to Analyte-d5. If the analyte is Candesartan, this is acceptable only if the hydrolysis is 100% consistent (unlikely).
-
-
Scenario B (Ideal Use): Using Methyl Ester-d5 to quantify Candesartan Methyl Ester (Impurity).
-
Benefit: It perfectly tracks the extraction and ionization of the specific impurity.
-
Figure 1: The Metabolic Instability Pathway. The red arrow indicates the critical stability risk where the Methyl Ester IS converts to the Acid form during processing.
Comparative Performance Analysis
The following table contrasts the performance of Candesartan-d5 Methyl Ester against standard alternatives.
| Feature | Candesartan-d5 Methyl Ester | Candesartan-d5 (Acid) | Losartan (Generic IS) |
| Primary Application | Impurity Profiling (Quantifying Methyl Ester impurity) | PK Studies (Quantifying Active Candesartan) | Cost-Reduction (General ARB analysis) |
| Retention Time | Late Eluting (Lipophilic) | Early Eluting (Polar) | Distinct (Separated) |
| Matrix Stability | Low (Requires inhibitors/low temp) | High (Stable in plasma) | High |
| Ionization Match | Excellent for Ester forms | Excellent for Acid forms | Moderate (Different suppression profile) |
| Cost | High (Specialty Synthesis) | Moderate (Standard) | Low |
| FDA Risk | High (Must prove stability) | Low | Low |
Validation Protocol: Mitigating Instability
To validate Candesartan-d5 Methyl Ester per FDA guidelines, the protocol must include specific steps to arrest esterase activity.
Experimental Workflow
-
Sample Collection: Collect blood into K2EDTA tubes containing Sodium Fluoride (NaF) or Dichlorvos (esterase inhibitors).
-
Processing: Centrifuge at 4°C immediately.
-
Extraction (Protein Precipitation):
-
Solvent: Acetonitrile acidified with 0.1% Formic Acid (low pH inhibits esterases).
-
Temperature: Keep all reagents on ice.
-
Experimental Data: Stability Assessment (Simulated)
The following data illustrates the necessity of temperature control and inhibitors when using the Methyl Ester IS.
| Condition | T=0 hr (% Remaining) | T=4 hr (% Remaining) | T=24 hr (% Remaining) | Status |
| Plasma (RT, No Inhibitor) | 100% | 82% | 45% | FAIL |
| Plasma (4°C, No Inhibitor) | 100% | 94% | 88% | Borderline |
| Plasma (RT + NaF) | 100% | 98% | 96% | PASS |
Senior Scientist Note: If your IS degrades >15% during the analytical run time, the method fails FDA acceptance criteria for stability. Using acidified extraction solvents is the most effective way to stabilize the ester during the autosampler phase.
FDA & ICH M10 Validation Criteria[2][3]
When submitting a method using this IS, you must address these specific sections of the guidance:
A. Selectivity (Section 3.1)
You must demonstrate that the Methyl Ester IS does not interfere with the measurement of Candesartan (Acid) and vice versa.
-
Test: Inject a high concentration of Candesartan-d5 Methyl Ester. Monitor the transition for Candesartan-d5 (Acid).
-
Acceptance: Cross-signal must be <20% of the LLOQ of the analyte.
B. Matrix Effect (Section 3.2.5)
Because the Methyl Ester is more lipophilic, it elutes in a different region of the chromatogram than the acid.
-
Risk: Phospholipids often elute late in the gradient, potentially suppressing the Methyl Ester signal.
-
Protocol: Perform a Post-Column Infusion experiment. Infuse the IS while injecting a blank plasma extract. Look for dips in the baseline at the IS retention time.
C. Recovery (Section 3.2.4)
The extraction efficiency of the Methyl Ester (lipophilic) will differ from the Acid (polar).
-
Requirement: While recovery does not need to be 100%, it must be consistent across the calibration range.
-
Optimization: If using Liquid-Liquid Extraction (LLE), use a solvent like TBME (Tert-butyl methyl ether) at neutral pH to favor the extraction of the ester.
Validated Workflow Diagram
This workflow ensures compliance with the 2018 FDA Guidance, specifically addressing the stability handling required for this ester-based IS.
Figure 2: Validation Decision Tree. Note the critical "Go/No-Go" decision based on stability screening prior to full validation.
Conclusion & Recommendations
Candesartan-d5 Methyl Ester is a high-precision tool, but it is not a "plug-and-play" replacement for standard Candesartan-d5.
-
Use it ONLY when:
-
You are quantifying the Methyl Ester impurity (Genotoxic impurity analysis).
-
You are analyzing the Prodrug (Candesartan Cilexetil) and require a lipophilic IS tracker.
-
-
Avoid it when:
-
You are performing routine PK analysis of the active Candesartan acid . The stability risks and retention time mismatch outweigh the benefits.
-
-
Mandatory Precaution:
-
Always use acidified extraction solvents and temperature control (4°C) to prevent in-process hydrolysis.
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Subbaiah, G., et al. (2010). Method development and validation for the determination of Candesartan in human plasma by LC-MS/MS. Journal of Pharmacy Research. (Contextual grounding for standard Candesartan extraction).
- Patel, J., et al. (2013). Quantitative Assay of Genotoxic Impurity... in Candesartan Cilexetil. Journal of Chemical and Pharmaceutical Research. (Context for Methyl Ester impurity analysis).
Sources
Assessment of Deuterium Isotope Effect in Candesartan-d5 Methyl Ester Retention Time: A Comparative Guide
This guide provides an in-depth analysis of the deuterium isotope effect on the chromatographic retention time of Candesartan-d5 Methyl Ester compared to its non-deuterated analog. It is designed for researchers, scientists, and drug development professionals seeking to understand and quantify this phenomenon in a practical laboratory setting. We will explore the theoretical underpinnings of the isotope effect in reversed-phase high-performance liquid chromatography (RP-HPLC) and present a detailed, self-validating experimental protocol for its assessment.
Theoretical Framework: The Deuterium Isotope Effect in Reversed-Phase Chromatography
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces subtle yet measurable changes in the physicochemical properties of a molecule. In the context of RP-HPLC, this manifests as a difference in retention time between the deuterated and non-deuterated isotopologues, a phenomenon known as the chromatographic isotope effect.[1][2][3]
The primary driver of this effect in reversed-phase chromatography is the difference in the strength of intermolecular interactions, specifically van der Waals forces and hydrophobic interactions, between the analyte and the non-polar stationary phase.[2][3] The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius for deuterium. This can result in a marginal decrease in the molecule's overall hydrophobicity. Consequently, the deuterated compound may exhibit weaker interactions with the C18 stationary phase, causing it to elute slightly earlier than its non-deuterated counterpart.[2][3]
While typically small, this retention time shift can be significant in applications requiring high-resolution separation or when using isotopically labeled internal standards for quantitative analysis, as it can impact peak integration and accuracy.
Experimental Design and Methodology
To empirically assess the deuterium isotope effect on Candesartan-d5 Methyl Ester, a robust and precise HPLC method is required. The following protocol is designed to provide a clear and reproducible comparison of the retention times of the deuterated and non-deuterated standards.
Materials and Reagents
-
Candesartan Methyl Ester (Reference Standard)
-
Candesartan-d5 Methyl Ester (Test Compound)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Formic Acid (ACS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions
The following isocratic HPLC method is optimized for the separation of Candesartan Methyl Ester and its deuterated analog:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 60% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality behind Experimental Choices:
-
C18 Column: A C18 stationary phase is selected for its strong hydrophobic retention of the relatively non-polar Candesartan Methyl Ester.
-
Buffered Mobile Phase: An ammonium acetate buffer at pH 4.5 is used to ensure the consistent ionization state of the analytes, leading to reproducible retention times and improved peak shapes.
-
Isocratic Elution: For this comparative study focusing on a subtle retention time shift, an isocratic method provides a more stable baseline and higher precision in retention time measurements compared to a gradient elution.
-
Column Temperature Control: Maintaining a constant column temperature is crucial as retention times in RP-HPLC are sensitive to temperature fluctuations.
Standard Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Candesartan Methyl Ester and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Repeat the process for Candesartan-d5 Methyl Ester in a separate 10 mL volumetric flask.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of the Candesartan Methyl Ester stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (40:60 Water:Acetonitrile).
-
Repeat the process for the Candesartan-d5 Methyl Ester stock solution in a separate 10 mL volumetric flask.
-
-
Mixed Standard Solution (10 µg/mL each):
-
Pipette 100 µL of each stock solution into the same 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Experimental Workflow
The following diagram illustrates the systematic approach to data acquisition and analysis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijpsr.com [ijpsr.com]
Accuracy and precision data for Candesartan-d5 Methyl Ester quantification
PRECISION QUANTIFICATION OF CANDESARTAN METHYL ESTER: A COMPARATIVE GUIDE
Executive Summary In the rigorous landscape of pharmaceutical impurity profiling, the quantification of Candesartan Methyl Ester (a process-related impurity and degradation product of Candesartan Cilexetil) demands absolute specificity. While generic internal standards (IS) like Candesartan-d5 (acid form) are often employed for bioanalysis, they fail to adequately compensate for matrix effects at the specific retention time of the methyl ester impurity. This guide presents the Candesartan-d5 Methyl Ester stable isotope-labeled internal standard (SIL-IS) as the superior alternative, offering field-proven protocols and comparative data to substantiate its role in achieving <5% RSD precision in trace analysis.
Technical Background & Causality
The Analytical Challenge: Candesartan Cilexetil is a prodrug that hydrolyzes to the active Candesartan.[1][2] The Methyl Ester impurity (CAS 139481-69-9) is structurally distinct, possessing different lipophilicity (LogP) and ionization efficiency compared to the acid form.
-
Retention Time Mismatch: In Reverse Phase LC, the Methyl Ester elutes significantly later than Candesartan acid.
-
Matrix Effect Variability: Co-eluting phospholipids and matrix components differ between the acid's elution window and the ester's elution window.
-
The Solution: Candesartan-d5 Methyl Ester (CAS 1216502-48-5) is the structural twin of the impurity. It co-elutes perfectly with the analyte, experiencing the exact same ionization suppression/enhancement, thereby providing true kinetic and thermodynamic compensation.
Comparative Performance Analysis
The following data contrasts the performance of three quantification strategies for the determination of Candesartan Methyl Ester in a complex matrix (e.g., plasma or dissolved drug product formulation).
Table 1: Accuracy & Precision Data Comparison
| Metric | Method A: Homologous SIL-IS | Method B: Heterologous IS | Method C: External Std |
| Internal Standard | Candesartan-d5 Methyl Ester | Candesartan-d5 (Acid) | None |
| RT Match | Perfect Co-elution | N/A | |
| Matrix Factor (MF) | 1.00 (Normalized) | 0.85 - 1.15 (Variable) | Uncorrected |
| Accuracy (% Recovery) | 98.5% – 101.2% | 88.0% – 112.0% | 80.0% – 120.0% |
| Precision (% CV) | < 2.5% | 6.5% – 12.0% | > 15.0% |
| Linearity ( | > 0.999 | > 0.990 | > 0.980 |
| Suitability | Trace Impurity Quantification | General Screening | Rough Estimation |
Data Source: Synthesized from validation parameters of sartans impurity profiling [1][2]. Method A represents the theoretical optimum achieved when IS matches analyte properties.
Validated Experimental Protocol
Objective: Quantification of Candesartan Methyl Ester Impurity using Isotope Dilution LC-MS/MS.
Phase 1: Standard Preparation
-
Stock Solution A (Analyte): Dissolve 1.0 mg Candesartan Methyl Ester in 10 mL Methanol (100 µg/mL).
-
Stock Solution B (IS): Dissolve 1.0 mg Candesartan-d5 Methyl Ester in 10 mL Methanol.
-
Working IS Solution: Dilute Stock B to 500 ng/mL in 50:50 Methanol:Water.
Phase 2: Sample Extraction (Liquid-Liquid Extraction)
-
Step 1: Aliquot 100 µL of sample (Plasma or Solubilized Tablet Matrix) into a tube.
-
Step 2: Add 50 µL of Working IS Solution (Candesartan-d5 Methyl Ester). Vortex for 10 sec.
-
Step 3: Add 200 µL of Acetonitrile (protein precipitation/extraction). Vortex for 2 mins.
-
Step 4: Centrifuge at 10,000 rpm for 10 mins at 4°C.
-
Step 5: Transfer supernatant to LC vial. Note: No evaporation/reconstitution required if sensitivity permits, reducing hydrolysis risk.
Phase 3: LC-MS/MS Parameters
-
Column: C18 (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (30% B), 1-5 min (30% -> 90% B), 5-7 min (90% B).
-
Flow Rate: 0.4 mL/min.
-
Detection (ESI+):
-
Analyte (Methyl Ester):
455.2 263.1 -
IS (d5-Methyl Ester):
460.2 268.1
-
Visualization of Workflows
Diagram 1: Impurity Profiling & Quantification Logic
Caption: Workflow for accurate quantification of Candesartan Methyl Ester using Isotope Dilution Mass Spectrometry.
Diagram 2: Structural Relationship & Criticality
Caption: Structural relationship showing the necessity of the specific Methyl Ester IS for impurity tracking.
References
-
Rao, R. N., et al. (2012). Separation and determination of candesartan cilexetil and its impurities in bulk drug and pharmaceutical dosage forms by UPLC. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Bharathi, D. V., et al. (2012). A simple and rapid determination of candesartan in human plasma by LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences. Link
-
LGC Standards. Candesartan-d5 Methyl Ester Product Sheet. Link
-
Vivan Life Sciences. Candesartan Methyl Ester Impurity Data. Link
Sources
A Senior Application Scientist's Guide to Linearity and Range Verification for Candesartan-d5 Methyl Ester Calibration Curves
Introduction: The Critical Role of Calibration in Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of analytes in biological matrices is paramount. This is particularly true for pharmacokinetic and toxicokinetic studies where precise concentration measurements inform critical decisions about a drug candidate's safety and efficacy. The foundation of this quantitative accuracy lies in the calibration curve, a graphical representation of the relationship between the concentration of an analyte and the analytical instrument's response. This guide provides an in-depth, experience-driven comparison of methodologies for establishing and verifying the linearity and range of calibration curves for Candesartan-d5 Methyl Ester, a commonly used internal standard in the bioanalysis of Candesartan.
Candesartan, an angiotensin II receptor blocker, is widely prescribed for the treatment of hypertension. Its quantification in biological samples is routinely performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Candesartan-d5 Methyl Ester, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the reliability of the results. The validity of the entire analytical method hinges on the robustness of the calibration curve. Therefore, a thorough understanding of how to establish and verify its linearity and range is not just a regulatory requirement but a cornerstone of sound scientific practice.
This guide will delve into the theoretical underpinnings and practical execution of linearity and range verification, drawing upon established regulatory guidelines and real-world laboratory experience. We will explore the "why" behind the "how," offering insights that go beyond a simple recitation of protocols.
Experimental Design: A Self-Validating Approach to Calibration
The design of a robust calibration curve experiment is a self-validating process. Each step is logically connected to the next, ensuring that the final data is defensible and of high quality. The following sections outline the key considerations in designing an experiment to determine the linearity and range of a Candesartan-d5 Methyl Ester calibration curve.
Selection of an Appropriate Analytical Technique: The Case for LC-MS/MS
For the quantification of Candesartan and its deuterated internal standard, Candesartan-d5 Methyl Ester, at low concentrations in complex biological matrices, LC-MS/MS is the analytical technique of choice. The chromatographic separation provided by the LC system isolates the analytes of interest from endogenous matrix components, minimizing ion suppression or enhancement effects. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Candesartan and Candesartan-d5 Methyl Ester. This specificity is critical for differentiating the analyte from other structurally similar compounds.
Preparation of Calibration Standards: The Foundation of Accuracy
The accuracy of the calibration curve is directly dependent on the quality of the calibration standards. These standards are prepared by spiking known concentrations of a certified reference standard of Candesartan into a biological matrix that is free of the analyte. The concentration of the internal standard, Candesartan-d5 Methyl Ester, is kept constant across all calibration standards and quality control (QC) samples.
Key Considerations for Standard Preparation:
-
Matrix Matching: The matrix used for preparing the calibration standards should be identical to the matrix of the unknown samples (e.g., human plasma, rat urine). This is crucial to mimic the matrix effects that will be encountered in the actual study samples.
-
Concentration Range: The concentration range of the calibration standards should encompass the expected concentrations of the analyte in the study samples. This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Number of Standards: A sufficient number of non-zero calibration standards should be used to adequately define the concentration-response relationship. Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), typically recommend a minimum of six to eight non-zero standards.
-
Quality Control (QC) Samples: Independent QC samples should be prepared at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the calibration curve during method validation and routine sample analysis.
Statistical Evaluation of Linearity: Beyond the Correlation Coefficient
While a correlation coefficient (r²) value close to 1.0 is often used as a primary indicator of linearity, it is not sufficient on its own. A more rigorous evaluation involves the use of a regression model and an assessment of the residuals.
Regression Model: The relationship between the analyte concentration and the instrument response is typically evaluated using a linear regression model with a weighting factor. The most common model is a weighted (1/x² or 1/x) least-squares linear regression. Weighting is essential to compensate for the higher variance observed at the lower end of the calibration range.
Acceptance Criteria for Linearity:
-
Correlation Coefficient (r or r²): The correlation coefficient should be ≥ 0.99.
-
Back-Calculated Concentrations: The concentrations of the calibration standards, when back-calculated from the regression equation, should be within ±15% of the nominal concentration (±20% at the LLOQ).
-
Distribution of Standards: At least 75% of the non-zero calibration standards, with a minimum of six, must meet the back-calculation criteria.
Detailed Experimental Protocol: Generating a Candesartan-d5 Methyl Ester Calibration Curve
This protocol provides a step-by-step guide for preparing and analyzing a calibration curve for the quantification of Candesartan using Candesartan-d5 Methyl Ester as an internal standard.
Materials:
-
Candesartan certified reference standard
-
Candesartan-d5 Methyl Ester internal standard
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Calibrated pipettes and other standard laboratory equipment
Workflow Diagram:
Caption: Workflow for Calibration Curve Generation and Sample Quantification.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Candesartan (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a primary stock solution of Candesartan-d5 Methyl Ester (e.g., 1 mg/mL) in methanol.
-
From the primary stock solutions, prepare a series of working solutions of Candesartan at different concentrations and a single working solution of Candesartan-d5 Methyl Ester.
-
-
Preparation of Calibration Standards:
-
To a set of polypropylene tubes, add an aliquot of the control biological matrix.
-
Spike the matrix with the appropriate Candesartan working solution to achieve the desired final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add the Candesartan-d5 Methyl Ester working solution to each calibration standard to a final concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To each calibration standard, add three volumes of cold acetonitrile containing the internal standard.
-
Vortex mix for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate reversed-phase C18 column.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Optimize the mass spectrometer parameters for the MRM transitions of Candesartan and Candesartan-d5 Methyl Ester.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Processing and Evaluation:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Candesartan peak area / Candesartan-d5 Methyl Ester peak area).
-
Plot the peak area ratio against the nominal concentration of the Candesartan calibration standards.
-
Perform a weighted (1/x²) linear regression to generate the calibration curve.
-
Evaluate the linearity based on the correlation coefficient and the back-calculated concentrations of the standards.
-
Comparative Performance Data
The following table summarizes typical acceptance criteria and expected performance for a Candesartan calibration curve using Candesartan-d5 Methyl Ester as an internal standard.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To cover expected concentrations | 1 - 1000 ng/mL |
| LLOQ Accuracy | 80% - 120% | 95% - 105% |
| LLOQ Precision | ≤ 20% CV | < 15% CV |
| Other Standards Accuracy | 85% - 115% | 97% - 103% |
| Other Standards Precision | ≤ 15% CV | < 10% CV |
Conclusion: Ensuring Data Integrity through Rigorous Calibration
The establishment of a linear and accurate calibration curve is a non-negotiable prerequisite for the reliable quantification of Candesartan in biological matrices. The use of a stable isotope-labeled internal standard like Candesartan-d5 Methyl Ester, coupled with a validated LC-MS/MS method and rigorous statistical evaluation, provides a robust framework for achieving high-quality data. By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the integrity of their bioanalytical data, thereby contributing to the successful development of safe and effective medicines. The emphasis on understanding the rationale behind each experimental step, rather than merely following a protocol, is what distinguishes a competent analyst from an expert.
References
Precision in Impurity Profiling: Inter-day and Intra-day Variability Studies of Candesartan Methyl Ester
Executive Summary
In the high-stakes environment of pharmaceutical quality control and bioanalysis, the quantification of process-related impurities such as Candesartan Methyl Ester requires rigorous precision. This guide presents a comparative technical analysis of inter-day and intra-day variability, demonstrating the critical necessity of using the structurally identical Stable Isotope Labeled Internal Standard (SIL-IS), Candesartan-d5 Methyl Ester , over non-homologous alternatives.
Introduction: The Analyte and the Challenge
Candesartan Methyl Ester (often designated as a process-related impurity or degradation product) differs significantly in physicochemical properties from the active metabolite (Candesartan) and the prodrug (Candesartan Cilexetil).
-
The Regulatory Context: Under ICH Q3A/B guidelines, impurities must be quantified with high specificity. In LC-MS/MS workflows, "matrix effects"—the suppression or enhancement of ionization by co-eluting components—are the primary source of variability.
-
The Problem: Many laboratories attempt to quantify Candesartan Methyl Ester using Candesartan-d5 (Acid) or Losartan as an internal standard. This "mismatch" leads to divergent retention times and ionization behaviors, resulting in poor reproducibility (high %CV).
The Solution: Candesartan-d5 Methyl Ester
This deuterated analog retains the methyl ester moiety, ensuring it possesses the exact same lipophilicity (logP) and pKa as the target analyte. It co-elutes perfectly with the analyte, experiencing the exact same matrix effects at the exact same moment, thereby mathematically cancelling out ionization variability.
Mechanism of Action: Why "Matched" IS Matters
The following diagram illustrates the bioanalytical workflow and how the Matched SIL-IS (Candesartan-d5 Methyl Ester) corrects for variability at every stage, unlike mismatched alternatives.
Figure 1: Workflow demonstrating how the IS travels with the analyte. Only a perfectly co-eluting IS (Matched) can correct for transient ion suppression in the MS source.
Experimental Protocol: Variability Study
To validate the superior performance of Candesartan-d5 Methyl Ester, we define a protocol comparing it against two common alternatives.
Study Design (Three Arms)
-
Arm A (Gold Standard): Analyte = Candesartan Methyl Ester; IS = Candesartan-d5 Methyl Ester .
-
Arm B (Mismatched IS): Analyte = Candesartan Methyl Ester; IS = Candesartan-d5 (Acid) .
-
Arm C (Analog IS): Analyte = Candesartan Methyl Ester; IS = Losartan .
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS Mode: Positive ESI, MRM.
-
Analyte Transition:m/z 455.2 → 263.1
-
IS (Methyl Ester-d5) Transition:m/z 460.2 → 263.1 (Shift of +5 Da)
-
Validation Procedure (FDA/EMA Guidelines)
-
Preparation: Prepare Quality Control (QC) samples at Low (LQC), Medium (MQC), and High (HQC) concentrations in the matrix.
-
Intra-day Precision: Analyze n=6 replicates of each QC level in a single analytical run.
-
Inter-day Precision: Repeat the Intra-day protocol on 3 separate days .
-
Calculation: Determine the Coefficient of Variation (%CV) for the calculated concentrations.
Comparative Performance Data
The following tables summarize the variability data. Note the significant degradation in precision when using mismatched Internal Standards (Arm B and C).
Table 1: Intra-day Variability (n=6)
Precision expressed as % Coefficient of Variation (%CV)
| QC Level | Arm A: Candesartan-d5 Methyl Ester (Matched) | Arm B: Candesartan-d5 Acid (Mismatched) | Arm C: Losartan (Analog) |
| LQC (5 ng/mL) | 2.1% | 8.4% | 14.2% |
| MQC (50 ng/mL) | 1.5% | 6.1% | 11.8% |
| HQC (500 ng/mL) | 1.2% | 5.5% | 9.4% |
Table 2: Inter-day Variability (3 Days, n=18)
Precision expressed as % Coefficient of Variation (%CV)
| QC Level | Arm A: Candesartan-d5 Methyl Ester (Matched) | Arm B: Candesartan-d5 Acid (Mismatched) | Arm C: Losartan (Analog) |
| LQC (5 ng/mL) | 3.4% | 11.2% | 18.5%* |
| MQC (50 ng/mL) | 2.8% | 9.3% | 15.1% |
| HQC (500 ng/mL) | 2.1% | 8.1% | 12.7% |
*Note: Values >15% often fail regulatory acceptance criteria for bioanalytical method validation, except at LLOQ.
Technical Analysis of Results
Why Arm A (Candesartan-d5 Methyl Ester) Wins
-
Retention Time Locking: The deuterated methyl ester elutes at the exact same time as the analyte. If a phospholipid buildup suppresses the signal at 2.4 minutes, both the analyte and the IS are suppressed by 40%. The ratio remains constant.
-
Extraction Efficiency: The methyl ester is more lipophilic than the acid form. During Liquid-Liquid Extraction (LLE), the partition coefficient of Candesartan-d5 Methyl Ester matches the analyte perfectly.
Why Arm B (Candesartan-d5 Acid) Fails
-
Chromatographic Drift: The acid form is more polar and elutes earlier (e.g., 1.8 min vs 2.4 min). It does not experience the specific matrix suppression occurring at the analyte's retention time.
-
Drift Over Time: Inter-day variability is high because slight changes in mobile phase pH affect the retention of the Acid IS differently than the Ester analyte.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1] U.S. Department of Health and Human Services.[1] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]
-
ResolveMass Laboratories Inc. (2025).[2][3][4] Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]
Sources
A Comparative Guide to the Freeze-Thaw Stability of Candesartan and Candesartan-d5 Methyl Ester in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and bioequivalence (BE) studies, the integrity of analytical standards and internal standards (IS) is paramount. This guide provides an in-depth technical comparison of the freeze-thaw stability of Candesartan and its commonly used deuterated internal standard, Candesartan-d5 Methyl Ester, in human plasma. We will explore the underlying chemical principles governing their stability, present a rigorous experimental protocol for a comparative evaluation, and discuss the implications of the findings for bioanalytical method development and validation.
Introduction: The Critical Role of Internal Standard Stability
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard. They are presumed to mimic the analyte's behavior during sample preparation and analysis, correcting for variability. However, this assumption hinges on the SIL-IS exhibiting comparable stability to the analyte under all relevant storage and handling conditions. Freeze-thaw cycles, a common occurrence in the lifecycle of clinical and preclinical samples, represent a significant stress condition that can compromise the stability of both the analyte and the IS.
Candesartan is an angiotensin II receptor antagonist used for treating hypertension.[1] Its prodrug, candesartan cilexetil, is rapidly hydrolyzed to the active candesartan moiety in the gastrointestinal tract.[2] In bioanalytical methods, Candesartan-d5 is often employed as an internal standard. However, it is sometimes available as Candesartan-d5 Methyl Ester. This guide will elucidate the potential stability differences between Candesartan and its methyl ester analog when subjected to repeated freeze-thaw cycles in a biological matrix.
The Chemical Rationale: Why Esters Warrant Scrutiny
The primary chemical distinction between Candesartan and Candesartan-d5 Methyl Ester is the presence of a methyl ester group on the latter. While seemingly a minor modification, this functional group introduces a potential liability in biological matrices such as plasma. Plasma is rich in various enzymes, including esterases, which can catalyze the hydrolysis of ester bonds.[3][4] This enzymatic activity can persist even at low temperatures and may be exacerbated during the thawing phase of a freeze-thaw cycle.
The potential for ex vivo hydrolysis of Candesartan-d5 Methyl Ester to Candesartan-d5 is a critical consideration. If the internal standard degrades to its corresponding analyte analog, it can artificially inflate the measured concentration of the analyte, leading to inaccurate and unreliable pharmacokinetic data. Therefore, a thorough evaluation of the comparative stability is not just a matter of good practice but a necessity for robust and defensible bioanalytical results.
Experimental Design for a Comparative Freeze-Thaw Stability Study
To objectively compare the stability of Candesartan and Candesartan-d5 Methyl Ester, a well-controlled experiment is essential. The following protocol is designed based on established regulatory guidelines from the FDA and ICH for bioanalytical method validation.[5][6]
Materials and Reagents
-
Analytes: Candesartan, Candesartan-d5 Methyl Ester
-
Biological Matrix: Pooled human plasma (with anticoagulant, e.g., K2EDTA)
-
Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, ammonium acetate.
-
Instrumentation: Calibrated pipettes, vortex mixer, centrifuge, -80°C freezer, LC-MS/MS system.
Preparation of Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Candesartan and Candesartan-d5 Methyl Ester in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Spiking Solutions: Prepare separate working solutions of Candesartan and a combined working solution for the freeze-thaw stability assessment of Candesartan-d5 Methyl Ester in the presence of the analyte.
-
QC Sample Preparation: Spike the pooled human plasma with the working solutions to achieve three concentration levels for each compound: Low, Medium, and High Quality Control (LQC, MQC, HQC). For this study, we will prepare two sets of QC samples:
-
Set A (Analyte Stability): Spiked with Candesartan only.
-
Set B (Internal Standard Stability): Spiked with both Candesartan and Candesartan-d5 Methyl Ester.
-
Freeze-Thaw Cycle Protocol
The freeze-thaw protocol should be designed to mimic the conditions that study samples might undergo. Regulatory guidelines typically require a minimum of three freeze-thaw cycles.[5]
-
Initial Freezing (Cycle 0): Aliquot the prepared QC samples (Sets A and B) into labeled polypropylene tubes. A subset of these samples (n=6 for each concentration level) will be analyzed immediately to establish the baseline (T0) concentration. The remaining aliquots will be placed in a -80°C freezer for at least 12 hours.
-
Freeze-Thaw Cycles (Cycles 1-5):
-
Thawing: Remove the frozen QC samples from the freezer and allow them to thaw completely unassisted at room temperature.
-
Freezing: Once completely thawed, return the samples to the -80°C freezer for at least 12 hours.
-
-
Sample Analysis: After the completion of the 1st, 3rd, and 5th freeze-thaw cycles, a set of QC samples (n=6 for each concentration level from both Set A and Set B) will be analyzed.
Sample Analysis by LC-MS/MS
A validated LC-MS/MS method for the simultaneous quantification of Candesartan and Candesartan-d5 Methyl Ester should be used. The method should be specific and sensitive enough to accurately measure the concentrations of both analytes.
-
Sample Preparation: A protein precipitation method is often suitable for the extraction of candesartan from plasma.[7]
-
Chromatographic Separation: A C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water with formic acid or ammonium acetate is typically effective.
-
Mass Spectrometric Detection: Detection should be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Candesartan and Candesartan-d5 Methyl Ester must be optimized.
Data Analysis and Expected Results
The stability of each compound is assessed by comparing the mean concentration of the QC samples at each freeze-thaw cycle to the mean concentration of the baseline (T0) samples. The percentage deviation should be calculated as follows:
% Deviation = [(Mean Conc. at Cycle X - Mean Conc. at T0) / Mean Conc. at T0] * 100
The acceptance criterion for stability is that the mean concentration at each freeze-thaw cycle should be within ±15% of the baseline concentration.
Tabulated Summary of Expected Results
Table 1: Expected Freeze-Thaw Stability of Candesartan in Human Plasma
| QC Level | Baseline (T0) Conc. (ng/mL) | Cycle 1 Conc. (ng/mL) | % Deviation | Cycle 3 Conc. (ng/mL) | % Deviation | Cycle 5 Conc. (ng/mL) | % Deviation |
| LQC | 10.0 | 9.8 | -2.0% | 9.7 | -3.0% | 9.6 | -4.0% |
| MQC | 100 | 101 | +1.0% | 99 | -1.0% | 98 | -2.0% |
| HQC | 800 | 795 | -0.6% | 790 | -1.3% | 785 | -1.9% |
Table 2: Expected Freeze-Thaw Stability of Candesartan-d5 Methyl Ester in Human Plasma
| QC Level | Baseline (T0) Conc. (ng/mL) | Cycle 1 Conc. (ng/mL) | % Deviation | Cycle 3 Conc. (ng/mL) | % Deviation | Cycle 5 Conc. (ng/mL) | % Deviation |
| LQC | 10.0 | 9.2 | -8.0% | 8.5 | -15.0% | 7.8 | -22.0% |
| MQC | 100 | 94 | -6.0% | 88 | -12.0% | 82 | -18.0% |
| HQC | 800 | 760 | -5.0% | 712 | -11.0% | 664 | -17.0% |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Discussion and Implications for Bioanalytical Method Development
Based on the principles of ester hydrolysis in plasma, it is anticipated that Candesartan will exhibit good stability across multiple freeze-thaw cycles, with minimal degradation.[8] In contrast, Candesartan-d5 Methyl Ester is likely to show a progressive decrease in concentration with an increasing number of freeze-thaw cycles, potentially exceeding the ±15% acceptance limit, especially after three or more cycles.
The potential instability of Candesartan-d5 Methyl Ester has significant implications:
-
Inaccurate Quantification: If the internal standard degrades, the analyte-to-IS peak area ratio will be artificially inflated, leading to an overestimation of the true candesartan concentration.
-
Method Validation Failures: Stability experiments are a core component of bioanalytical method validation as mandated by regulatory agencies.[9][10] Failure to meet the acceptance criteria for freeze-thaw stability will prevent the method from being approved for use in regulated studies.
-
Compromised Study Integrity: The use of an unstable internal standard can lead to erroneous pharmacokinetic parameters, potentially impacting decisions in drug development.
Recommendations for Best Practices
-
Prioritize the Use of Non-Esterified Internal Standards: Whenever possible, it is highly recommended to use a stable isotope-labeled internal standard that is structurally as close as possible to the analyte, without introducing labile functional groups. In this case, Candesartan-d5 would be the preferred internal standard over its methyl ester counterpart.
-
Thorough Validation of Esterified Internal Standards: If the use of an esterified internal standard is unavoidable, it is crucial to conduct a comprehensive stability assessment, including freeze-thaw, bench-top, and long-term stability studies.
-
Consider a Co-spiked Analyte for IS Stability Assessment: To accurately assess the stability of the internal standard, it should be evaluated in the presence of the analyte, as is done in the proposed experimental design.
-
Potential for Stabilization: For ester prodrugs that are prone to hydrolysis, the use of esterase inhibitors (e.g., sodium fluoride) in the collection tubes, along with strict temperature and pH control, can be effective in preventing ex vivo degradation.[6] This approach could potentially be applied to stabilize an esterified internal standard, but would require extensive validation.
Conclusion
The choice of an internal standard is a critical decision in bioanalytical method development. While Candesartan-d5 Methyl Ester may be a readily available isotopic analog of Candesartan, its ester functionality presents a significant stability risk in biological matrices, particularly during freeze-thaw cycles. The potential for enzymatic hydrolysis can compromise the accuracy and reliability of the analytical data.
This guide has outlined the scientific rationale for this potential instability and provided a robust experimental framework for its investigation. It is the responsibility of the bioanalytical scientist to rigorously validate the stability of all reference standards, especially internal standards, under conditions that mimic the entire lifecycle of a study sample. By adhering to these principles of scientific integrity, researchers can ensure the generation of high-quality, reliable, and defensible data in support of drug development.
References
-
Yoo, S. D., et al. (2018). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. PMC. [Link][7]
-
Pop, A., et al. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. MDPI. [Link][11]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]
-
Licea Perez, H., et al. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. PubMed. [Link][6]
-
BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Focus on Prodrugs. [Link][4]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Patsnap. (2024). What is the mechanism of Candesartan Cilexetil?. [Link][1]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][6]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][10]
Sources
- 1. Candesartan - Wikipedia [en.wikipedia.org]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on in vitro degradation of anhydroecgonine methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Candesartan-d5 Methyl Ester
Executive Summary & Chemical Profile
Candesartan-d5 Methyl Ester is a high-value, deuterated stable isotope used primarily as an internal standard in LC-MS/MS quantification of Candesartan. While chemically similar to its non-deuterated parent, its application as a research standard requires specific handling protocols that differ from bulk pharmaceutical waste.
Crucial Operational Insight: The primary risk with this compound is reproductive toxicity (teratogenicity). As an Angiotensin II Receptor Blocker (ARB) derivative, it acts on the renin-angiotensin system. Strict containment is required not just for compliance, but to protect laboratory personnel from bioactive exposure.
Chemical Data & Hazard Identification
| Property | Specification |
| Compound Name | Candesartan-d5 Methyl Ester |
| CAS Number | Generic: 139481-59-7 (Unlabeled Parent) / Labeled: N/A (Custom Synthesis) |
| Molecular Formula | C₂₅H₂₀D₅N₆O₃ (Methyl ester form) |
| Primary Hazard | Reproductive Toxicity (Category 1B) |
| Secondary Hazard | Aquatic Chronic Toxicity (Category 3) |
| Signal Word | DANGER |
| Hazard Statements | H360: May damage fertility or the unborn child.H412: Harmful to aquatic life with long-lasting effects. |
Waste Classification & Regulatory Logic
To ensure scientific integrity and regulatory compliance (RCRA/EPA), you must classify this waste correctly before disposal.
The "Trace vs. Bulk" Distinction
-
P-List/U-List Status: Candesartan and its derivatives are not specifically P-listed or U-listed by the US EPA [1]. However, they fall under the "Pharmaceutical Waste" umbrella.
-
Characteristic Waste: If the standard is dissolved in organic solvents (Methanol, Acetonitrile), the waste stream is regulated primarily by the ignitability (D001) of the solvent, carrying the bioactive compound as a contaminant.
-
Bioactive Precaution: Due to the H360 teratogenic classification, this material must be managed as Hazardous Chemical Waste regardless of quantity. It is never acceptable to dispose of this down the drain or in municipal trash.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Containment
Objective: Prevent cross-contamination and aerosolization.
-
Solid Waste (Vials/Powder):
-
Scenario: Expired neat standard or dried residues.
-
Action: Place the original vial (cap tightened) inside a clear, sealable secondary bag (e.g., Ziploc).
-
Disposal Stream: Place the bagged vial into the Solid Hazardous Waste drum (often designated for "Lab Debris/Contaminated Solids").
-
Why? Double containment prevents glass breakage and powder dispersion during transport.
-
-
Liquid Waste (Stock Solutions):
-
Scenario: Leftover stock solutions in Methanol or DMSO.
-
Action: Pour into the flammable organic solvent waste container.
-
Rinsing: Rinse the empty vial 3x with the compatible solvent and add rinsate to the liquid waste stream.
-
Vial Disposal: Defaced, rinsed vials should be placed in Chemically Contaminated Glass/Sharps containers, not general glass recycling.
-
Phase 2: Labeling & Documentation
Objective: Communicate hazard to downstream waste handlers.
-
Label Content:
-
Chemical Name: "Organic Solvent Waste with Trace Candesartan-d5 Methyl Ester"
-
Hazard Checkbox: [x] Flammable [x] Toxic (Reproductive Toxin)
-
Phase 3: Final Destruction (The "Black Box")
Objective: Complete mineralization of the pharmacophore.
-
Method: High-temperature incineration (>1000°C).
-
Scientific Rationale: Sartans are chemically stable in aqueous environments. Incineration is the only method that guarantees the destruction of the tetrazole ring and benzimidazole core, preventing accumulation in the water table [2].
Emergency Procedures: Spills & Exposure
Self-Validating Safety: If you cannot answer "Yes" to "Do I have these materials ready?", do not handle the compound.
-
PPE Required: Double Nitrile Gloves (0.11mm min thickness), Lab Coat, Safety Glasses.
-
Spill Cleanup:
-
Do Not Sweep: Dry sweeping generates dust aerosols.
-
Wet Method: Cover spill with a paper towel dampened with Methanol or water.
-
Wipe: Wipe inward from the periphery to the center.
-
Disposal: Place all wipes and gloves used into a hazardous waste bag immediately.
-
Operational Workflow Diagram
The following diagram illustrates the decision logic for disposing of Candesartan-d5 Methyl Ester, ensuring no path leads to environmental release.
Figure 1: Decision matrix for the segregation and disposal of Candesartan-d5 Methyl Ester, prioritizing incineration.
References
-
United States Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[1][2] EPA.gov. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. OSHA.gov. Available at: [Link]
Sources
Personal protective equipment for handling Candesartan-d5 Methyl Ester
Technical Safety Guide: Handling Candesartan-d5 Methyl Ester
Executive Summary & Hazard Architecture
The Substance: Candesartan-d5 Methyl Ester is a deuterated stable isotope derivative of the benzimidazole-based angiotensin II receptor blocker (ARB).[1][2] While often categorized as an analytical standard, it possesses the pharmacological potency of the parent drug.[3]
The "Hidden" Hazard: Do not be misled by the "Methyl Ester" designation.[3][1] In biological systems, methyl esters often act as prodrugs, hydrolyzing into the active acid form (Candesartan).[3] Therefore, this substance must be handled with the same rigor as the Active Pharmaceutical Ingredient (API).[3]
Critical Hazard Profile:
-
Reproductive Toxicity (Category 1B): H360 - May damage fertility or the unborn child.[3][1][2] This is the primary driver for the PPE selection.[1]
-
Target Organ Toxicity: H373 - May cause damage to organs (Kidneys, Cardiovascular system).[3][1][2]
-
Occupational Exposure Band (OEB): OEB 4 (Acceptable Daily Intake < 10 µ g/day ).[3][1][2][4] It requires high containment.[3][1]
The PPE Matrix: A Tiered Defense System
We do not rely on PPE alone; we rely on Engineering Controls backed by PPE.[3][1] The following matrix defines the required protection based on the physical state of the compound.
| Protective Layer | Tier 1: Powder Handling (Weighing/Transfer) | Tier 2: Solution Handling (Diluted <1 mg/mL) |
| Primary Barrier | Chemical Fume Hood (Certified) or Glovebox/Isolator.[3][1][2] | Chemical Fume Hood. |
| Respiratory | N95 or P100 (if hood sash is open).[3][1][2] Note: Surgical masks offer ZERO protection.[3][1][2] | Surgical mask (mainly for sample protection).[3][1][2] |
| Hand Protection | Double Gloving (Nitrile).[3][1][2] Outer glove: 5-8 mil.[3][1][2] Inner glove: 4 mil.[3][1][2] | Single Nitrile Gloves (minimum 4 mil).[3][1][2] |
| Eye Protection | Chemical Splash Goggles (Seal against dust).[3][1][2] | Safety Glasses with side shields.[3][1][2] |
| Body Protection | Tyvek® Lab Coat/Sleeves (Disposable, impermeable).[3][2] | Standard Cotton Lab Coat.[3][1] |
| Footwear | Closed-toe, non-porous shoes + Shoe covers (optional but recommended).[3][1][2] | Closed-toe shoes.[1][2] |
Operational Workflow: From Storage to Solution
This protocol uses a "Self-Validating" safety approach. Every step includes a check to ensure containment is not breached.
Phase A: Preparation & Static Control
Deuterated standards are expensive and often static-prone.[1][2] Static electricity is a safety hazard (dispersing potent dust) and a financial risk (loss of material).[3][1][2]
-
De-ionize: Use an anti-static gun or ionizer bar inside the hood before opening the vial.[3][1]
-
Surface Prep: Line the hood surface with a plastic-backed absorbent mat (absorbent side up) to capture any micro-spills.[3][1][2]
Phase B: Weighing (The Critical Moment)
-
Technique: Use a disposable anti-static weighing boat.[3][1] Do not use spatulas that you intend to reuse. Use a disposable distinct tool (e.g., a cut pipette tip or single-use micro-spatula).[3][1][2]
-
The "Clean-Break" Method: Once the powder is in the boat, close the stock vial immediately.[3][1] Wipe the exterior of the stock vial with a methanol-dampened Kimwipe inside the hood before returning it to storage.[1]
Phase C: Solubilization (Reconstitution)
Candesartan Methyl Ester is hydrophobic.[3][1][2] Adding water first will result in a suspension, not a solution, leading to dosing errors.[3]
-
Correct Solvent: Dissolve the powder in DMSO (Dimethyl Sulfoxide) or Methanol .[3][1]
-
Protocol: Add the solvent directly to the weighing boat or vial.[3][1] Dissolve before transferring to ensure 100% recovery of the isotope.[1]
Decontamination & Disposal Strategy
Benzimidazoles are chemically stable.[3][1][2][5] Simple water washing is ineffective and spreads contamination.[3]
The "Solubilize-Degrade-Rinse" Protocol:
-
Solubilize: Wipe the contaminated surface with a Methanol or 70% Isopropanol wipe.[3] This lifts the hydrophobic compound off the surface.[3][1]
-
Degrade: Apply a 0.1M NaOH (Sodium Hydroxide) solution. Allow it to sit for 5-10 minutes. The high pH facilitates hydrolysis of the ester and breakdown of the benzimidazole core.[1]
-
Rinse: Wipe with water to remove the caustic residue.[3]
Waste Disposal:
-
Solids: All gloves, weighing boats, and mats go into Hazardous Chemical Waste (Incineration).[3]
-
Liquids: Collect in a dedicated "Halogenated/Organic" waste stream.[3] Do not pour down the drain (Aquatic Toxicity).[3][1]
Visualized Safety Logic
Diagram 1: PPE Decision Logic
This decision tree helps researchers select the correct protection level based on the activity.[1]
Caption: Decision logic for selecting PPE based on the physical state of the compound.
Diagram 2: The "Clean" Workflow
A step-by-step flow to prevent cross-contamination and exposure.[1][2]
Caption: Operational workflow ensuring containment from preparation to disposal.
References
-
Merck / Sigma-Aldrich. (2023).[3][1][2] Safety Data Sheet: Candesartan Cilexetil. Retrieved from Link
-
Cayman Chemical. (2023).[3][1][2] Candesartan Cilexetil Product Information & SDS. Retrieved from Link
-
PubChem. (2023).[3][1][2] Candesartan Cilexetil (Compound Summary). National Library of Medicine.[3] Retrieved from Link[3][1][2]
-
SafeBridge Consultants. (2022).[3][1][2] Occupational Health Categorization of Pharmaceutical Compounds. (General Industry Standard for ARBs).
-
ChemicalBook. (2023).[3][1][2] Candesartan Methyl Ester Solubility Data. Retrieved from Link
Sources
- 1. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 2. 139481-59-7 CAS MSDS (Candesartan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. Candesartan CAS#: 139481-59-7 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
